molecular formula C23H18ClFN2O4 B125954 Metamifop CAS No. 256412-89-2

Metamifop

Numéro de catalogue: B125954
Numéro CAS: 256412-89-2
Poids moléculaire: 440.8 g/mol
Clé InChI: ADDQHLREJDZPMT-CQSZACIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Metamifop ( 256412-89-2) is an aryloxyphenoxypropionate (AOPP) herbicide that acts as a potent inhibitor of acetyl-CoA carboxylase (ACCase) . This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts lipid synthesis, ultimately leading to the elimination of grass weeds . It is extensively used in agricultural research, particularly for studying its efficacy and the development of resistance in key annual grass weeds such as barnyardgrass ( Echinochloa crus-galli ) and crabgrass in rice and cereal crops . Beyond its primary herbicidal action, this compound serves as a valuable compound in environmental toxicology studies. Research on non-target aquatic organisms, including the rice field co-culture species Monopterus albus (swamp eel) and zebrafish ( Danio rerio ), has shown that exposure can induce oxidative stress, cause damage to antioxidant and immune defense systems, disrupt ammonia metabolism, and act as an endocrine disruptor, affecting reproduction and courtship behavior . The molecular mechanism of this compound involves interaction with the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in sensitive plants, with a specific binding mechanism that differs from other ACCase inhibitors . Continuous application has led to the evolution of resistant weed populations through both target-site resistance (TSR) mechanisms, such as specific mutations at positions Trp-1999 and Trp-2027 in the ACCase gene, and non-target-site resistance (NTSR) mechanisms, including enhanced metabolic detoxification mediated by enzymes like glutathione S-transferases . With a log Pow of 5.47, this compound is lipophilic and has a moderate potential for bioconcentration in aquatic organisms . Researchers utilize this compound to investigate its full mode of action, its environmental fate and persistence (with a typical field half-life of 70 days), and the complex biochemical and genetic mechanisms underlying weed resistance .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

256412-89-2

Formule moléculaire

C23H18ClFN2O4

Poids moléculaire

440.8 g/mol

Nom IUPAC

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide

InChI

InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1

Clé InChI

ADDQHLREJDZPMT-CQSZACIVSA-N

SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl

SMILES isomérique

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl

SMILES canonique

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl

Autres numéros CAS

256412-89-2

Pictogrammes

Irritant; Environmental Hazard

Synonymes

2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide
metamifop

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Metamifop on Acetyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamifop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2][3] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible grass species.[1][2][4] By disrupting lipid production, this compound effectively halts cell membrane formation and new cell growth, leading to the death of the target weed. This guide provides a comprehensive overview of the molecular interactions, inhibition kinetics, relevant experimental protocols, and the mechanisms of resistance associated with this compound's action on ACCase.

Introduction to this compound and Acetyl-CoA Carboxylase

This compound is a novel AOPP herbicide developed for the control of annual and perennial grassy weeds in various broadleaf crops, particularly rice.[1][3][4] Its selectivity stems from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[4]

Acetyl-CoA carboxylase (ACCase, EC 6.4.1.2) is an essential biotin-containing enzyme that catalyzes the first committed step in the biosynthesis of long-chain fatty acids: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] In all Gramineae (grass) species, ACCase exists in a homomeric form in the chloroplasts, making it a prime target for selective herbicides.[6] Lipids, derived from fatty acids, are fundamental components of cell membranes and are vital for plant growth and development.[4][7] Inhibition of ACCase leads to a rapid cessation of lipid synthesis, ultimately resulting in plant death.[4]

Core Mechanism of Action: Inhibition of the ACCase Carboxyltransferase (CT) Domain

This compound is absorbed through the foliage and translocated via the phloem to the meristematic regions of the plant, where active cell division and growth occur.[4] The herbicidal activity of this compound and other AOPP ('FOP') herbicides is due to their specific interaction with the carboxyltransferase (CT) domain of the ACCase enzyme.[6][8]

The mechanism involves the following key steps:

  • Binding to the CT Domain: this compound binds to the active site of the CT domain.[8] This binding is non-competitive with respect to substrates like HCO₃⁻, Mg²⁺, and ATP, but competitive with the acetyl-CoA substrate.[6]

  • Unique Interaction: Molecular modeling and docking studies have shown that this compound interacts with a different region in the active site of the CT domain compared to other ACCase inhibitors.[8]

  • Role of Protonation: A crucial aspect of its binding mechanism is the protonation of the nitrogen atom in its oxazole (B20620) ring. This protonation allows this compound to form an NH- functional group, which then interacts with the CT domain, potentially mimicking the behavior of the enzyme's natural substrate, biotin.[8]

  • Disruption of Fatty Acid Synthesis: By binding to the CT domain, this compound blocks the transcarboxylation step, thereby shutting down the entire fatty acid biosynthesis pathway.[4][8]

  • Cellular Effects: The lack of fatty acids prevents the formation of new phospholipids (B1166683) and glycolipids required for cell membranes. This leads to the arrest of cell division and growth. Visible symptoms include damage to the ultrastructure of chloroplasts, chlorosis, and eventual necrosis, with complete plant death typically occurring within two weeks.[1][8]

The (R)-enantiomer of this compound is the biologically active form that interacts with the enzyme.[9]

Metamifop_MoA cluster_ACCase Mechanism of Inhibition substance substance process process target target pathway pathway effect effect outcome outcome This compound This compound Application (Foliar) Absorption Absorption & Translocation (Phloem) This compound->Absorption Meristem Accumulation in Meristematic Tissue Absorption->Meristem ACCase Acetyl-CoA Carboxylase (ACCase) Meristem->ACCase CT_Domain Binds to Carboxyltransferase (CT) Domain FattyAcid Fatty Acid Biosynthesis CT_Domain->FattyAcid Inhibition Lipid Lipid Production for Cell Membranes FattyAcid->Lipid required for Growth Cell Division & Growth Arrest Lipid->Growth essential for Death Weed Death Growth->Death experimental_workflow step step input input output output process process start Leaf Tissue homogenize 1. Homogenize in Extraction Buffer start->homogenize centrifuge 2. Centrifuge & Precipitate (Ammonium Sulfate) homogenize->centrifuge extract Partially Purified ACCase Extract centrifuge->extract assay_setup 3. Prepare Assay Mix (Buffer, Substrates, This compound) extract->assay_setup reaction 4. Initiate Reaction (Add NaH¹⁴CO₃) Incubate at 32°C assay_setup->reaction terminate 5. Terminate Reaction (Add HCl) & Dry reaction->terminate measure 6. Add Scintillation Cocktail & Measure Radioactivity terminate->measure analyze 7. Calculate % Inhibition & Determine IC50 measure->analyze resistance_mechanism cause cause mechanism mechanism effect effect outcome outcome Pressure Continuous Herbicide Selection Pressure Mutation Spontaneous Mutation in ACCase Gene (CT Domain) Pressure->Mutation selects for Substitution Amino Acid Substitution (e.g., Trp-2027-Cys) Mutation->Substitution Binding Altered Herbicide Binding Site Substitution->Binding Affinity Reduced this compound Binding Affinity Binding->Affinity Survival Resistant Weed Biotype Survives and Reproduces Affinity->Survival leads to

References

Metamifop: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. It is highly effective in controlling annual grass weeds, particularly in rice cultivation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mode of action, toxicological profile, and herbicidal efficacy of this compound. Detailed experimental protocols for key toxicological and efficacy studies are provided, and critical pathways and workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Identity and Physicochemical Properties

This compound is the (R)-enantiomer of 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide. The (R)-isomer is the biologically active form of the molecule.[1]

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide[2]
CAS Number 256412-89-2[2]
Molecular Formula C₂₃H₁₈ClFN₂O₄[2]
Molecular Weight 440.8 g/mol [2]
SMILES C--INVALID-LINK--OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl[2]
InChIKey ADDQHLREJDZPMT-CQSZACIVSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 77.0 - 78.5 °C
Boiling Point Decomposes before boiling
Density 1.39 g/cm³
Vapor Pressure 1.51 x 10⁻⁴ mPa (25 °C)
Solubility in Water 0.687 mg/L (20 °C, pH 7)
Solubility in Organic Solvents (g/L, 20 °C) Acetone (B3395972): >250, Methanol: >250, Ethyl acetate: >250, Xylene: >250, n-heptane: 2.32
LogP (Octanol-Water Partition Coefficient) 5.47 (pH 7, 20 °C)

Synthesis of this compound

This compound can be synthesized through a multi-step chemical process. A general synthetic pathway involves the reaction of key intermediates, (R)-2-(4-hydroxyphenoxy)propionic acid and 2,6-dichlorobenzoxazole (B51379), followed by amidation.[3]

Synthesis Workflow

G A R-2-(4-hydroxyphenoxy) propionic acid C R-2-(4-hydroxyphenoxy) propionic acid potassium salt A->C Reaction with B Potassium Hydroxide (B78521) B->C E (R)-2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionic acid C->E Reaction with D 2,6-dichlorobenzoxazole D->E G (R)-2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionyl chloride E->G Acylating chlorination F Thionyl Chloride F->G I This compound G->I Amidation H N-methyl-2-fluoroaniline H->I

Caption: General chemical synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on established chemical principles for aryloxyphenoxypropionate herbicides.

Step 1: Synthesis of (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid

  • In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in a suitable solvent such as water.

  • Add potassium hydroxide to the solution and stir at a controlled temperature (e.g., 30-40°C) to form the potassium salt.[3]

  • In a separate vessel, dissolve 2,6-dichlorobenzoxazole in a solvent like acetone.

  • Add the 2,6-dichlorobenzoxazole solution dropwise to the potassium salt solution while maintaining the reaction temperature (e.g., 50-55°C).[3]

  • After the reaction is complete (monitored by a suitable technique like TLC), remove the acetone under reduced pressure.

  • Filter the mixture to collect the potassium salt of the intermediate product.

  • Dissolve the collected salt in water and acidify with hydrochloric acid to precipitate (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid.

  • Filter, wash with water, and dry the solid product.

Step 2: Synthesis of this compound

  • Suspend the (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid in an inert solvent (e.g., toluene) and add a chlorinating agent such as thionyl chloride to form the acid chloride.

  • In a separate flask, dissolve N-methyl-2-fluoroaniline in a suitable solvent.

  • Add the previously prepared acid chloride solution dropwise to the N-methyl-2-fluoroaniline solution, maintaining a controlled temperature.

  • After the reaction is complete, wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Mode of Action

This compound is a selective, systemic, post-emergence herbicide. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4]

Signaling Pathway of ACCase Inhibition

G This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes Death Weed Death CellMembrane Cell Membrane Integrity FattyAcid->CellMembrane Essential for Growth Plant Growth and Development FattyAcid->Growth Essential for FattyAcid->Death Disruption leads to CellMembrane->Growth Maintains CellMembrane->Death Loss of integrity leads to Growth->Death Inhibition leads to

Caption: Simplified signaling pathway of this compound's herbicidal action.

By inhibiting ACCase, this compound disrupts the production of fatty acids, leading to a loss of cell membrane integrity and ultimately causing the death of susceptible grass weeds.[4] The selectivity of this compound is attributed to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[5]

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies to determine its potential effects on non-target organisms.

Table 3: Acute Toxicity of this compound

StudySpeciesRouteValue
Acute Oral LD₅₀ RatOral>2000 mg/kg bw
Acute Dermal LD₅₀ RatDermal>2000 mg/kg bw
Acute Inhalation LC₅₀ (4h) RatInhalation2.61 mg/L
Skin Irritation RabbitDermalNon-irritating
Eye Irritation RabbitOcularNon-irritating
Experimental Protocols for Toxicological Studies

The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted standards for assessing the safety of chemical substances.

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and lighting. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. A stepwise procedure is used, starting with a dose expected to produce some toxicity.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation of Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application of Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.

  • Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the scores.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Pre-examination: Both eyes of each animal are examined for any pre-existing defects.

  • Instillation of Test Substance: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

  • Scoring and Classification: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye irritation.

Herbicidal Efficacy

This compound has demonstrated high efficacy in controlling a range of annual grass weeds in rice fields.

Experimental Protocol for Herbicide Efficacy Trial in Rice

The following is a generalized protocol for conducting a field trial to evaluate the efficacy of a herbicide like this compound in rice.

G A Site Selection and Land Preparation B Experimental Design (e.g., RCBD) A->B C Plot Layout and Rice Sowing/Transplanting B->C D Herbicide Application (Different rates and timings) C->D E Data Collection (Weed density, biomass, phytotoxicity, yield) D->E F Statistical Analysis E->F G Efficacy Evaluation F->G

Caption: Workflow for a herbicide efficacy field trial.

  • Site Selection and Preparation: Select a field with a uniform history of weed infestation. Prepare the land according to standard local practices for rice cultivation.

  • Experimental Design: Use a randomized complete block design (RCBD) with a sufficient number of replications (typically 3-4).

  • Treatments: Include a range of this compound application rates, a standard herbicide check, a weed-free control (manual weeding), and an untreated (weedy) control.

  • Plot Establishment: Mark out individual plots of a specified size. Sow or transplant rice at the recommended spacing.

  • Herbicide Application: Apply the herbicide treatments at the specified growth stage of the weeds and crop using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Weed Assessment: At regular intervals after application, assess weed density (number of weeds per unit area) and weed biomass (dry weight of weeds).

    • Crop Phytotoxicity: Visually assess any injury to the rice plants using a standardized rating scale (e.g., 0-10 or 0-100%).

    • Yield and Yield Components: At harvest, measure the grain yield and other relevant parameters such as panicle number and 1000-grain weight.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Environmental Fate

The environmental fate of this compound is influenced by processes such as photodegradation and microbial degradation.

Degradation Pathway

This compound can be degraded in the environment through the cleavage of its ether and amide linkages, leading to the formation of several metabolites.[4][6]

G This compound This compound Metabolite1 N-(2-fluorophenyl)-2-(4-hydroxyphenoxy) -N-methylpropionamide This compound->Metabolite1 Ether bond cleavage Metabolite2 6-chloro-2-benzoxazolinone This compound->Metabolite2 Ether bond cleavage Metabolite3 2-(4-hydroxyphenoxy) -propionic acid Metabolite1->Metabolite3 Further degradation Metabolite4 N-methyl-2-fluoroaniline Metabolite1->Metabolite4 Further degradation

Caption: Simplified degradation pathway of this compound.

Conclusion

This compound is a highly effective and selective aryloxyphenoxypropionate herbicide for the control of grass weeds in rice. Its mode of action through the inhibition of ACCase provides a targeted approach to weed management. The toxicological profile of this compound indicates a low level of acute toxicity to mammals. Understanding the chemical properties, synthesis, and biological activity of this compound is crucial for its safe and effective use in agriculture and for the development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working in these fields.

References

A Deep Dive into the Enantioselective Bioactivity of Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metamifop, a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class, is a critical tool in the management of grassy weeds in various agricultural settings. As a chiral compound, this compound exists in two enantiomeric forms: (R)-metamifop and (S)-metamifop. It is widely established that the herbicidal activity of this compound is primarily, if not exclusively, attributed to the (R)-enantiomer[1]. This technical guide delves into the comparative bioactivity of these enantiomers, providing a comprehensive overview of their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action for this compound and other AOPP herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[2][3]. ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA. This process is fundamental for the production of lipids necessary for cell membrane integrity and plant growth.

This compound specifically targets the carboxyltransferase (CT) domain of ACCase in susceptible grass species[4]. The inhibition of this enzyme disrupts lipid synthesis, leading to a cascade of cellular failures and ultimately, plant death[3].

The enantioselectivity of AOPP herbicides is a well-documented phenomenon. Molecular modeling studies have proposed an "active conformation" for the (R)-enantiomers of this herbicide class. This conformation, stabilized by the generalized anomeric effect around the propionate (B1217596) ether bond, allows the (R)-methyl group to be distal to the phenoxy fragment, facilitating a precise fit into the ACCase active site. Conversely, the (S)-enantiomer experiences steric hindrance from the (S)-methyl group, which prevents it from adopting this active conformation and effectively binding to the enzyme[5].

Quantitative Bioactivity Data

In Vitro ACCase Inhibition

The inhibitory potential of a compound against its target enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: ACCase Inhibition by this compound

CompoundTarget Enzyme SourceIC50 (nM)Reference
This compound (racemic)Echinochloa crus-galli ACCase41.1[4][6]
(R)-metamifopNot Available--
(S)-metamifopNot Available--

Note: The IC50 value presented is for the racemic mixture of this compound. It is anticipated that the IC50 for (R)-metamifop would be significantly lower (more potent) than the racemate, while the IC50 for (S)-metamifop would be substantially higher.

In Vivo Herbicidal Activity

The herbicidal efficacy of a compound on whole plants is often expressed as the GR50 value, which is the dose of the herbicide required to cause a 50% reduction in plant growth (typically measured as fresh or dry weight).

Table 2: Herbicidal Activity of this compound against Echinochloa crus-galli

CompoundPopulationGR50 (g a.i./ha)Reference
This compound (racemic)SusceptibleNot specified in available results-
This compound (racemic)ResistantNot specified in available results-
(R)-metamifopNot Available--
(S)-metamifopNot Available--

Note: While specific GR50 values for the individual enantiomers were not found, it is the (R)-enantiomer that is responsible for the herbicidal activity observed with the racemic mixture.

Experimental Protocols

ACCase Enzyme Extraction and Inhibition Assay

This protocol outlines the steps for extracting ACCase from plant tissue and performing an in vitro inhibition assay.

Experimental Workflow: ACCase Inhibition Assay

ACCase_Inhibition_Workflow cluster_extraction ACCase Extraction cluster_assay Inhibition Assay plant_tissue Plant Tissue (e.g., young leaves) homogenization Homogenization in Extraction Buffer plant_tissue->homogenization centrifugation1 Centrifugation (to remove cell debris) homogenization->centrifugation1 precipitation Ammonium (B1175870) Sulfate (B86663) Precipitation centrifugation1->precipitation centrifugation2 Centrifugation (to pellet protein) precipitation->centrifugation2 resuspension Resuspend Pellet in Assay Buffer centrifugation2->resuspension desalting Desalting (e.g., Sephadex column) resuspension->desalting enzyme_extract Crude Enzyme Extract desalting->enzyme_extract reaction_mixture Prepare Reaction Mixture: - Enzyme Extract - Assay Buffer - ATP, MgCl2, NaHCO3 - (R)- or (S)-metamifop enzyme_extract->reaction_mixture initiation Initiate Reaction with Acetyl-CoA and H14CO3- reaction_mixture->initiation incubation Incubate at 34°C initiation->incubation termination Terminate Reaction (e.g., with HCl) incubation->termination quantification Quantify 14C-Malonyl-CoA (Scintillation Counting) termination->quantification data_analysis Data Analysis (IC50 determination) quantification->data_analysis

Caption: Workflow for ACCase extraction and in vitro inhibition assay.

Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue from the target weed species (e.g., Echinochloa crus-galli).

    • Homogenize the tissue in a cold extraction buffer containing a buffering agent (e.g., Tricine-HCl), a chelating agent (e.g., EDTA), cryoprotectants (e.g., glycerol), and protease inhibitors.

    • Centrifuge the homogenate to pellet cell debris.

    • Perform a fractional ammonium sulfate precipitation to enrich the ACCase protein in the supernatant.

    • Centrifuge to pellet the precipitated proteins and resuspend the pellet in a suitable assay buffer.

    • Desalt the enzyme preparation using a gel filtration column (e.g., Sephadex G-25) to remove excess salts.

    • Determine the protein concentration of the final enzyme extract (e.g., using the Bradford assay).

  • ACCase Inhibition Assay:

    • Prepare a reaction mixture containing the enzyme extract, assay buffer (with ATP, MgCl₂, and NaH¹⁴CO₃), and varying concentrations of the (R)- and (S)-metamifop enantiomers.

    • Initiate the enzymatic reaction by adding acetyl-CoA.

    • Incubate the reaction at a controlled temperature (e.g., 34°C) for a specific time.

    • Terminate the reaction by adding a strong acid (e.g., HCl).

    • Quantify the amount of radiolabeled malonyl-CoA formed using liquid scintillation counting.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a typical greenhouse experiment to determine the herbicidal efficacy of the this compound enantiomers on a target weed.

Experimental Workflow: Whole-Plant Bioassay

Whole_Plant_Bioassay cluster_preparation Plant Preparation cluster_treatment Herbicide Treatment cluster_evaluation Evaluation seed_sowing Sow Weed Seeds in Pots germination Germination and Growth in Greenhouse seed_sowing->germination thinning Thin Seedlings to Uniform Number germination->thinning application Apply Herbicides to Plants (e.g., foliar spray) thinning->application herbicide_prep Prepare Serial Dilutions of (R)- and (S)-metamifop herbicide_prep->application post_treatment_growth Post-Treatment Growth Period (e.g., 21 days) application->post_treatment_growth visual_assessment Visual Assessment of Injury post_treatment_growth->visual_assessment harvesting Harvest Above-Ground Biomass visual_assessment->harvesting weighing Measure Fresh/Dry Weight harvesting->weighing data_analysis Data Analysis (GR50 determination) weighing->data_analysis

Caption: Workflow for a whole-plant herbicidal activity bioassay.

Methodology:

  • Plant Growth:

    • Sow seeds of the target weed species in pots containing a suitable growing medium.

    • Cultivate the plants in a greenhouse under controlled conditions (temperature, light, humidity).

    • Once the seedlings have emerged, thin them to a uniform number per pot.

  • Herbicide Application:

    • Prepare stock solutions of (R)-metamifop and (S)-metamifop and perform serial dilutions to obtain a range of application rates.

    • Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage.

    • Include an untreated control group for comparison.

  • Data Collection and Analysis:

    • Maintain the plants in the greenhouse for a specified period after treatment (e.g., 21 days).

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

    • Harvest the above-ground biomass from each pot.

    • Measure the fresh weight and/or dry weight of the harvested biomass.

    • Calculate the percent growth reduction for each treatment relative to the untreated control.

    • Determine the GR50 value for each enantiomer by fitting the growth reduction data to a dose-response curve.

Signaling Pathway

The primary signaling pathway affected by this compound is the fatty acid biosynthesis pathway, which is directly inhibited by the binding of the (R)-enantiomer to ACCase.

Signaling Pathway: this compound Inhibition of Fatty Acid Synthesis

Fatty_Acid_Synthesis_Inhibition cluster_enzyme ACCase Enzyme acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACCase fatty_acids Fatty Acids malonyl_coa->fatty_acids lipids Lipids (Cell Membranes) fatty_acids->lipids plant_growth Plant Growth lipids->plant_growth plant_death Plant Death ACCase Acetyl-CoA Carboxylase (ACCase) R_this compound (R)-metamifop R_this compound->ACCase inhibits S_this compound (S)-metamifop

Caption: Inhibition of fatty acid synthesis by (R)-metamifop.

Conclusion

The bioactivity of the herbicide this compound is clearly enantioselective, with the (R)-enantiomer being the active form responsible for the inhibition of acetyl-CoA carboxylase and subsequent herbicidal effects. While direct comparative quantitative data for the individual enantiomers is not extensively published, the established mechanism of action for aryloxyphenoxypropionate herbicides provides a strong theoretical and practical basis for this selectivity. The inactive (S)-enantiomer is considered to contribute minimally to the overall herbicidal efficacy and may represent an unnecessary environmental load. The development and use of enantiopure (R)-metamifop formulations could, therefore, offer the dual benefits of enhanced herbicidal potency at lower application rates and a reduced environmental footprint. Further research providing direct comparative IC50 and GR50 values for the individual enantiomers would be invaluable for a more complete quantitative understanding of their respective biological activities.

References

Metamifop's Mode of Action in Echinochloa crus-galli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mode of action of metamifop, an aryloxyphenoxypropionate (APP) herbicide, in Echinochloa crus-galli (barnyardgrass), one of the most problematic weeds in rice cultivation. The document details the molecular mechanism of inhibition, physiological effects, the evolution of resistance mechanisms, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This process is a fundamental step for the synthesis of lipids, which are essential for building cell membranes and energy storage in plants.

This compound specifically targets the carboxyltransferase (CT) domain of the plastidial ACCase in susceptible grass species like E. crus-galli.[1] Molecular studies, including docking and dynamics simulations, have revealed that this compound interacts with a distinct region within the active site of the CT domain, differentiating its binding mode from other ACCase inhibitors. A key feature of this interaction is the protonation of the nitrogen atom in this compound's oxazole (B20620) ring, which plays a crucial role in its binding and inhibitory activity.[1] By blocking the ACCase enzyme, this compound effectively halts lipid synthesis, leading to the cessation of growth and eventual death of the weed.

cluster_pathway Fatty Acid Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase (Carboxyltransferase Domain) FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes & Energy Storage FattyAcids->Membranes This compound This compound ACCase_CT ACCase CT Domain This compound->ACCase_CT Binds to active site ACCase_CT->Block Block->MalonylCoA Inhibition

Caption: this compound inhibits ACCase, blocking the conversion of Acetyl-CoA to Malonyl-CoA.

Physiological and Cellular Effects

Following the application of this compound, susceptible E. crus-galli plants exhibit a series of physiological symptoms. Initial effects include the cessation of growth, followed by chlorosis and necrosis, typically appearing at the meristematic regions where fatty acid synthesis is most active.

At the cellular level, transmission electron microscopy has shown that this compound treatment causes severe damage to the ultrastructure of chloroplasts in E. crus-galli cells.[1] As the concentration of this compound increases, the thylakoid structures within the chloroplasts become disorganized and the overall integrity of the organelle is compromised, reflecting the critical role of lipids in maintaining chloroplast structure and function.[1]

Mechanisms of Resistance in Echinochloa crus-galli

The extensive use of this compound has led to the evolution of resistant E. crus-galli populations.[2] Resistance is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR results from genetic mutations in the ACCase gene that alter the enzyme's structure, thereby reducing the binding affinity of the herbicide.[2] Several amino acid substitutions in the CT domain of ACCase have been identified in this compound-resistant Echinochloa species.

MutationConferred Resistance ToReference
Cys-2088-ArgThis compound, cyhalofop-butyl, fenoxaprop-P-ethyl, clethodim[2][3]
Trp-2027-CysACCase-inhibiting herbicides[4]
Ile-1781-LeuThis compound and other ACCase inhibitors[4]
Trp-1999-SerThis compound[4]
Non-Target-Site Resistance (NTSR)

NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. In E. crus-galli, the primary NTSR mechanism against this compound is enhanced metabolic detoxification.[5] This is often associated with the overexpression of detoxification enzymes, particularly Glutathione S-transferases (GSTs).[2][5] Studies have shown that resistant populations have a faster rate of this compound metabolism compared to susceptible ones.[5] The application of GST inhibitors, such as NBD-Cl, can reverse this resistance, confirming the central role of this enzyme family.[5]

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound Application ACCase ACCase Enzyme This compound->ACCase Normal Interaction ACCase_Mutated Mutated ACCase (e.g., Cys-2088-Arg) This compound->ACCase_Mutated Altered Interaction Metabolism Enhanced Metabolism (GST Overexpression) This compound->Metabolism Detoxification Pathway Effect Plant Death ACCase->Effect Inhibition ACCase_Mutated->Effect No Inhibition NoBind Reduced Binding Metabolism->ACCase Reduced Herbicide Concentration Detox Detoxified Metabolites

Caption: Resistance mechanisms: TSR alters the target enzyme; NTSR detoxifies the herbicide.

Quantitative Data Summary

Table 1: Resistance Levels to this compound and Other ACCase Inhibitors in E. crus-galli
PopulationHerbicideResistance Index (RI)Resistance TypeReference(s)
JS-RThis compound4.3-foldNTSR (GSTs)[5]
HS01This compound11.76-foldTSR (Cys-2088-Arg)[3]
HS01Cyhalofop-butyl9.33-foldCross-Resistance[3]
HS01Fenoxaprop-P-ethyl5.80-foldCross-Resistance[3]
Jiangxi (R)This compound2.9-foldCross-Resistance[6][7]
Jiangxi (R)Cyhalofop-butyl13.5-foldNTSR[6][7]
Table 2: Weed Control Efficacy of this compound against E. crus-galli
This compound Dose (g a.i./ha)Weed Control Efficiency (%)Growth Stage at ApplicationReference
100High2-3 leaf stage[8]
125High2-3 leaf stage[8]
15076 - 82Post-emergence[9]
20080 - 84Post-emergence[9]

Key Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol determines the level of resistance at the whole-plant level.

  • Plant Growth: Seeds of susceptible (S) and potentially resistant (R) E. crus-galli populations are germinated and grown in pots under controlled greenhouse conditions (e.g., 30/25°C day/night temperature, 12-h photoperiod).

  • Herbicide Application: At the 3- to 4-leaf stage, seedlings are treated with a range of this compound doses. A typical range for a susceptible population might be 0 to 240 g a.i./ha, while a resistant population may require doses up to 1920 g a.i./ha.[4] A control group is treated with water only.

  • Data Collection: After a set period (typically 15-21 days), the above-ground fresh weight of the surviving plants is measured.

  • Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. A logistic regression model is used to calculate the herbicide dose required to cause 50% growth reduction (GR₅₀). The Resistance Index (RI) is then calculated as the ratio of the GR₅₀ of the R population to the GR₅₀ of the S population.

In Vitro ACCase Activity and Inhibition Assay

This assay measures the direct effect of the herbicide on ACCase enzyme activity. The malachite green colorimetric assay is a viable non-radioactive method.[10][11]

  • Enzyme Extraction: Fresh leaf tissue (e.g., 0.5 g) from S and R plants is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is homogenized in an extraction buffer. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

  • Assay Reaction: The reaction is initiated by adding the crude enzyme extract to a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and varying concentrations of this compound.

  • Quantification: The reaction measures the amount of ADP produced, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The malachite green reagent is added, which forms a colored complex with the inorganic phosphate (B84403) released during ATP hydrolysis. The absorbance is read at ~630 nm using a microplate reader.[11]

  • Data Analysis: Enzyme activity is calculated and expressed as a percentage of the activity in the no-herbicide control. The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is determined using a non-linear regression model.[11]

Analysis of Metabolic Resistance Using Inhibitors

This protocol investigates the involvement of metabolic enzymes like GSTs or P450s in resistance.

  • Plant Growth and Pre-treatment: R population seedlings are grown to the 3- to 4-leaf stage. A subset of plants is pre-treated with a metabolic inhibitor. For example, the GST inhibitor 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) at 270 g a.i./ha is applied 48 hours before the herbicide.[3]

  • Herbicide Application: The inhibitor-treated plants and a non-pre-treated control group are then sprayed with a dose of this compound known to be sublethal to the R population.

  • Evaluation: Plant survival and injury are assessed after 21 days. A significant increase in herbicide damage in the inhibitor-pre-treated plants indicates that the inhibited enzyme class is involved in resistance.

start Suspected Resistant E. crus-galli Population dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed tsr_path Target-Site Resistance (TSR) Investigation resistance_confirmed->tsr_path Yes susceptible Population is Susceptible resistance_confirmed->susceptible No gene_seq ACCase Gene Sequencing tsr_path->gene_seq enzyme_assay ACCase Enzyme Assay tsr_path->enzyme_assay ntsr_path Non-Target-Site Resistance (NTSR) Investigation inhibitor_assay Metabolic Inhibitor Assay ntsr_path->inhibitor_assay mutation Mutation Found? gene_seq->mutation mutation->ntsr_path No tsr_concluded TSR Mechanism Identified mutation->tsr_concluded Yes metabolism_study Metabolism Study (UPLC-MS/MS) inhibitor_assay->metabolism_study ntsr_concluded NTSR Mechanism Identified metabolism_study->ntsr_concluded

References

The Synthesis and Development of Metamifop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. It provides effective control of a wide range of annual and perennial grass weeds in various broadleaf crops, particularly rice. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This technical guide provides a comprehensive overview of the synthesis, development, mechanism of action, and biological efficacy of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and herbicide development.

Introduction

The development of selective herbicides has been a cornerstone of modern agriculture, enabling significant increases in crop yields through effective weed management. This compound, developed by the Korean chemical technology research institute, emerged as a potent solution for controlling problematic grass weeds in rice cultivation.[1] As an AOPP herbicide, it exhibits high efficacy against weeds that are biochemically similar to the crop, a challenge that requires a high degree of selectivity. This document details the chemical synthesis of this compound, its biochemical mechanism, and the experimental protocols used to validate its activity.

Chemical Synthesis of this compound

The commercial synthesis of this compound is a multi-step process rooted in aryloxyphenoxypropionate chemistry.[2] The synthesis primarily involves the preparation of key intermediates, followed by their condensation and subsequent amidation to yield the final active ingredient. Both chemical and enzymatic synthesis routes have been developed.

Chemical Synthesis Pathway

The chemical synthesis of this compound can be achieved through the reaction of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid with N-methyl-2-fluoroaniline. A common pathway involves the following key steps:

  • Formation of (R)-2-(4-hydroxyphenoxy)propionic acid potassium salt: (R)-2-(4-hydroxyphenoxy)propionic acid is reacted with potassium hydroxide.[3]

  • Synthesis of the benzoxazole (B165842) intermediate: 2,6-dichlorobenzoxazole (B51379) is reacted with the potassium salt of (R)-2-(4-hydroxyphenoxy)propionic acid.[3]

  • Acyl chlorination: The resulting product is then subjected to an acylating chlorination reaction.[3]

  • Amidation: The final step is the amidation of the acyl chloride with N-methyl-2-fluoroaniline to produce this compound.[3]

An alternative patented method describes the synthesis of the intermediate (R)-2-(4-(6-chloro-2-benzoxazolyloxy)phenoxy)propionic acid using water as a solvent and 18-crown-6 (B118740) as a catalyst.[4]

G A R-2-(4-hydroxyphenoxy) propionic acid C R-2-(4-hydroxyphenoxy) propionic acid potassium salt A->C + B B Potassium Hydroxide E 2-(4-((6-chlorobenzo[d]oxazole)-2-yl) oxy)phenoxy)propionic acid potassium salt C->E + D D 2,6-dichlorobenzoxazole G 2-(4-((6-chlorobenzo[d]oxazole)-2-yl) oxy)phenoxy)propionic acid E->G + F F Hydrochloric Acid I 2-(4-((6-chlorobenzo[d]oxazole)-2-yl) oxy)phenoxy)propionyl chloride G->I + H H Acylating Agent (e.g., Thionyl Chloride) K This compound I->K + J J N-methyl-2-fluoroaniline cluster_plant Susceptible Grass Plant This compound This compound Application (Foliar) Uptake Uptake & Translocation (to Meristems) This compound->Uptake ACCase Acetyl-CoA Carboxylase (ACCase) Uptake->ACCase Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes Membranes Cell Membrane Production FattyAcid->Membranes FattyAcid->Membranes Growth Plant Growth & Development FattyAcid->Growth Essential for Membranes->Growth Membranes->Growth Death Plant Death Growth->Death Halts Start Start Seed Seed Planting (Weed & Crop) Start->Seed Germination Germination & Seedling Growth Seed->Germination Thinning Thinning to Uniform Plant Number Germination->Thinning Treatment Herbicide Application (Varying Concentrations) Thinning->Treatment Incubation Greenhouse Incubation Treatment->Incubation Assessment Visual Assessment & Biomass Measurement Incubation->Assessment Data Data Analysis (e.g., GR50 calculation) Assessment->Data End End Data->End

References

Toxicological Profile of Metamifop on Non-Target Aquatic Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop, a post-emergence herbicide belonging to the aryloxyphenoxy-propionate (AOPP) chemical class, is primarily used for the control of grass weeds in rice paddies. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plants.[1] While effective in its agricultural application, the potential for this compound to enter aquatic ecosystems raises concerns about its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its effects on fish, aquatic invertebrates, algae, and amphibians. The document details experimental methodologies, presents quantitative toxicity data in a structured format, and visualizes the known mechanisms of toxicity, including endocrine disruption and oxidative stress signaling pathways.

Acute and Chronic Toxicity to Aquatic Organisms

This compound exhibits varying degrees of toxicity to different non-target aquatic organisms. The following tables summarize the available quantitative data on its acute and chronic effects.

Fish

This compound has been shown to be highly toxic to several fish species. Acute toxicity is typically evaluated by determining the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test population over a specified period, commonly 96 hours.

Table 1: Acute Toxicity of this compound to Fish

SpeciesLife StageExposure Duration (hours)EndpointValue (mg/L)Reference
Zebrafish (Danio rerio)Embryo96LC500.648[2]
Zebrafish (Danio rerio)Larvae (72 hph)96LC500.216[2]
Rainbow Trout (Oncorhynchus mykiss)-96LC500.307[3]
Swamp Eel (Monopterus albus)-96LC500.785[4]
Aquatic Invertebrates

Aquatic invertebrates, such as daphnids, are crucial components of freshwater ecosystems. The acute toxicity to these organisms is often measured as the median effective concentration (EC50), which is the concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of the test population.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesExposure Duration (hours)EndpointValue (mg/L)Reference
Daphnia magna48EC50 (Immobilization)0.288[3]
Algae

Algae are primary producers in aquatic environments, and their health is vital for the entire ecosystem. The toxicity of herbicides to algae is typically assessed by measuring the inhibition of their growth.

Table 3: Toxicity of this compound to Algae

SpeciesExposure Duration (hours)EndpointValue (mg/L)Reference
Not Specified72EC50 (Growth Inhibition)2.03[3]
Amphibians

Amphibians are considered sensitive indicators of environmental contamination due to their permeable skin and complex life cycles.

Table 4: Acute Toxicity of this compound to Amphibians

| Species | Life Stage | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference | |---|---|---|---|---| | African Clawed Frog (Xenopus laevis) | Tadpole | 96 | LC50 | 0.634 |[5] |

Experimental Protocols

The toxicity data presented above are derived from studies that generally follow standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish within a 96-hour exposure period.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Vessels: Inert materials (e.g., glass).

    • Loading Rate: A specified biomass of fish per volume of test solution.

    • Water Quality: Reconstituted or dechlorinated tap water with controlled pH (typically 6.0-8.5), hardness, and temperature.

    • Feeding: Fish are generally not fed during the test.

    • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours. The 96h-LC50 is calculated using statistical methods.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Young daphnids (<24 hours old).

  • Test Conditions:

    • Exposure Duration: 48 hours.

    • Test Vessels: Glass beakers or tubes.

    • Test Medium: Reconstituted water with defined mineral content.

    • Temperature: 18-22°C.

    • Lighting: A 16-hour light: 8-hour dark photoperiod.

    • Feeding: Daphnids are not fed during the test.

    • Test Concentrations: At least five concentrations in a geometric series, plus a control.

  • Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The 48h-EC50 is determined.[6][7][8]

Alga, Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.[9][10][11][12][13]

  • Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata).

  • Test Conditions:

    • Exposure Duration: 72 hours.

    • Culture Medium: A nutrient-rich medium.

    • Temperature: 21-24°C.

    • Lighting: Continuous, uniform illumination.

    • Test Concentrations: At least five concentrations and a control.

  • Endpoint: Inhibition of growth, measured as a reduction in algal biomass over the test period. The 72h-EC50 for growth rate inhibition is calculated.

Fish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)

This test provides an alternative to the acute fish toxicity test using adult fish.

  • Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.

  • Test Conditions:

    • Exposure Duration: 96 hours.

    • Test Setup: Multi-well plates.

    • Test Concentrations: A minimum of five concentrations and a control.

  • Endpoints: Four apical observations are recorded as indicators of mortality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.[1][3][14][15] The 96h-LC50 is calculated based on these endpoints.

Amphibian Toxicity Testing (Chronic Exposure)

Chronic toxicity studies investigate the effects of longer-term, lower-level exposures. A study on Xenopus laevis tadpoles provides an example protocol.[5]

  • Test Organism: Xenopus laevis tadpoles.

  • Test Conditions:

    • Exposure Duration: 14, 21, and 35 days.

    • Test Concentration: A sublethal concentration (e.g., 0.063 mg/L) based on the acute LC50 value.

  • Endpoints: A range of sublethal endpoints are measured, including:

    • Growth (body weight).

    • Behavioral changes.

    • Neurotransmitter levels.

    • Fat metabolism.

    • Oxidative stress biomarkers (e.g., antioxidant enzyme activity, malondialdehyde levels).

    • Endocrine disruption (thyroid hormone levels and related gene expression).

Mechanisms of Toxicity

This compound can induce toxicity in non-target aquatic organisms through several mechanisms, primarily endocrine disruption and the induction of oxidative stress.

Endocrine Disruption

This compound has been shown to act as an endocrine-disrupting chemical (EDC), particularly affecting the reproductive system of fish. It can interfere with the Hypothalamus-Pituitary-Gonadal-Liver (HPGL) axis, which regulates steroid hormone biosynthesis and reproductive processes.[16][17][18]

G cluster_HPGL Hypothalamus-Pituitary-Gonadal-Liver (HPGL) Axis This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus Alters gene expression (e.g., gnrh3) Pituitary Pituitary This compound->Pituitary Alters gene expression (e.g., fshr) Gonad Gonad (Ovary/Testis) This compound->Gonad Alters gene expression (e.g., cyp19a, hsd17b) Liver Liver This compound->Liver Increases VTG production Hypothalamus->Pituitary Stimulates Pituitary->Gonad Stimulates Steroid_Hormones Steroid Hormones (Testosterone, Estradiol) Gonad->Steroid_Hormones Produces VTG Vitellogenin (VTG) Liver->VTG Produces GnRH GnRH FSH_LH FSH / LH Steroid_Hormones->Liver Regulates

Caption: this compound's disruption of the HPGL axis in fish.

Oxidative Stress

Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS) in aquatic organisms, resulting in oxidative stress. This imbalance between ROS production and the antioxidant defense system can cause cellular damage. One of the key signaling pathways involved in the inflammatory response to oxidative stress is the NF-κB pathway.[4][19][20]

G cluster_OxidativeStress Oxidative Stress and Inflammatory Response Pathway This compound This compound ROS Reactive Oxygen Species (ROS) (Increased Production) This compound->ROS Induces Antioxidant_System Antioxidant System (SOD, CAT, GPX) ROS->Antioxidant_System Overwhelms Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Carbonylation) ROS->Cellular_Damage Causes NF_kB NF-κB Signaling Pathway ROS->NF_kB Activates Apoptosis Apoptosis Cellular_Damage->Apoptosis Triggers Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, IL-8) NF_kB->Inflammatory_Genes Regulates Expression Inflammatory_Genes->Apoptosis Can Induce

Caption: this compound-induced oxidative stress and NF-κB signaling.

Conclusion

The available data indicate that this compound poses a significant toxicological risk to non-target aquatic organisms. It is highly toxic to fish and aquatic invertebrates at concentrations that may be relevant in agricultural runoff scenarios. Furthermore, sublethal effects, including endocrine disruption and oxidative stress, can occur at lower concentrations, potentially leading to long-term impacts on the health and reproductive success of aquatic populations. The mechanisms of toxicity involve interference with critical physiological pathways, highlighting the need for careful environmental risk assessment and management practices to mitigate the exposure of aquatic ecosystems to this herbicide. Further research is warranted to fully elucidate the chronic effects of this compound on a broader range of aquatic species and to understand the potential for ecosystem-level impacts.

References

The Environmental Fate and Photodegradation of Metamifop: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metamifop, a post-emergent herbicide of the aryloxyphenoxypropionate class, is primarily utilized for the control of annual and perennial grass weeds in rice cultivation. Its efficacy and selectivity make it a valuable tool in agriculture; however, understanding its environmental persistence, degradation pathways, and ultimate fate is critical for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the environmental degradation of this compound, with a particular focus on its photodegradation pathways, supported by experimental data and methodologies.

Environmental Dissipation of this compound

This compound is subject to various degradation processes in the environment, including photodegradation, hydrolysis, and microbial degradation. The rate of dissipation is influenced by environmental factors such as light intensity, pH, temperature, and microbial activity.

Photodegradation

Photodegradation is a key pathway for the dissipation of this compound, especially in aqueous environments and on soil surfaces.[1] Studies have shown that this compound degrades rapidly when exposed to light. The half-life of this compound under a high-pressure mercury lamp is approximately 2.1 hours, while under a xenon lamp, it is 9.3 hours.[1] In organic solvents, the photodegradation rate varies, with half-lives ranging from 2.5 to 25.3 hours in methanol, ethanol, n-hexane, and acetone (B3395972).[1] The initial concentration of this compound can also affect the rate of photodegradation, with higher concentrations leading to slower degradation rates in aqueous solutions.[1]

Hydrolysis

This compound is readily hydrolyzed in water, contributing to its relatively short residual life in aquatic systems.[1] The rate of hydrolysis is dependent on the pH of the water.[2]

Soil Degradation

In soil, the degradation of this compound is influenced by both abiotic and biotic factors. While photodegradation can occur on the soil surface, microbial degradation is a significant contributor to its breakdown within the soil matrix. The persistence of this compound in soil is generally greater than in water or on plant surfaces.[3]

Field studies have reported varying half-lives for this compound in soil, ranging from 11.7 to 20.2 days.[4] The dissipation in soil typically follows first-order kinetics.[3] Factors such as soil type, organic matter content, pH, and microbial populations can significantly impact the degradation rate.[3]

Photodegradation Pathways of this compound

The photodegradation of this compound proceeds through a series of reactions initiated by the absorption of light energy. The primary mechanism involves the homolytic fission of carbon-oxygen bonds.[5][6] This leads to the formation of several intermediate metabolites, which are further degraded.

Upon irradiation with UV light (e.g., λ = 300 nm), this compound undergoes degradation, with nearly 10% degrading within 30 minutes and over 80% after 4 hours.[5][7][8] The major identified photodegradation products include:

  • N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA) : This is the most abundant metabolite, accounting for a significant percentage of the degradation products.[5][7]

  • N-methyl-2-fluoroaniline (NMFA) [5][7]

  • N-methyl-2-oxo-N-phenylpropionamide (MOPPA) [5][7]

  • N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPPFMA) : This metabolite is formed and subsequently degrades to HPFMA.[5][7]

  • 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP) : This product further degrades to 6-chloro-3H-benzooxazol-2-one (CBO).[5][7]

  • 6-chloro-3H-benzooxazol-2-one (CBO) [5][7]

The proposed photodegradation pathway suggests that the initial cleavage of the ether linkages in the this compound molecule is a key step, leading to the formation of various radical species that then react to form the observed metabolites.[5][7]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation of this compound from various studies.

Table 1: Photodegradation Half-Life (DT50) of this compound under Different Light Sources

Light SourceSolvent/MatrixHalf-Life (DT50)Reference
High-Pressure Mercury LampAqueous Solution2.1 hours[1]
Xenon LampAqueous Solution9.3 hours[1]
UV Lamp (λ = 300 nm)Water/Acetonitrile>80% degradation in 4 hours[5][7][8]

Table 2: Environmental Fate Half-Life (DT50) of this compound in Different Matrices

MatrixLocation/Study TypeHalf-Life (DT50)Reference
Plant (Rice)Nanjing, China (Field)3.5 days[4]
Plant (Rice)Nanchang, China (Field)2.2 days[4]
Water (Paddy Field)Nanjing, China (Field)1.3 days[4]
Water (Paddy Field)Nanchang, China (Field)2.3 days[4]
Soil (Paddy Field)Nanjing, China (Field)11.7 days[4]
Soil (Paddy Field)Nanchang, China (Field)20.2 days[4]

Table 3: Major Photodegradation Products of this compound and Their Relative Abundance

Degradation ProductAcronymFormation (%) after 4h UV IrradiationReference
N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamideHPFMA50.8[5][7]
N-methyl-2-fluoroanilineNMFA8.5[5][7]
N-methyl-2-oxo-N-phenylpropionamideMOPPA6.6[5][7]
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamideHPPFMA3.9[5][7]
4-(6-chlorobenzooxazol-2-yloxy)phenolCBOP1.2[5][7]
6-chloro-3H-benzooxazol-2-oneCBO6.6 (from CBOP degradation)[5][7]

Experimental Protocols

Photodegradation Study

Objective: To investigate the photodegradation kinetics and identify the degradation products of this compound in an aqueous solution.

Methodology:

  • Sample Preparation: A solution of this compound in a water/acetonitrile mixture is prepared to ensure solubility.[5][7]

  • Irradiation: The solution is irradiated using a UV lamp with a specific wavelength, typically around 300 nm.[5][7] Samples are collected at various time intervals (e.g., 0, 30, 60, 120, 240 minutes) to monitor the degradation process.[7]

  • Sample Analysis: The collected samples are analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.[5][7]

Field Dissipation Study in a Paddy Field Ecosystem

Objective: To determine the dissipation rate and half-life of this compound in rice plants, paddy water, and soil under real-world agricultural conditions.

Methodology:

  • Experimental Setup: Field plots are established in a rice paddy. This compound is applied at a recommended dosage.[3]

  • Sampling: Samples of rice plants, paddy water, and soil are collected at predetermined intervals after application (e.g., 0, 1, 3, 7, 15, 30, and 60 days).[3]

  • Sample Preparation and Extraction:

    • Water: Extracted with a suitable organic solvent like ethyl acetate.[9]

    • Soil: Extracted with acetone under acidic conditions.[9]

    • Plant: Extracted with acetone.[9]

    • The extracts are then subjected to cleanup procedures, which may include solid-phase extraction (SPE) to remove interfering substances.[9]

  • Analysis: The concentrations of this compound and its major metabolites are determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]

  • Data Analysis: The dissipation kinetics are determined, and the half-life (DT50) is calculated assuming first-order kinetics.[3]

Visualizations

Metamifop_Photodegradation_Pathway This compound This compound HPPFMA N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)- N-methylpropionamide (HPPFMA) This compound->HPPFMA hv HPFMA N-(2-fluorophenyl)-2-hydroxy- N-methylpropionamide (HPFMA) This compound->HPFMA hv NMFA N-methyl-2-fluoroaniline (NMFA) This compound->NMFA hv MOPPA N-methyl-2-oxo-N-phenylpropionamide (MOPPA) This compound->MOPPA hv CBOP 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP) This compound->CBOP hv HPPFMA->HPFMA hv CBO 6-chloro-3H-benzooxazol-2-one (CBO) CBOP->CBO hv

Caption: Proposed photodegradation pathway of this compound.

Caption: Workflow for a field dissipation study of this compound.

References

Metamifop's Disruption of the Plant Fatty Acid Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2][3][4] This enzyme catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1][5] Inhibition of ACCase by this compound leads to a depletion of malonyl-CoA, a critical building block for fatty acid elongation.[1] Consequently, the synthesis of essential fatty acids required for the formation and maintenance of cell membranes is halted, leading to a cascade of cellular disruptions and ultimately, plant death.[1][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's primary mode of action is the specific inhibition of the plastidial form of acetyl-CoA carboxylase (ACCase).[1][7][8] ACCase is a biotin-dependent enzyme that facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][5] This reaction is the initial and regulatory step in the fatty acid biosynthesis pathway.

This compound acts as a non-competitive inhibitor with respect to the substrates ATP and bicarbonate, but as a competitive inhibitor with respect to acetyl-CoA. It binds to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the transfer of the carboxyl group from biotin (B1667282) to acetyl-CoA.[4][9] This targeted inhibition is highly specific to the ACCase found in most grass species (monocots), while the ACCase in broadleaf plants (dicots) is largely insensitive, providing the basis for this compound's selectivity.[8]

The inhibition of ACCase leads to a rapid cessation of fatty acid synthesis.[10] Fatty acids are fundamental components of phospholipids (B1166683) and galactolipids, which are the primary constituents of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. The disruption of membrane integrity and function is a primary consequence of this compound action, leading to leakage of cellular contents and a collapse of cellular homeostasis.[1][5][6]

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as an ACCase inhibitor is quantified by its 50% inhibitory concentration (IC50 or I50), which is the concentration of the herbicide required to reduce the activity of the ACCase enzyme by half. These values can vary depending on the plant species, the specific isoform of ACCase, and the experimental conditions.

Plant SpeciesCommon NameIC50 / I50 ValueReference
Echinochloa crus-galliBarnyardgrass41.1 nM[3][4]
Eleusine indicaGoosegrass38 µM[11]
Agrostis stoloniferaCreeping Bentgrass> 100 µM[11]
Poa pratensisKentucky Bluegrass> 100 µM[11]
Cynodon dactylonBermudagrass0.7 µM[8]

Impact on Downstream Fatty Acid Biosynthesis

The inhibition of ACCase by this compound has a direct and significant impact on the profile of fatty acids within the plant. With the production of malonyl-CoA blocked, the de novo synthesis of all major fatty acids is consequently inhibited. This leads to a general decrease in the cellular pool of key fatty acids.

Fatty AcidTypical Change After this compound TreatmentSignificance
Palmitic acid (16:0)DecreasePrecursor for longer-chain fatty acids.
Stearic acid (18:0)DecreaseKey saturated fatty acid.
Oleic acid (18:1)DecreaseMajor monounsaturated fatty acid.
Linoleic acid (18:2)DecreaseEssential polyunsaturated fatty acid.
α-Linolenic acid (18:3)DecreaseEssential polyunsaturated fatty acid.

Note: The specific quantitative changes in the fatty acid profile can be determined using the Gas Chromatography-Mass Spectrometry (GC-MS) protocol outlined in Section 4.2.

Experimental Protocols

In Vitro ACCase Activity and Inhibition Assay (Malachite Green Colorimetric Method)

This protocol provides a method for measuring ACCase activity and its inhibition by this compound using a non-radioactive colorimetric assay.

1. Enzyme Extraction: a. Homogenize 1 gram of fresh, young leaf tissue from a susceptible grass species in 5 mL of ice-cold extraction buffer (100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol, 1 mM PMSF, and 1% (w/v) PVPP). b. Filter the homogenate through four layers of cheesecloth. c. Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the crude enzyme extract. e. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. ACCase Activity Assay: a. Prepare a reaction mixture containing:

  • 50 mM HEPES-KOH (pH 8.0)
  • 2 mM ATP
  • 5 mM MgCl₂
  • 15 mM KCl
  • 50 mM NaHCO₃
  • 0.5 mM DTT
  • 0.2 mM Acetyl-CoA b. For the inhibition assay, add varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) to the reaction mixture. c. Pre-incubate the mixture at 30°C for 10 minutes. d. Initiate the reaction by adding the enzyme extract (to a final protein concentration of 0.1-0.2 mg/mL). e. Incubate at 30°C for 30 minutes. f. Stop the reaction by adding 1 M HCl.

3. Malachite Green Assay for Phosphate (B84403) Detection: a. The activity of ACCase is determined by measuring the amount of ADP produced, which is then converted to ATP and the remaining ATP is hydrolyzed to release phosphate. The released inorganic phosphate is quantified using the malachite green reagent. b. Add malachite green reagent to the reaction mixture. c. Incubate at room temperature for 15 minutes. d. Measure the absorbance at 620 nm. e. Calculate the amount of phosphate produced by comparing to a standard curve of known phosphate concentrations.

4. Data Analysis: a. Calculate the specific activity of ACCase (nmol of product formed per minute per mg of protein). b. For the inhibition assay, plot the percentage of ACCase inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value from the resulting dose-response curve.

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and analyzing the fatty acid composition of plant tissue.

1. Lipid Extraction: a. Homogenize 100 mg of fresh plant tissue in a mixture of chloroform (B151607):methanol (B129727) (2:1, v/v). b. Add an internal standard (e.g., heptadecanoic acid) for quantification. c. Shake the mixture vigorously and then centrifuge to separate the phases. d. Collect the lower chloroform phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen gas.

2. Fatty Acid Methyl Ester (FAME) Derivatization: a. Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract. b. Heat the mixture at 80°C for 1 hour to convert the fatty acids to their methyl esters. c. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. d. Vortex and centrifuge to separate the phases. e. Collect the upper hexane phase containing the FAMEs.

3. GC-MS Analysis: a. Inject an aliquot of the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23). b. Use a temperature program to separate the different FAMEs based on their boiling points and polarity. c. The mass spectrometer will identify the individual FAMEs based on their mass spectra.

4. Data Analysis: a. Identify the fatty acids present in the sample by comparing their retention times and mass spectra to those of known standards. b. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Visualizations

Fatty_Acid_Biosynthesis_Pathway Figure 1: this compound's Inhibition of the Plant Fatty Acid Biosynthesis Pathway AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Substrate ACCase->MalonylCoA Catalyzes This compound This compound This compound->ACCase Inhibits FattyAcids Fatty Acids (e.g., Palmitic, Stearic) FAS->FattyAcids ElongationDesaturation Elongation & Desaturation FattyAcids->ElongationDesaturation MembraneLipids Membrane Lipids (Phospholipids, Galactolipids) ElongationDesaturation->MembraneLipids CellMembrane Cell Membrane Integrity MembraneLipids->CellMembrane Essential for PlantGrowth Plant Growth and Development CellMembrane->PlantGrowth Experimental_Workflow Figure 2: Experimental Workflow for Assessing this compound Resistance start Suspected Resistant Weed Population whole_plant Whole-Plant Dose-Response Assay start->whole_plant gr50 Determine GR50 (Growth Reduction 50%) whole_plant->gr50 resistance_confirmed Resistance Confirmed? gr50->resistance_confirmed no_resistance Susceptible resistance_confirmed->no_resistance No mechanism_investigation Investigate Resistance Mechanism resistance_confirmed->mechanism_investigation Yes end Management Strategy no_resistance->end target_site Target-Site Resistance (TSR) ACCase Gene Sequencing mechanism_investigation->target_site non_target_site Non-Target-Site Resistance (NTSR) Metabolism Studies mechanism_investigation->non_target_site mutation Mutation in ACCase Gene? target_site->mutation enhanced_metabolism Enhanced Metabolism? non_target_site->enhanced_metabolism mutation->non_target_site No tsr_confirmed TSR Confirmed mutation->tsr_confirmed Yes tsr_confirmed->end ntsr_confirmed NTSR Confirmed enhanced_metabolism->ntsr_confirmed Yes ntsr_confirmed->end

References

Biochemical pathway of ACCase inhibition by Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biochemical Pathway of ACCase Inhibition by Metamifop

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for cell membrane integrity and plant development. In grasses, the plastidic form of this enzyme is a homodimer and serves as the primary target for several classes of herbicides. This compound, an aryloxyphenoxypropionate (APP) herbicide, is a potent and selective inhibitor of this grass ACCase. This document provides a detailed technical overview of the biochemical pathway of ACCase inhibition by this compound, its molecular binding mechanism, quantitative inhibition data, known resistance mechanisms, and key experimental protocols for its study. This compound functions by binding to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the formation of malonyl-CoA and thereby halting lipid synthesis, which ultimately leads to plant death in susceptible grass species.[1][2][3]

ACCase Structure and Catalytic Function

In grasses (Poaceae family), the plastidic ACCase is a large, multi-domain homomeric enzyme, meaning its entire catalytic machinery is contained on a single type of polypeptide chain that dimerizes to become active.[4][5] This structure is distinct from the heteromeric ACCase found in most other plants, which is insensitive to APP herbicides.[3][6] The homomeric enzyme has three key functional domains:

  • Biotin (B1667282) Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of a biotin prosthetic group.

  • Biotin Carboxyl Carrier Protein (BCCP): Covalently holds the biotin group and transfers it between the BC and CT active sites.

  • Carboxyltransferase (CT): Transfers the activated carboxyl group from biotin to acetyl-CoA, producing malonyl-CoA.[5][7][8]

The overall reaction proceeds in two distinct steps, occurring at different active sites:

  • BC Reaction: MgATP + HCO₃⁻ + Biotin-BCCP → Carboxybiotin-BCCP + MgADP + Pi

  • CT Reaction: Carboxybiotin-BCCP + Acetyl-CoA → Malonyl-CoA + Biotin-BCCP

This compound specifically inhibits the second step of this process.

cluster_ACCase ACCase Enzyme Complex cluster_inputs Substrates cluster_outputs Products BC Biotin Carboxylase (BC) Domain BCCP Biotin Carboxyl Carrier Protein (BCCP) BC->BCCP Carboxylates Biotin ADP ADP + Pi BC->ADP CT Carboxyltransferase (CT) Domain BCCP->CT MalonylCoA Malonyl-CoA CT->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->CT Step 2 ATP ATP + HCO₃⁻ ATP->BC Step 1 This compound This compound This compound->CT INHIBITS

Caption: Overall ACCase reaction pathway and the specific inhibition of the CT domain by this compound.

Biochemical Pathway and Molecular Mechanism of Inhibition

This compound exerts its herbicidal effect by directly inhibiting the carboxyltransferase (CT) activity of ACCase.[1][9] Kinetic studies have shown that APP herbicides act as competitive inhibitors with respect to acetyl-CoA and as non-competitive inhibitors regarding ATP and bicarbonate, confirming their action on the CT domain.[10][11]

Binding Site Interaction

Molecular modeling, docking, and dynamics simulations have elucidated the binding mechanism of this compound.[9]

  • Binding Location: this compound binds within the active site of the CT domain, specifically at the dimer interface of the two ACCase polypeptide chains.[6]

  • Unique Binding Mode: The binding mode of this compound is distinct from that of other ACCase inhibitors. It interacts with a different region within the CT active site compared to herbicides like haloxyfop (B150297) or pinoxaden.[1][6][9]

  • Key Chemical Feature: The protonation of the nitrogen atom in the oxazole (B20620) ring of the this compound molecule is crucial for its stable interaction with the CT domain.[1][2][9] This feature plays a key role in forming critical bonds with amino acid residues in the binding pocket.

  • Amino Acid Interaction: For one specific FOP (this compound), residue Thr194 was essential to the interacting and binding to the CT domain.[5][11]

Caption: Diagram of this compound binding to the ACCase CT domain active site.

Quantitative Inhibition Data

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

HerbicideTarget EnzymeWeed SpeciesIC50 ValueReference
This compoundAcetyl-CoA Carboxylase (ACCase)Echinochloa crus-galli (Barnyardgrass)41.1 nM[1][10]

Mechanisms of Resistance

The continuous use of this compound has led to the evolution of resistant weed populations.[12][13] Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[12][13][14]

  • Target-Site Resistance (TSR): This form of resistance arises from single nucleotide polymorphisms (SNPs) in the ACCase gene that result in amino acid substitutions within the herbicide's binding pocket.[12] These changes reduce the binding affinity of the herbicide to the enzyme. For APP herbicides like this compound, mutations at positions such as Trp-2027 and Trp-1999 are common.[12][13] The Trp-2027-Cys substitution, for instance, has been explicitly linked to this compound resistance.[12][15]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching the target enzyme.[14] This can include reduced herbicide uptake or translocation, but the most common mechanism is enhanced metabolic detoxification.[16] Enzymes such as glutathione (B108866) S-transferases (GSTs) can metabolize this compound into non-toxic compounds before it can inhibit ACCase.[16]

cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound Application ACCase_mut Mutated ACCase (e.g., Trp-2027-Cys) This compound->ACCase_mut Reduced Inhibition Metabolism Enhanced Metabolism (e.g., GSTs) This compound->Metabolism Intercepted ACCase_norm Normal ACCase This compound->ACCase_norm Normal Path (Inhibition) Binding_fail This compound Fails to Bind ACCase_mut->Binding_fail Plant_survives Plant Survives Binding_fail->Plant_survives Detox Detoxified this compound (Inactive) Metabolism->Detox Detox->Plant_survives

Caption: Logical flow of Target-Site vs. Non-Target-Site Resistance mechanisms to this compound.

The level of resistance is often expressed as a Resistance Index (RI), calculated as the ratio of the herbicide dose required to kill 50% of the resistant population (GR50) to that of the susceptible population.

Weed SpeciesResistant PopulationResistance Index (RI)Resistance MechanismReference
Digitaria ciliaris var. chrysoblepharaJYX-830.64TSR (Trp-2027-Cys)[12]
Digitaria ciliaris var. chrysoblepharaJTX-9814.38NTSR (presumed)[12]
Digitaria ciliaris var. chrysoblepharaJTX-9923.19NTSR (presumed)[12]
Echinochloa crus-galliJS-R4.3NTSR (GST-mediated)[16]

Experimental Protocols

Protocol: ACCase Activity Inhibition Assay (Colorimetric Method)

This protocol outlines a method for determining the in vitro inhibition of ACCase by this compound using a non-radioactive, malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the ATP hydrolysis in the first step of the ACCase reaction, which is coupled to the second step.

1. Crude Enzyme Extraction: a. Harvest 1-2 g of fresh young leaf tissue from susceptible plants. b. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in 3-5 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and protease inhibitors). d. Centrifuge the homogenate at ~15,000 x g for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract and keep on ice. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Inhibition Assay: a. Prepare a series of this compound dilutions in the appropriate solvent (e.g., DMSO) to achieve final concentrations ranging from 0 nM to ~1000 nM. b. In a 96-well microplate, add 10 µL of each this compound dilution (or solvent control). c. Add 50 µL of the crude enzyme extract (diluted to a standard protein concentration) to each well. d. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding 40 µL of a reaction mixture containing 50 mM HEPES-KOH pH 7.5, 2 mM MgCl₂, 15 mM KCl, 2.5 mM ATP, 15 mM NaHCO₃, and 0.5 mM acetyl-CoA. f. Incubate the reaction at 30-34°C for 20-30 minutes.

3. Quantification and Data Analysis: a. Stop the reaction by adding a reagent that also detects the phosphate produced, such as a malachite green-molybdate solution.[17][18] b. After a color development period (e.g., 15-20 minutes), measure the absorbance at ~630 nm using a microplate reader.[18] c. Convert absorbance values to percent inhibition relative to the no-herbicide control. d. Plot percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]

Start Start: Harvest Leaf Tissue Step1 1. Grind Tissue in Liquid N₂ & Homogenize in Buffer Start->Step1 Step2 2. Centrifuge & Collect Supernatant (Enzyme Extract) Step1->Step2 Step3 3. Add Enzyme & this compound Dilutions to Microplate Step2->Step3 Step4 4. Pre-incubate for Inhibitor Binding Step3->Step4 Step5 5. Initiate Reaction with Substrate Cocktail (ATP, Acetyl-CoA, etc.) Step4->Step5 Step6 6. Stop Reaction & Develop Color (Malachite Green Reagent) Step5->Step6 Step7 7. Read Absorbance (~630nm) Step6->Step7 End End: Calculate IC₅₀ Value Step7->End

Caption: Experimental workflow for an ACCase activity and inhibition assay.
Protocol: Molecular Modeling Workflow for Inhibitor Binding Analysis

This protocol describes the computational steps used to investigate the interaction between this compound and the ACCase CT domain.[9]

1. Homology Modeling: a. Obtain the amino acid sequence of the ACCase CT domain from the target weed species (e.g., Echinochloa crus-galli). b. Identify a suitable high-resolution crystal structure of a homologous protein (e.g., yeast ACCase CT domain) from the Protein Data Bank (PDB) to use as a template. c. Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a three-dimensional structural model of the target CT domain based on the template.

2. Molecular Docking: a. Prepare the 3D structure of the this compound molecule and the modeled CT domain receptor (adding charges, hydrogen atoms, etc.). b. Define the binding site (active site cavity) on the CT domain dimer interface. c. Use docking software (e.g., AutoDock, Glide) to predict the most likely binding poses of this compound within the active site. Score and rank the poses based on binding energy.[9]

3. Molecular Dynamics (MD) Simulation: a. Take the best-ranked protein-ligand complex from the docking step as the starting point. b. Place the complex in a simulated aqueous environment (a box of water molecules and ions). c. Run an MD simulation for a significant duration (e.g., 50-100 nanoseconds) using software like GROMACS or AMBER. This calculates the trajectory of all atoms over time. d. Analyze the simulation to assess the stability of the this compound binding, identify key and persistent hydrogen bonds, and understand the dynamic interactions between the inhibitor and the enzyme's amino acid residues.[9]

References

Metamifop: A Technical Guide to its Microbial Degradation and Soil Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamifop is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class.[1] It is utilized for the control of annual and perennial grass weeds in various agricultural settings, particularly in rice cultivation.[2][3] The herbicidal activity of this compound stems from its inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[4] Understanding the environmental fate of this compound, specifically its microbial degradation and persistence in soil, is paramount for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the microbial degradation pathways of this compound and summarizes its soil half-life based on current scientific findings.

Microbial Degradation of this compound

The primary mechanism for the dissipation of this compound in the environment is microbial degradation.[4] Soil microorganisms utilize the herbicide as a carbon source, breaking it down into less complex and typically less toxic compounds.[5][6]

This compound-Degrading Microorganisms

A key microbial consortium, designated ME-1, has been identified for its ability to completely degrade this compound.[1][5] This consortium, enriched from AOPP-contaminated soil, can utilize this compound as its sole carbon source for growth.[5][6] High-throughput sequencing has revealed the community structure of ME-1, with β-Proteobacteria and Sphingobacteria being the most abundant classes.[5][6] At the genus level, the dominant members of this degrading consortium include Methylobacillus, Sphingobacterium, Bordetella, and Flavobacterium.[5][6]

Biochemical Pathway of Degradation

The microbial degradation of this compound by consortium ME-1 proceeds through a series of metabolic steps, involving the cleavage of ether and amide bonds. The proposed pathway begins with the hydrolysis of the ether bond, a common initial step in the degradation of AOPP herbicides.[5][7]

The identified intermediate metabolites in the degradation pathway of this compound by consortium ME-1 are:

  • N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide

  • 2-(4-hydroxyphenoxy)-propionic acid

  • 6-chloro-2-benzoxazolinone

  • N-methyl-2-fluoroaniline[1][5]

Based on these metabolites, a putative degradation pathway is illustrated below.

Metamifop_Degradation_Pathway This compound This compound Metabolite1 N-(2-fluorophenyl)-2-(4-hydroxyphenoxy) -N-methyl propionamide This compound->Metabolite1 Ether bond hydrolysis Metabolite2 6-chloro-2-benzoxazolinone This compound->Metabolite2 Ether bond hydrolysis Metabolite3 2-(4-hydroxyphenoxy)-propionic acid Metabolite1->Metabolite3 Metabolite4 N-methyl-2-fluoroaniline Metabolite1->Metabolite4 Further_Degradation Further Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation Metabolite4->Further_Degradation

Caption: Proposed microbial degradation pathway of this compound by consortium ME-1.

Soil Half-Life of this compound

The half-life (t½) of a pesticide is the time required for its concentration to decrease to half of its initial value and is a key indicator of its persistence in the environment.[7] The soil half-life of this compound is influenced by various environmental factors, including soil type, organic matter content, pH, temperature, and moisture.[4][8]

Factors Influencing Soil Half-Life
  • pH: The optimal soil pH for this compound degradation by microbes is between 7.0 and 8.0. Degradation ability is reduced in more acidic or alkaline conditions.[8][9]

  • Temperature: Microbial activity generally increases with temperature, leading to faster degradation of this compound.[5][6] The consortium ME-1 is effective over a wide temperature range of 20–42 °C.[1][5]

  • Organic Matter: Higher organic matter content in soil can enhance microbial populations and activity, potentially leading to a shorter half-life.[4]

Quantitative Data on this compound Half-Life

The following table summarizes the reported half-life values for this compound in various environmental compartments.

Environmental CompartmentConditionHalf-Life (days)Reference(s)
SoilField (Nanjing)11.7[10]
SoilField (Nanchang)20.2[10]
SoilAerobic, Typical~70[11][12]
SoilAerobic, Lab (20°C)18[12]
Paddy Field WaterField (Nanjing)1.3[10]
Paddy Field WaterField (Nanchang)2.3[10]
Paddy Field WaterLaboratory (pH 7.0)15.8 - 17.5[11]
Rice PlantField (Nanjing)3.5[10]
Rice PlantField (Nanchang)2.2[10]
Rice Wine Fermentation-~9.5[5][13]

Experimental Protocols

Microbial Degradation Study

This protocol outlines the general steps for assessing the microbial degradation of this compound in a laboratory setting.

Microbial_Degradation_Workflow Start Start: Isolate/Enrich This compound-Degrading Microbes Incubation Incubate Microbes in Mineral Salt Medium with this compound Start->Incubation Sampling Collect Samples at Regular Time Intervals Incubation->Sampling Extraction Extract this compound and Metabolites from Samples Sampling->Extraction Analysis Analyze by HPLC-MS/MS to Quantify Parent and Metabolites Extraction->Analysis Data_Analysis Calculate Degradation Rate and Identify Metabolites Analysis->Data_Analysis End End: Determine Degradation Pathway and Kinetics Data_Analysis->End

Caption: General workflow for a microbial degradation study of this compound.

1. Enrichment and Isolation of this compound-Degrading Microorganisms:

  • Collect soil samples from a site with a history of AOPP herbicide application.

  • Enrich for this compound-degrading microorganisms by incubating the soil in a mineral salts medium containing this compound as the sole carbon source.

  • Isolate individual microbial colonies by plating on agar (B569324) medium containing this compound.

2. Degradation Experiment:

  • Inoculate a sterile mineral salts medium containing a known concentration of this compound with the isolated microbial culture or consortium.

  • Incubate the cultures under controlled conditions of temperature and pH (e.g., 30°C, pH 7.0).

  • Collect aliquots of the culture at regular time intervals (e.g., 0, 1, 2, 4, 6, 8 days).

3. Sample Analysis:

  • Extract this compound and its metabolites from the collected samples using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify and quantify the parent compound and its degradation products.[5][13]

4. Data Analysis:

  • Plot the concentration of this compound over time to determine the degradation kinetics.

  • Identify the intermediate metabolites by comparing their mass spectra with known standards or by using high-resolution mass spectrometry for structural elucidation.

Soil Half-Life Determination (Soil Incubation Study)

This protocol describes a laboratory-based soil incubation study to determine the half-life of this compound.

Soil_Half_Life_Workflow Start Start: Prepare Soil Samples Spiking Spike Soil Samples with a Known Concentration of this compound Start->Spiking Incubation Incubate Soil under Controlled Temperature and Moisture Spiking->Incubation Sampling Collect Subsamples at Predetermined Time Intervals Incubation->Sampling Extraction Extract this compound from Soil Subsamples Sampling->Extraction Analysis Quantify this compound Concentration using HPLC Extraction->Analysis Calculation Calculate Half-Life using First-Order Kinetics Analysis->Calculation End End: Determine Soil Half-Life Calculation->End

Caption: Workflow for determining the soil half-life of this compound via an incubation study.

1. Soil Preparation:

  • Collect fresh soil from the desired location, removing any large debris.

  • Sieve the soil (e.g., through a 2 mm mesh) and adjust the moisture content to a specified level (e.g., 60% of water holding capacity).

2. Herbicide Application:

  • Spike the soil with a known concentration of this compound, typically dissolved in a small amount of solvent which is then allowed to evaporate.

  • Thoroughly mix the soil to ensure uniform distribution of the herbicide.

3. Incubation:

  • Place the treated soil in incubation vessels (e.g., glass jars) and maintain them at a constant temperature in the dark.

  • To distinguish between microbial and chemical degradation, a parallel set of sterilized soil samples (e.g., autoclaved) can be included.

4. Sampling and Extraction:

  • At specified time intervals, collect soil subsamples from the incubation vessels.

  • Extract this compound from the soil samples using an appropriate solvent and extraction technique (e.g., accelerated solvent extraction).

5. Analysis and Calculation:

  • Quantify the concentration of this compound in the extracts using HPLC.

  • The dissipation of this compound in soil often follows first-order kinetics.[4] The half-life (t½) can be calculated using the formula: t½ = ln(2) / k, where k is the degradation rate constant.[4]

Conclusion

This compound is readily degraded by soil microbial communities, with the consortium ME-1 demonstrating high efficiency in its complete breakdown. The degradation proceeds through the hydrolysis of the ether bond, leading to the formation of several intermediate metabolites. The soil half-life of this compound is variable and dependent on environmental conditions, with reported values ranging from approximately 11 to 70 days under field and laboratory settings. A comprehensive understanding of these degradation processes and persistence characteristics is essential for the environmental risk assessment and sustainable use of this compound in agriculture. Further research into the specific enzymes involved in the degradation pathway and the influence of a wider range of soil types and environmental conditions will continue to refine our knowledge of the environmental fate of this herbicide.

References

Metamifop: An Endocrine Disruptor in Vertebrate Models - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop, an aryloxyphenoxypropionate herbicide, is increasingly scrutinized for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific evidence regarding this compound's effects on the endocrine systems of various vertebrate models, including fish, amphibians, and mammals. Through a systematic review of toxicological studies, this document summarizes quantitative data on hormonal and gene expression changes, details the experimental protocols used in these key studies, and visualizes the affected signaling pathways. The compiled evidence indicates that this compound can interfere with the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes, demonstrating estrogen-like activity and impacting reproductive and developmental processes. This guide is intended to be a valuable resource for researchers and professionals in toxicology, environmental science, and drug development.

Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body. This disruption can lead to adverse health effects in an organism or its progeny. Agricultural herbicides are a significant class of potential EDCs due to their widespread use and potential to contaminate aquatic and terrestrial environments.

This compound is a post-emergence herbicide used to control grass weeds in rice paddies. Its mode of action in plants is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis.[1][2] However, concerns have been raised about its potential off-target effects on non-target organisms, particularly vertebrates. This technical guide consolidates the existing research on this compound's endocrine-disrupting properties, focusing on in-depth data presentation, experimental methodologies, and the elucidation of molecular pathways.

Quantitative Data on Endocrine Disruption

The following tables summarize the quantitative effects of this compound exposure on various endocrine-related endpoints in different vertebrate models.

Table 1: Effects of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Fish

Vertebrate ModelExposure Concentration (mg/L)Exposure DurationEndpointObservationReference(s)
Monopterus albus (Rice Field Eel) 0.2, 0.4, 0.6, 0.896 hoursPlasma Estradiol (E2)No significant change[1][3][4]
0.2, 0.4, 0.6, 0.896 hoursPlasma Testosterone (B1683101) (T)No significant change[1][3][4]
0.6, 0.896 hoursLiver & Plasma Vitellogenin (VTG)Significantly increased[1]
0.2, 0.4, 0.6, 0.896 hoursBrain cyp19a1b mRNASignificantly upregulated[1]
0.2, 0.4, 0.6, 0.896 hoursBrain cyp17 mRNASignificantly upregulated[1]
0.2, 0.4, 0.6, 0.896 hoursOvary cyp19a1a mRNASignificantly downregulated[1]
0.2, 0.4, 0.6, 0.896 hoursOvary cyp17 mRNASignificantly downregulated[1]
0.2, 0.4, 0.6, 0.896 hoursOvary fshr mRNASignificantly downregulated[1]
0.2, 0.4, 0.6, 0.896 hoursOvary lhcgr mRNASignificantly downregulated[1]
0.2, 0.4, 0.6, 0.896 hoursLiver esr1, esr2a, esr2b mRNASignificantly downregulated[3]
Danio rerio (Zebrafish) Sublethal concentrationsChronicEgg productionReduced[5]
Sublethal concentrationsChronicCourtship behaviorSuppressed[5]
Sublethal concentrationsChronicTestosterone, Estradiol, VTG levelsDisturbed balance[5]
5, 50 µg/LLife cycle (120 dpf)Estradiol (E2) contentIncreased in both sexes[6]
5, 50 µg/LLife cycle (120 dpf)Testosterone (T) contentDecreased in both sexes[6]
5, 50 µg/LLife cycle (120 dpf)Vitellogenin (VTG) contentElevated in males[6]
50 µg/L7 daysdmrt1 transcriptInhibited[6]
50 µg/L7 dayscyp19a1b transcriptSignificantly changed[6]

Table 2: Effects of this compound on the Thyroid System in Amphibians

Vertebrate ModelExposure Concentration (mg/L)Exposure DurationEndpointObservationReference(s)
Xenopus laevis (African Clawed Frog) Tadpoles 0.06314, 21, 35 daysThyroid Hormone (TH) levelsAffected[7][8]
0.06314, 21, 35 daysTH-related gene expressionAffected[7][8]

Table 3: Reproductive and Developmental Toxicity of this compound in Mammals

Vertebrate ModelDoseExposure DurationEndpointObservationReference(s)
Rat 10, 100, 750 ppm in diet104 weeksOvarian tumorsIncreased incidence of benign granulosa cell tumors[9]
Rat Not specifiedTwo-generation studyReproductive parametersDecreased number of primordial follicles, mean number of implantations, and births[10]
Rat 0.42 mg/kg bw/dayTwo-year studyOverall toxicityNo-Observed-Adverse-Effect Level (NOAEL)[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to assess the endocrine-disrupting effects of this compound.

Fish Maintenance and Exposure
  • Vertebrate Models: Studies have primarily utilized adult female rice field eels (Monopterus albus) and zebrafish (Danio rerio) for HPG axis investigations.

  • Acclimation: Fish are typically acclimated to laboratory conditions for a period of at least two weeks in dechlorinated tap water with controlled temperature, pH, and photoperiod.

  • Exposure System: Semi-static or static-renewal systems are commonly used. In a semi-static system, a portion of the test solution is renewed daily to maintain the desired concentration of this compound and water quality.

  • Test Concentrations: A range of this compound concentrations, including a solvent control (e.g., acetone (B3395972) or DMSO) and a negative control, are used. Concentrations are often selected based on the acute toxicity data (e.g., 96-hour LC50).

Quantification of Hormones and Vitellogenin
  • Sample Collection: Blood is collected from the caudal vein using heparinized syringes and centrifuged to obtain plasma for hormone and vitellogenin analysis. Livers and gonads are also dissected for gene expression and histological analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are widely used for the quantification of plasma 17β-estradiol (E2), testosterone (T), and vitellogenin (VTG). The general procedure involves:

    • Coating: Microplate wells are pre-coated with an antibody specific to the target hormone or protein.

    • Sample/Standard Addition: Plasma samples and a series of standards of known concentrations are added to the wells.

    • Competitive Binding/Sandwich Assay: A biotinylated antibody or a horseradish peroxidase (HRP)-conjugated antibody is added, leading to a competitive binding reaction or the formation of a "sandwich" complex.

    • Substrate Reaction: A substrate solution is added, which reacts with the HRP to produce a color change.

    • Measurement: The absorbance is read using a microplate reader, and the concentration in the samples is determined by comparison to the standard curve.

Gene Expression Analysis (qPCR)
  • RNA Extraction: Total RNA is extracted from tissues (e.g., brain, liver, gonad) using a commercial RNA isolation kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Reaction Setup: The qPCR reaction mixture typically contains cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., β-actin), and a SYBR Green master mix.

    • Thermal Cycling: The reaction is performed in a real-time PCR system with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

    • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the expression levels normalized to the reference gene.

Histological Examination of Gonads
  • Fixation: Gonad tissues are dissected and immediately fixed in a suitable fixative, such as Bouin's solution or 4% paraformaldehyde, for 24-48 hours.

  • Processing: The fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: The paraffin-embedded tissues are sectioned at a thickness of 4-5 µm using a microtome.

  • Staining: The tissue sections are mounted on glass slides and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological examination.

  • Microscopy: The stained sections are observed under a light microscope to evaluate the developmental stage of oocytes and to identify any histopathological alterations.

Zebrafish Behavioral Assays
  • Courtship Behavior Assay:

    • Acclimation: Male and female zebrafish are placed in a divided tank and acclimated.

    • Observation: The partition is removed, and the courtship behaviors (e.g., chasing, staying beside, trembling) are recorded and quantified over a defined period.

  • Photomotor Response Assay:

    • Acclimation: Zebrafish larvae are placed in a multi-well plate and acclimated to darkness.

    • Stimulation: The larvae are exposed to a sudden light stimulus.

    • Recording: The locomotor activity of the larvae before, during, and after the light stimulus is recorded using a video tracking system.

Signaling Pathways and Mechanisms of Disruption

This compound appears to exert its endocrine-disrupting effects primarily through interference with the Hypothalamic-Pituitary-Gonadal (HPG) and Hypothalamic-Pituitary-Thyroid (HPT) axes. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of disruption by this compound.

Disruption of the Hypothalamic-Pituitary-Gonadal-Liver (HPGL) Axis in Fish

This compound exhibits estrogen-like activity in fish, impacting the HPGL axis at multiple levels. In female rice field eels, this compound exposure leads to an upregulation of vitellogenin, a classic biomarker for estrogenic exposure.[1] While plasma sex steroid levels remain unchanged, the expression of key genes involved in steroidogenesis and hormone signaling is significantly altered in the brain, ovary, and liver.[1][3] In zebrafish, chronic exposure disrupts the balance of sex hormones, reduces reproductive success, and alters the expression of genes within the HPGL axis.[5] Studies suggest a potential binding interaction between this compound and estrogen receptor ERα, as well as with aromatase (CYP19A).[5]

HPGL_Axis_Disruption cluster_brain Brain cluster_ovary Ovary cluster_liver Liver Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Ovary Ovary Pituitary->Ovary FSH, LH (+) fshr fshr (Downregulated) lhcgr lhcgr (Downregulated) Ovary->Hypothalamus E2, T (-) Ovary->Pituitary E2, T (-) Liver Liver Ovary->Liver E2 (+) cyp19a1a cyp19a1a (Downregulated) cyp17_ovary cyp17 (Downregulated) Liver->Ovary VTG (+) vtg vtg (Upregulated) esr esr1, esr2a, esr2b (Downregulated) Brain_Steroidogenesis Brain Steroidogenesis cyp19a1b cyp19a1b (Upregulated) Brain_Steroidogenesis->cyp19a1b cyp17_brain cyp17 (Upregulated) Brain_Steroidogenesis->cyp17_brain This compound This compound This compound->Ovary Disrupts Steroidogenesis This compound->Liver Mimics E2 This compound->Brain_Steroidogenesis Disrupts HPT_Axis_Disruption cluster_hormones Hormones & Genes Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH (+) Thyroid_Gland Thyroid Gland Pituitary->Thyroid_Gland TSH (+) Peripheral_Tissues Peripheral Tissues Thyroid_Gland->Peripheral_Tissues T4, T3 TH_levels Thyroid Hormone (TH) Levels Affected Peripheral_Tissues->Hypothalamus T3 (-) Peripheral_Tissues->Pituitary T3 (-) TH_genes TH-related Gene Expression Affected This compound This compound This compound->Thyroid_Gland Affects TH Levels & Gene Expression This compound->Peripheral_Tissues Affects TH-related Gene Expression Experimental_Workflow start Start: Hypothesis Formulation acclimation Fish Acclimation start->acclimation exposure This compound Exposure (Different Concentrations) acclimation->exposure sampling Sample Collection (Blood, Tissues) exposure->sampling behavior Behavioral Assays exposure->behavior Functional analysis Biochemical & Molecular Analysis sampling->analysis elisa ELISA (Hormones, VTG) analysis->elisa Biochemical qpcr qPCR (Gene Expression) analysis->qpcr Molecular histology Histology (Gonad Morphology) analysis->histology Morphological data_analysis Data Analysis & Interpretation elisa->data_analysis qpcr->data_analysis histology->data_analysis behavior->data_analysis conclusion Conclusion on Endocrine Disruption Potential data_analysis->conclusion

References

Methodological & Application

Application Note: Quantitative Analysis of Metamifop and its Metabolites in Agricultural and Environmental Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Metamifop is a post-emergence herbicide used to control grass weeds in various crops, particularly rice.[1] As with any pesticide, monitoring its residue levels in food products and the environment is crucial for ensuring consumer safety and assessing environmental impact. The primary metabolites of this compound, including N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPFMPA), and 6-chloro-3H-benzooxazol-2-one (6-CBO), must also be monitored.[2] This application note details a robust and sensitive analytical method for the simultaneous extraction, detection, and quantification of this compound and its key metabolites in rice, soil, and water using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle The method employs a sample preparation procedure tailored to the specific matrix, followed by instrumental analysis using LC-MS/MS. For solid matrices like rice and soil, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is utilized, which involves an acetonitrile (B52724) extraction followed by partitioning salts and a dispersive solid-phase extraction (dSPE) cleanup step to remove matrix interferences.[3][4] For water samples, a liquid-liquid extraction (LLE) is employed.

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte.[3] this compound, HFMPA, and HPFMPA are detected in positive electrospray ionization (ESI+) mode, while the 6-CBO metabolite is detected in negative mode (ESI-).[2]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each analytical standard (this compound, HFMPA, HPFMPA, 6-CBO) and dissolve in 10 mL of acetonitrile in separate volumetric flasks.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed intermediate standard by appropriately diluting the stock solutions with acetonitrile.

  • Calibration Standards (e.g., 1-200 ng/mL): Prepare a series of calibration standards by serially diluting the working standard mixture with the initial mobile phase composition or matrix-matched blanks. Matrix-matched standards are crucial for correcting matrix effects and ensuring accurate quantification.[5]

Protocol for Agricultural Produce (e.g., Rice)

This protocol is based on the widely adopted QuEChERS method.[4][6]

  • Homogenization: Weigh 10 g of homogenized sample (e.g., brown rice) into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add 10 mL of reagent water to the tube and allow it to stand for 30 minutes to hydrate (B1144303) the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Partitioning: Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate.[7] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent. For fatty matrices, C18 sorbent may also be included.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup dSPE Cleanup S1 Homogenize 10g Rice Sample S2 Add 10mL Water (Hydration) S1->S2 S3 Add 10mL Acetonitrile & Shake S2->S3 S4 Add QuEChERS Salts & Shake S3->S4 S5 Centrifuge (≥3000 rpm, 5 min) S4->S5 C1 Transfer 1mL Supernatant S5->C1 Collect Supernatant C2 Add to dSPE Tube (MgSO4 + PSA) C1->C2 C3 Vortex 30s C2->C3 C4 Centrifuge (2 min) C3->C4 Analysis Transfer to Vial for LC-MS/MS C4->Analysis G S1 Weigh 10g Sieved Soil S2 Add 20mL Acetonitrile/Water (8:2) S1->S2 S3 Shake (30 min) S2->S3 S4 Centrifuge (5 min) S3->S4 C1 Collect Supernatant S4->C1 C2 Optional: C18 SPE Cleanup C1->C2 Analysis Filter (0.2µm) into Vial for LC-MS/MS C2->Analysis G S1 100mL Water Sample in Separatory Funnel S2 Extract with 50mL Ethyl Acetate (x2) S1->S2 S3 Combine & Dry Organic Layers S2->S3 S4 Evaporate to Dryness S3->S4 S5 Reconstitute in 1mL Mobile Phase S4->S5 Analysis Filter (0.2µm) into Vial for LC-MS/MS S5->Analysis

References

Application Notes and Protocols for Testing Metamifop Efficacy in Greenhouse Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamifop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) chemical class.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in grasses.[2][3] This inhibition disrupts the production of lipids, which are essential for building cell membranes, ultimately leading to the death of susceptible grass weeds.[2] Symptoms of this compound application on sensitive plants typically appear within 3 to 5 days as chlorosis in new growth, progressing to widespread necrosis and plant death within 7 to 14 days.[2]

These application notes provide a detailed protocol for conducting greenhouse bioassays to evaluate the efficacy of this compound on target grass weed species. The protocol covers experimental design, herbicide application, data collection, and analysis, and is intended to provide a robust and reproducible methodology for researchers.

Signaling Pathway of this compound Action

This compound targets the Acetyl-CoA Carboxylase (ACCase) enzyme, which catalyzes the first committed step in fatty acid biosynthesis. This pathway is crucial for membrane synthesis and overall plant growth. The diagram below illustrates the biochemical pathway and the point of inhibition by this compound.

ACCase_Pathway cluster_plastid Plastid AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Bicarbonate, ATP MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids Membranes Cell Membranes FattyAcids->Membranes ACCase->MalonylCoA FAS->FattyAcids This compound This compound This compound->ACCase Inhibition

Caption: Biochemical pathway of this compound's herbicidal action.

Experimental Workflow

The following diagram outlines the logical steps for conducting a greenhouse bioassay to determine this compound efficacy.

Metamifop_Bioassay_Workflow start Start: Seed Germination (Target Weed Species) transplant Transplant Seedlings (3-4 leaf stage) start->transplant acclimate Acclimatization in Greenhouse (48-72 hours) transplant->acclimate prepare_herbicide Prepare this compound Solutions (Dose-Response Range) acclimate->prepare_herbicide apply_herbicide Herbicide Application (Spray Chamber) prepare_herbicide->apply_herbicide incubation Post-Application Incubation (21 Days) apply_herbicide->incubation data_collection Data Collection (Visual Assessment, Biomass) incubation->data_collection data_analysis Data Analysis (Log-Logistic Regression, GR50) data_collection->data_analysis end End: Efficacy Determination data_analysis->end

Caption: Experimental workflow for this compound greenhouse bioassay.

Experimental Protocols

Plant Material and Growth Conditions
  • Test Species: Select seeds of the target grass weed species (e.g., Echinochloa crus-galli (barnyardgrass), Eleusine indica (goosegrass)). Include a known susceptible population as a positive control.

  • Germination: Sow seeds in trays containing a standard potting mix.

  • Growth Conditions: Maintain seedlings in a greenhouse with controlled conditions. Optimal conditions are generally a temperature range of 18–24°C and a relative humidity of approximately 80%. Provide a 16-hour photoperiod with appropriate light intensity.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant uniform, healthy seedlings into 3- to 4-inch pots filled with unsterilized field soil.[4] It is recommended to use soil from the top 2 to 4 inches of the soil profile.[5] Plant five plants per pot.[6]

  • Acclimatization: Allow the transplanted seedlings to acclimate in the greenhouse for 48-72 hours before herbicide application. Water as needed to maintain soil moisture without waterlogging.

Herbicide Preparation and Application
  • Stock Solution: Prepare a stock solution of a commercial formulation of this compound (e.g., this compound 10% EC or 20% EC) in distilled water.[2][7][8] The concentration of the stock solution will depend on the desired range of application rates.

  • Dose-Response Range: Based on published GR50 values, a suitable range of this compound concentrations should be selected. For susceptible species like goosegrass or barnyardgrass, a range of 0, 10, 20, 40, 80, 160, and 320 g a.i./ha is recommended to generate a dose-response curve. For suspected resistant populations, a higher range may be necessary.

  • Adjuvant: Add a non-ionic surfactant (NIS) to the final spray solutions at a concentration of 0.25-0.5% v/v to enhance efficacy.[2]

  • Application: Apply the herbicide solutions using a calibrated laboratory spray chamber.[9][10] This ensures uniform application. Typical application parameters include a water volume of 200-400 L/ha.[2] The spray chamber should be calibrated with the end-use spray solutions to account for changes in spray patterns.[11]

Experimental Design and Data Collection
  • Experimental Design: The experiment should be arranged in a completely randomized design with 3-4 replications per treatment (herbicide concentration).

  • Control Groups: Include an untreated control (sprayed with water and adjuvant only) and a known susceptible population for comparison.

  • Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growth conditions.

  • Data Collection (21 days after treatment):

    • Visual Injury Assessment: Rate the percentage of visual injury for each plant on a scale of 0 to 100%, where 0% represents no injury and 100% represents complete plant death.

    • Plant Height: Measure the height of each plant from the soil surface to the tip of the longest leaf.

    • Fresh Weight: Harvest the above-ground biomass from each pot. Gently wash off any soil and blot dry with a paper towel to remove surface moisture. Record the fresh weight immediately.[12]

    • Dry Weight: Place the harvested biomass in labeled paper bags and dry in an oven at 60-70°C for at least 72 hours, or until a constant weight is achieved.[13][14] Allow the samples to cool in a desiccator before recording the dry weight.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide templates for recording and presenting the collected data.

Table 1: Visual Injury Assessment and Plant Height of Target Weed Species 21 Days After this compound Application

This compound Rate (g a.i./ha)Replicate 1 - Visual Injury (%)Replicate 2 - Visual Injury (%)Replicate 3 - Visual Injury (%)Average Visual Injury (%)Average Plant Height (cm)
0 (Control)
10
20
40
80
160
320

Table 2: Fresh and Dry Weight of Target Weed Species 21 Days After this compound Application

This compound Rate (g a.i./ha)Replicate 1 - Fresh Weight (g)Replicate 2 - Fresh Weight (g)Replicate 3 - Fresh Weight (g)Average Fresh Weight (g)Average Dry Weight (g)% Reduction in Dry Weight
0 (Control)0
10
20
40
80
160
320

Data Analysis

The collected data, particularly the dry weight, should be expressed as a percentage of the untreated control. This data can then be used to determine the herbicide dose that causes a 50% reduction in plant growth (GR50). The recommended method for analyzing dose-response data is non-linear regression using a log-logistic model.[1][15][16][17]

Log-logistic model: Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

  • Y is the response (e.g., dry weight)

  • c is the lower limit of the response

  • d is the upper limit of the response

  • b is the slope of the curve around the GR50

  • e is the GR50 (the dose causing 50% response)

  • x is the herbicide dose

Statistical software such as R with the 'drc' package is well-suited for this type of analysis.[18] The GR50 values and their confidence intervals can be calculated to compare the susceptibility of different weed populations to this compound.

References

Application Notes and Protocols for Metamifop Residue Analysis in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metamifop is a post-emergence herbicide used for controlling annual and perennial grass weeds in rice fields.[1] Its application necessitates the development of reliable and sensitive analytical methods to monitor its residue levels in environmental matrices like soil and water, ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the extraction, cleanup, and quantification of this compound residues in soil and water samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Presentation

Table 1: Method Performance for this compound Residue Analysis

MatrixAnalytical MethodFortification LevelRecovery (%)RSD (%)LOQ (mg/kg or mg/L)Reference
Paddy WaterHPLC0.01 mg/L91.3 ± 3.5< 40.001[1][2]
0.05 mg/L93.2 ± 6.3< 7[1][2]
Paddy Soil AHPLC0.1 mg/kg92.5 ± 4.0< 50.01[1][2]
0.5 mg/kg92.7 ± 4.0< 5[1][2]
Paddy Soil BHPLC0.1 mg/kg102.3 ± 4.4< 50.01[1][2]
0.5 mg/kg98.9 ± 7.9< 8[1][2]
WaterLC-MS/MS1.0 µg/mL>85< 20Not Specified[3]
2.0 µg/mL>85< 20[3]
SoilLC-MS/MS0.010 µg/g88.75Not Specified0.010[4]

RSD: Relative Standard Deviation, LOQ: Limit of Quantitation

Experimental Protocols

Protocol 1: this compound Residue Analysis in Water Samples using HPLC

This protocol is based on liquid-liquid extraction followed by HPLC analysis, suitable for routine monitoring of this compound in water.[1][2]

1. Sample Preparation and Extraction

  • Collect 100 mL of the water sample in a separatory funnel.

  • Fortify with a known concentration of this compound standard for recovery studies, if required.

  • Add 100 mL of ethyl acetate (B1210297) to the separatory funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction with another 100 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in 2 mL of acetonitrile (B52724) for HPLC analysis.[1]

2. HPLC Analysis

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Quantification: Based on a standard calibration curve prepared from certified this compound reference standards.[1][2]

Protocol 2: this compound Residue Analysis in Soil Samples using HPLC

This protocol involves solvent extraction with cleanup using solid-phase extraction (SPE) prior to HPLC analysis.[1][2]

1. Sample Preparation and Extraction

  • Weigh 20 g of sieved soil into a 250 mL Erlenmeyer flask.

  • Add 100 mL of acetone (B3395972) and 1 mL of 0.1 N hydrochloric acid.[2] The addition of acid improves the recovery of this compound from soil.[2]

  • Shake for 1 hour on a mechanical shaker.

  • Filter the extract through Whatman No. 2 filter paper.

  • Rinse the flask and filter paper with an additional 50 mL of acetone.

  • Combine the filtrates and evaporate to near dryness using a rotary evaporator.

2. Cleanup using Solid-Phase Extraction (SPE)

  • Condition a silica (B1680970) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane (B92381) through it.[1]

  • Re-dissolve the residue from step 1.6 in 2 mL of 10% ethyl acetate in hexane.[1]

  • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of 15% ethyl acetate in hexane to remove interferences; discard this fraction.[1]

  • Elute the this compound with 10 mL of 30% ethyl acetate in hexane.[1]

  • Evaporate the eluate to dryness and re-dissolve the residue in 2 mL of acetonitrile for HPLC analysis.

3. HPLC Analysis

  • Follow the same HPLC conditions as described in Protocol 1, Section 2.

Protocol 3: QuEChERS Method for this compound Analysis in Soil and Water by LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for multi-residue pesticide analysis and is highly effective for both soil and water matrices.[5][6][7]

1. Sample Preparation and Extraction

  • For Water Samples:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.[8]
    • Add 10 mL of acetonitrile.[8]
    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[8]
    • Cap the tube and shake vigorously for 1 minute.
    • Centrifuge at ≥ 5000 rcf for 5 minutes.[6]

  • For Soil Samples:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of water and allow to hydrate (B1144303) for 30 minutes.[6]
    • Add 10 mL of acetonitrile.[6]
    • Shake for 5 minutes to extract the pesticides.[6]
    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
    • Shake vigorously for 1 minute and then centrifuge at ≥ 5000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 1 mL) of the supernatant from the extraction step into a 2 mL microcentrifuge tube containing d-SPE sorbents. For general cleanup, a combination of primary secondary amine (PSA) to remove organic acids and MgSO₄ to remove residual water is used.[5]

  • Vortex the tube for 30 seconds.[6]

  • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[6]

  • The resulting supernatant is ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: C18 column suitable for mass spectrometry.

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound to ensure high selectivity and sensitivity.

  • Quantification: Based on a matrix-matched calibration curve to compensate for matrix effects.

Visualizations

Experimental Workflows

Workflow_Water_Analysis cluster_extraction Extraction cluster_analysis Analysis s1 100 mL Water Sample s2 Add 100 mL Ethyl Acetate s1->s2 s3 Shake & Separate s2->s3 s4 Collect Organic Layer s3->s4 s5 Repeat Extraction s4->s5 s6 Dry over Na2SO4 s5->s6 s7 Evaporate to Dryness s6->s7 s8 Reconstitute in Acetonitrile s7->s8 a1 HPLC Analysis s8->a1 Inject

Caption: Workflow for this compound Analysis in Water.

Workflow_Soil_Analysis cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis e1 20 g Soil Sample e2 Add Acetone & HCl e1->e2 e3 Shake & Filter e2->e3 e4 Evaporate to Dryness e3->e4 c1 Reconstitute in Hexane/EtOAc e4->c1 Transfer c2 Load onto Silica SPE c1->c2 c3 Wash (15% EtOAc in Hexane) c2->c3 c4 Elute (30% EtOAc in Hexane) c3->c4 c5 Evaporate & Reconstitute in ACN c4->c5 a1 HPLC Analysis c5->a1 Inject

Caption: Workflow for this compound Analysis in Soil.

Workflow_QuEChERS cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis q1 Sample (Soil or Water) q2 Add Acetonitrile q1->q2 q3 Add QuEChERS Salts q2->q3 q4 Shake & Centrifuge q3->q4 q5 Collect Supernatant q4->q5 d1 Transfer Supernatant to d-SPE Tube (PSA + MgSO4) q5->d1 Transfer d2 Vortex & Centrifuge d1->d2 a1 LC-MS/MS Analysis d2->a1 Inject

Caption: QuEChERS Workflow for Soil and Water.

References

Application Note: High-Throughput Spectrophotometric Assay for ACCase Enzyme Activity Using Metamifop as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA Carboxylase (ACCase) is a critical biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the first committed step in the biosynthesis of fatty acids.[3][4] In plants, ACCase is a well-established target for several classes of herbicides.[4] Metamifop, an aryloxyphenoxypropionate (AOPP) herbicide, is a potent and specific inhibitor of the plastidic ACCase in grasses, targeting the carboxyltransferase (CT) domain of the enzyme.[5][6] Inhibition of ACCase disrupts the production of malonyl-CoA, which is essential for lipid synthesis, ultimately leading to cell membrane dysfunction and plant death.[5] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine ACCase activity and to characterize its inhibition by this compound. The assay couples the formation of malonyl-CoA to its subsequent reduction, which is linked to the oxidation of NADPH, a process that can be monitored by the decrease in absorbance at 365 nm.[3][7]

Principle of the Assay

The ACCase-catalyzed reaction is coupled with a reporter reaction catalyzed by malonyl-CoA reductase. The overall reaction scheme is as follows:

  • ACCase Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

  • Reporter Reaction: Malonyl-CoA + 2 NADPH + 2 H⁺ → Malonate-semialdehyde + 2 NADP⁺ + CoASH

The activity of ACCase is determined by monitoring the decrease in NADPH concentration, which is measured as a change in absorbance at 365 nm.[7] This method provides a simple, rapid, and continuous assay suitable for high-throughput screening of potential inhibitors.[3][8]

Mechanism of Inhibition by this compound

This compound acts as an inhibitor of the ACCase enzyme. It specifically binds to the carboxyltransferase (CT) domain of the plastidic ACCase in sensitive plant species.[5][6] This binding event blocks the transfer of the carboxyl group to acetyl-CoA, thereby preventing the formation of malonyl-CoA.[2] The disruption of this crucial step in fatty acid synthesis leads to a depletion of lipids required for building and maintaining cell membranes, ultimately resulting in the death of the plant.[5]

Mechanism of ACCase Inhibition by this compound sub Acetyl-CoA + HCO3- accase ACCase Enzyme (Carboxyltransferase Domain) sub->accase Binds to active site prod Malonyl-CoA pathway Fatty Acid Biosynthesis prod->pathway accase->prod Catalyzes conversion This compound This compound This compound->accase Inhibits death Cell Death pathway->death Disruption leads to

Caption: Mechanism of ACCase inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Purified ACCase enzyme (or plant leaf extract)

  • This compound (analytical standard)

  • Acetyl-CoA lithium salt

  • Malonyl-CoA reductase (recombinant, e.g., from Chloroflexus aurantiacus)[3]

  • Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Potassium bicarbonate (KHCO₃)

  • Magnesium chloride (MgCl₂)

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 365 nm

Preparation of Solutions
  • Assay Buffer (1 M MOPS, pH 7.8): Prepare a 1 M stock solution of MOPS and adjust the pH to 7.8 with KOH. Filter and store at 4°C.

  • Substrate Stock Solutions:

    • Acetyl-CoA (100 mM): Dissolve in sterile water and store in aliquots at -20°C.

    • ATP (100 mM): Dissolve in sterile water, adjust pH to ~7.0, and store in aliquots at -20°C.

    • KHCO₃ (1 M): Dissolve in sterile water and prepare fresh.

    • MgCl₂ (1 M): Dissolve in sterile water and store at room temperature.

    • NADPH (10 mM): Dissolve in assay buffer, protect from light, and prepare fresh.

  • Enzyme Solutions:

    • ACCase: Dilute the purified enzyme or cell extract to the desired working concentration in assay buffer just before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Malonyl-CoA Reductase: Prepare a stock solution (e.g., 1 mg/mL) and dilute in assay buffer before use.

  • Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the assay.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Substrates) mix_components Mix Assay Components (Buffer, ATP, MgCl2, NADPH, MCR) prep_reagents->mix_components prep_enzyme Prepare Enzyme (ACCase, MCR) preincubate Add ACCase & this compound Pre-incubate prep_enzyme->preincubate prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->preincubate mix_components->preincubate start_reaction Initiate Reaction (Add Acetyl-CoA) preincubate->start_reaction monitor Monitor Absorbance (365 nm) start_reaction->monitor calc_rate Calculate Reaction Rates monitor->calc_rate plot_data Plot Dose-Response Curve calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: Experimental workflow for the ACCase inhibition assay.

ACCase Inhibition Assay Protocol

This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes accordingly for cuvettes.

  • Prepare the Reaction Mix: In each well, prepare a 180 µL master mix containing the final concentrations of all components except Acetyl-CoA and ACCase. See Table 1 for an example.

  • Add Inhibitor and Enzyme:

    • Add 2 µL of the appropriate this compound dilution (or DMSO for the control) to each well.

    • Add 10 µL of the diluted ACCase enzyme solution.

    • Mix gently and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the reaction by adding 10 µL of the Acetyl-CoA working solution to each well. Mix immediately.

  • Monitor the Reaction: Immediately begin reading the absorbance at 365 nm (A₃₆₅) every 30 seconds for 15-20 minutes using a microplate reader.

  • Controls:

    • Negative Control (No Enzyme): Replace the ACCase solution with assay buffer to measure any non-enzymatic NADPH oxidation.

    • Positive Control (No Inhibitor): Use DMSO instead of the this compound solution to measure the uninhibited enzyme activity.

Table 1: Example Reaction Mixture Composition

ComponentStock Conc.Volume (µL)Final Conc.
MOPS Buffer (pH 7.8)1 M20100 mM
ATP100 mM63 mM
MgCl₂1 M15 mM
KHCO₃1 M1050 mM
NADPH10 mM8400 µM
Malonyl-CoA Reductase1 mg/mL210 µg/mL
This compound/DMSOVaries2Varies
ACCase EnzymeVaries10Varies
Sterile H₂O-131-
Subtotal 190
Acetyl-CoA (to start)40 mM102 mM
Total Volume 200

Data Presentation and Analysis

  • Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each this compound concentration by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₃₆₅/min).

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of ACCase inhibition for each this compound concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ACCase activity. A study on Echinochloa crus-galli reported an IC₅₀ value of 41.1 nM for this compound.[9]

Table 2: Example Data for IC₅₀ Determination

[this compound] (nM)log[this compound]Avg. Rate (ΔA₃₆₅/min)% Inhibition
0 (Control)--0.0500.0
10.00-0.0484.0
101.00-0.03530.0
401.60-0.02648.0
1002.00-0.01570.0
5002.70-0.00688.0
10003.00-0.00394.0

Table 3: Summary of Kinetic Parameters

ParameterDescriptionExample Value
Vmax (uninhibited) Maximum reaction velocity without inhibitor.0.050 ΔA/min
IC₅₀ Concentration of inhibitor causing 50% inhibition.41.1 nM[9]
Ki Inhibition constant, determined by varying substrate and inhibitor concentrations.(Requires further experiments)
Mechanism Type of inhibition (e.g., competitive, non-competitive).(Requires further experiments)

Conclusion

This application note provides a robust and reproducible spectrophotometric method for assaying ACCase activity and characterizing its inhibition by this compound. The protocol is adaptable for high-throughput screening, making it a valuable tool for herbicide discovery, weed resistance studies, and fundamental research into fatty acid metabolism. The detailed workflow, data analysis procedures, and clear visualization of the underlying mechanism offer researchers a comprehensive guide to implementing this assay in their laboratories.

References

Application Notes and Protocols for Field Trial Methodology of Metamifop in Direct-Seeded Rice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting field trials to evaluate the efficacy of Metamifop, an aryloxyphenoxypropionate herbicide, for weed management in direct-seeded rice (Oryza sativa L.). The protocols outlined below are based on established research methodologies to ensure robust and reliable data collection.

Introduction

Direct-seeded rice (DSR) is an increasingly adopted cultivation method that offers significant water and labor savings compared to traditional transplanting. However, DSR is often challenged by heavy weed infestation, which can lead to substantial yield losses.[1][2] this compound is a post-emergence herbicide that effectively controls grassy weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[3][4][5] These protocols detail the methodology for conducting field trials to assess the bio-efficacy, optimal application timing, and dosage of this compound for weed control in DSR.

Signaling Pathway of this compound

This compound's primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme catalyzes the first committed step in the biosynthesis of fatty acids. By blocking ACCase, this compound disrupts the production of lipids essential for building cell membranes and other vital cellular functions in susceptible grass weeds. This leads to a cascade of events including the cessation of cell growth and division, loss of cell membrane integrity, and ultimately, plant death.[6][7][8]

Metamifop_Signaling_Pathway This compound This compound (Aryloxyphenoxypropionate) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcid Fatty Acid Biosynthesis MalonylCoA->FattyAcid Lipids Lipid Production (for cell membranes) FattyAcid->Lipids Growth Inhibition of Cell Growth & Division Membrane Loss of Cell Membrane Integrity Death Weed Death Membrane->Death Growth->Death Experimental_Workflow A Site Selection & Field Preparation B Experimental Design (Randomized Block Design) A->B C Sowing of Direct-Seeded Rice B->C D Herbicide Application (Post-emergence) C->D E Data Collection (Weed & Crop Parameters) D->E F Weed Density & Dry Matter (30, 60, 90 DAS) E->F G Crop Phytotoxicity (7, 14, 21 DAA) E->G H Yield & Yield Attributes (At Harvest) E->H I Data Analysis (Statistical Analysis) F->I G->I H->I J Results & Conclusion I->J

References

Application Note: Gas Chromatography Method for the Identification of Metamifop and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed gas chromatography (GC) method for the qualitative and quantitative analysis of the herbicide Metamifop and its primary metabolites. Due to the polar nature of the metabolites, a derivatization step is essential to ensure volatility and thermal stability for successful GC analysis. This document provides a comprehensive protocol covering sample extraction from soil and water matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a proposed derivatization procedure, and recommended GC-Mass Spectrometry (GC-MS) parameters for the separation and identification of the target analytes. The provided method is a foundational template intended for further optimization and validation in a laboratory setting.

Introduction

This compound is an aryloxyphenoxypropionate (AOPP) herbicide used for post-emergence control of grass weeds in various crops.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid biosynthesis in plants.[3][4] Understanding the environmental fate and metabolic pathway of this compound is crucial for assessing its environmental impact and ensuring food safety.

This compound undergoes metabolic degradation in the environment and in biological systems, leading to the formation of several metabolites. Key metabolites identified in various studies include:

  • M1: N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide

  • M2: 2-(4-hydroxyphenoxy)-propionic acid

  • M3: 6-chloro-2-benzoxazolinone

  • M4: N-methyl-2-fluoroaniline[5]

While liquid chromatography (LC) methods are commonly employed for the analysis of this compound and its metabolites, gas chromatography (GC) offers a high-resolution alternative, particularly when coupled with mass spectrometry (MS) for definitive identification. The primary challenge in analyzing the polar metabolites of this compound by GC is their low volatility. This is overcome by a chemical derivatization step to convert the polar functional groups (e.g., -OH, -COOH, -NH) into less polar, more volatile derivatives.

Experimental Protocol

Sample Preparation: QuEChERS Extraction

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices due to its simplicity, speed, and low solvent consumption.[1][2][6][7]

Materials:

  • Homogenized soil or water sample

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Extraction:

    • For soil samples: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute.

    • For water samples: Place 15 mL of the water sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for derivatization.

Derivatization

To enable the GC analysis of the polar metabolites, a two-step derivatization process involving methoximation followed by silylation is proposed. This is a common and effective method for a wide range of polar metabolites.[8][9]

Materials:

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Transfer 100 µL of the cleaned-up extract into a GC vial insert and evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the dried residue. Cap the vial and heat at 60°C for 30 minutes to protect carbonyl groups.

  • Silylation: Cool the vial to room temperature. Add 80 µL of MSTFA + 1% TMCS. Cap the vial and heat at 70°C for 60 minutes. This step will derivatize hydroxyl, carboxyl, and amine groups.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Nitrogen Phosphorus Detector (NPD) could also be used for selective detection of nitrogen-containing compounds.[3][10][11][12]

Proposed GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless mode, 280°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 20°C/min, hold for 5 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 amu

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound and its metabolites. Note: This data is hypothetical and serves as a target for method validation. Actual retention times and detection limits will need to be determined experimentally.

AnalyteDerivatized MoietyExpected Retention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
This compound-~15.5456287, 16915
M1 (TMS)-O-TMS~14.2480311, 169210
M2 (di-TMS)-O-TMS, -COO-TMS~12.8340267, 73515
M3-~10.5169134, 107210
M4 (TMS)-NH-TMS~9.2199184, 126515

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_derivatization Derivatization cluster_analysis Analysis Sample Soil or Water Sample Extraction Acetonitrile Extraction + MgSO4/NaCl Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA + MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Evaporation to Dryness Centrifugation2->Evaporation Supernatant Methoximation Methoximation (Methoxyamine HCl) Evaporation->Methoximation Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound metabolites.

metabolic_pathway cluster_metabolites Primary Metabolites This compound This compound M1 M1: N-(2-fluorophenyl)-2-(4-hydroxyphenoxy) -N-methylpropionamide This compound->M1 Hydrolysis M3 M3: 6-chloro-2-benzoxazolinone This compound->M3 Cleavage M2 M2: 2-(4-hydroxyphenoxy)-propionic acid M1->M2 Amide Hydrolysis M4 M4: N-methyl-2-fluoroaniline M1->M4 Further Degradation

Caption: Proposed metabolic pathway of this compound.

Discussion

The proposed GC-MS method provides a robust framework for the identification and quantification of this compound and its primary metabolites. The QuEChERS extraction is a proven technique for efficient recovery of pesticides from complex matrices. The critical step for successful GC analysis of the polar metabolites is the derivatization. The suggested methoximation and silylation procedure is a widely used approach for increasing the volatility of polar compounds containing active hydrogens.

It is imperative to perform a thorough method validation to determine the actual performance characteristics, including linearity, accuracy, precision, and the limits of detection and quantification for each analyte in the specific matrices of interest. The use of isotopically labeled internal standards is recommended for the most accurate quantification. The mass spectral data will provide definitive identification of the target compounds.

Conclusion

This application note outlines a detailed protocol for the analysis of this compound and its metabolites by gas chromatography. By employing the QuEChERS extraction method followed by a robust derivatization procedure, this method is designed to offer the necessary sensitivity and selectivity for monitoring these compounds in environmental and agricultural samples. The provided GC-MS parameters and data tables serve as a starting point for method development and validation in a research or regulatory laboratory.

References

Application Notes and Protocols for Selecting Metamifop-Resistant Weed Biotypes in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamifop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class.[1] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants.[2][3] This disruption of lipid production ultimately leads to the death of susceptible grass weeds.[1] this compound is effective against a wide range of annual and perennial grassy weeds, making it a valuable tool in crop production, particularly in rice, soybeans, and cotton.

However, the continuous and extensive use of ACCase-inhibiting herbicides like this compound has led to the evolution of resistant weed biotypes.[3][4] Understanding the mechanisms of resistance and developing strategies to manage it are critical for sustainable weed control. Resistance can arise from two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[5][6] TSR involves genetic mutations in the ACCase gene that alter the herbicide's binding site, reducing its efficacy.[3] Common mutations conferring resistance to this compound have been identified at positions like Trp-1999, Trp-2027, and Cys-2088 in the ACCase gene.[2][3][7] NTSR mechanisms are more complex and can involve enhanced herbicide metabolism, reduced herbicide translocation, or sequestration of the herbicide away from the target site.[5][8] Enhanced metabolism often involves enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[2][8]

These application notes provide detailed protocols for the laboratory-based selection of this compound-resistant weed biotypes. The described methodologies will enable researchers to identify resistant individuals, quantify the level of resistance, and create a foundation for further investigation into the underlying resistance mechanisms.

Data Presentation: Quantitative Summary of this compound Resistance

The following tables summarize key quantitative data from studies on this compound resistance in various weed species. This data is essential for designing effective selection experiments and for comparing the levels of resistance observed in newly selected biotypes.

Table 1: Dose-Response Data for this compound on Susceptible and Resistant Weed Biotypes

Weed SpeciesBiotypeGR₅₀ (g a.i./ha)¹Resistance Index (RI)²Reference
Echinochloa crus-galliSusceptible (YN-S)--[8]
Echinochloa crus-galliResistant (JS-R)-4.3[8]
Echinochloa crus-galliSusceptible (FD03)41.08-[7]
Echinochloa crus-galliResistant (HS01)482.9911.76[7]
Digitaria ciliaris var. chrysoblepharaSusceptible (JSS-19)--[3]
Digitaria ciliaris var. chrysoblepharaResistant (JYX-8)-30.64[3]
Digitaria ciliaris var. chrysoblepharaResistant (JTX-98)-14.38[3]
Digitaria ciliaris var. chrysoblepharaResistant (JTX-99)-23.19[3]

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). ²Resistance Index (RI): Calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Table 2: Cross-Resistance Patterns in this compound-Resistant Digitaria ciliaris var. chrysoblephara

HerbicideHerbicide ClassResistant BiotypeGR₅₀ (g a.i./ha)Resistance Index (RI)Reference
Cyhalofop-butylACCase inhibitorJYX-8233.4621.83[3]
JTX-98157.814.76[3]
JTX-99185.0617.31[3]
Fenoxaprop-P-ethylACCase inhibitorJYX-8174.4714.36[3]
JTX-98139.5711.79[3]
JTX-99151.4612.47[3]

Experimental Protocols

Protocol 1: Seed Collection and Preparation

This protocol outlines the steps for collecting and preparing weed seeds for resistance screening.

Materials:

  • Paper bags for seed collection

  • Labels and permanent marker

  • Sieves of various mesh sizes

  • Shallow trays for drying

  • Controlled environment chamber or incubator

Procedure:

  • Seed Collection: Collect mature seeds from weed populations suspected of resistance, typically from fields with a history of this compound use and poor weed control.[9] To ensure a representative sample, collect seeds from at least 30 randomly selected plants.[9] For outcrossing species, collecting from 10-15 plants is sufficient.[10]

  • Labeling: Immediately label each paper bag with the collection date, location (GPS coordinates if possible), weed species, and any other relevant field history.

  • Drying: Air-dry the collected seed heads in shallow trays in a well-ventilated area away from direct sunlight for several days to prevent mold growth.[10][11]

  • Threshing and Cleaning: Once dry, gently thresh the seed heads to release the seeds. Use a series of sieves to separate the seeds from chaff and other debris.

  • Storage: Store the cleaned seeds in labeled paper bags or envelopes in a cool, dry place. For long-term storage, maintain seeds at low temperatures.

  • Dormancy Breaking (if necessary): Some weed species exhibit seed dormancy.[9] Depending on the species, dormancy can be broken by methods such as stratification (cold, moist treatment), scarification (mechanical or chemical abrasion of the seed coat), or treatment with gibberellic acid or potassium nitrate.[9]

Protocol 2: Whole-Plant Dose-Response Bioassay

This protocol details the procedure for conducting a whole-plant bioassay to determine the level of resistance to this compound.

Materials:

  • Pots or trays filled with a suitable growing medium (e.g., potting mix, sand, or a mixture)

  • Seeds of putative resistant and known susceptible weed populations

  • Controlled environment growth chamber or greenhouse

  • This compound herbicide formulation (e.g., 10% EC or 20% EC)[12]

  • Laboratory spray tower or cabinet with a nozzle that delivers a fine, uniform spray[3]

  • Analytical balance and volumetric flasks for preparing herbicide solutions

  • Distilled water

  • Non-ionic surfactant

Procedure:

  • Plant Growth:

    • Fill pots or trays with the growing medium.

    • Sow a sufficient number of seeds of both the putative resistant and a known susceptible population to ensure an adequate number of uniform seedlings for treatment.

    • Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod suitable for the specific weed species.

    • Water the plants as needed to maintain optimal growth.

    • Thin the seedlings to a uniform number per pot (e.g., 10-15 seedlings) before herbicide application.[3]

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • From the stock solution, prepare a series of dilutions to create a range of herbicide doses. For a susceptible population, doses might range from 0.03125 to 2 times the recommended field rate.[3] For a suspected resistant population, the dose range should be higher, for example, from 0.25 to 16 times the recommended field rate.[3] A '0' dose (control) containing only water and surfactant should also be included.

    • Add a non-ionic surfactant to each herbicide solution as recommended (e.g., 0.2-0.5% v/v) to enhance herbicide uptake.

  • Herbicide Application:

    • Treat the seedlings when they reach the 2-4 leaf stage.[3][12]

    • Calibrate the laboratory spray tower to deliver a precise volume of the herbicide solution uniformly over the treatment area.

    • Place the pots in the spray chamber and apply the different herbicide doses.

    • Include at least three to four replicates for each dose and for each population (resistant and susceptible).[3]

  • Post-Treatment Care and Data Collection:

    • Return the treated plants to the growth chamber or greenhouse.

    • Assess plant injury visually at regular intervals (e.g., 7, 14, and 21 days after treatment). Symptoms typically appear as chlorosis in new growth within 3-5 days, followed by necrosis.

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass from each pot.

    • Determine the fresh weight of the harvested biomass.

    • Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.[13]

  • Data Analysis:

    • Calculate the percent reduction in fresh or dry weight for each herbicide dose relative to the untreated control.

    • Use a suitable statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.[3]

    • From the regression analysis, determine the GR₅₀ value (the herbicide dose that causes a 50% reduction in growth) for both the resistant and susceptible populations.

    • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Visualizations

G cluster_0 Phase 1: Plant Preparation cluster_1 Phase 2: Herbicide Treatment cluster_2 Phase 3: Data Collection & Analysis SeedCollection Seed Collection (Putative Resistant & Susceptible) Germination Seed Germination & Seedling Growth SeedCollection->Germination HerbicideApplication Herbicide Application (Spray Tower) Germination->HerbicideApplication DosePreparation This compound Dose Preparation (Serial Dilutions) DosePreparation->HerbicideApplication DataCollection Visual Assessment & Biomass Measurement HerbicideApplication->DataCollection DataAnalysis Dose-Response Curve Analysis (GR50 & RI Calculation) DataCollection->DataAnalysis G cluster_0 This compound Action & Resistance cluster_1 Susceptible Plant cluster_2 Resistant Plant This compound This compound ACCase_S Active ACCase This compound->ACCase_S Inhibits ACCase_R Mutated ACCase (Target-Site Resistance) This compound->ACCase_R Ineffective Inhibition Metabolism Enhanced Metabolism (Non-Target-Site Resistance) This compound->Metabolism Detoxified FattyAcid_S Fatty Acid Synthesis ACCase_S->FattyAcid_S Membrane_S Cell Membrane Production FattyAcid_S->Membrane_S Death_S Plant Death Membrane_S->Death_S Survival Plant Survival ACCase_R->Survival Metabolism->Survival

References

Chiral Analysis of Metamifop Enantiomers in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamifop is a chiral herbicide belonging to the aryloxyphenoxypropionate (AOPP) class, widely used for controlling grassy weeds in various crops. Like many chiral pesticides, the enantiomers of this compound can exhibit different biological activities and degradation rates in the environment. The (R)-enantiomer is typically the more herbicidally active form, while the (S)-enantiomer may be less active or contribute differently to environmental fate and ecotoxicology. Therefore, enantioselective analysis is crucial for a comprehensive understanding of its environmental behavior, persistence, and potential risks.

These application notes provide detailed protocols for the chiral analysis of this compound enantiomers in environmental samples, including soil and water. The methodologies cover sample preparation, chromatographic separation, and detection, along with data presentation and visualization of the analytical workflow and degradation pathways.

Quantitative Data Summary

The dissipation of this compound in the environment is an enantioselective process. While specific quantitative data for the enantiomeric fraction of this compound in environmental samples is not extensively published, the following tables present a compilation of dissipation data for racemic this compound and its metabolites, which underscores the importance of enantiomer-specific analysis.

Table 1: Dissipation of Racemic this compound in Environmental Matrices

Environmental MatrixInitial Concentration (mg/kg or mg/L)Half-life (t½, days)Reference
Paddy Field Soil100 g a.i./ha11.7 - 20.2[1]
Paddy Field Water100 g a.i./ha1.3 - 2.3[1]
Rice Plant100 g a.i./ha2.2 - 3.5[1]

Table 2: Residue Levels of this compound and its Metabolite HFMPA in a Rice Ecosystem

Sample MatrixAnalyteApplication RateResidue Level at 0 days (mg/kg)Residue Level at 7 days (mg/kg)Residue Level at 15 days (mg/kg)
Rice PlantThis compound100 g a.i./ha2.540.12BQL
Rice PlantHFMPA100 g a.i./haND0.050.02
SoilThis compound100 g a.i./ha0.580.210.09
SoilHFMPA100 g a.i./haND0.020.04
WaterThis compound100 g a.i./ha0.85 (mg/L)0.03 (mg/L)BQL (mg/L)

BQL = Below Quantitation Limit; ND = Not Detected. Data adapted from studies on racemic this compound.

Experimental Protocols

Sample Preparation

1.1. Soil Samples

  • Sampling: Collect soil samples from the top 15 cm layer using a soil auger.

  • Homogenization: Air-dry the soil samples, remove any stones and plant debris, and sieve through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

    • Repeat the extraction step with another 20 mL of acetonitrile.

    • Combine the supernatants.

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer the combined extract to a 15 mL d-SPE tube containing 150 mg of PSA (primary secondary amine) and 900 mg of anhydrous magnesium sulfate.

    • Vortex for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

1.2. Water Samples

  • Sampling: Collect water samples in amber glass bottles.

  • Filtration: Filter the water samples through a 0.45 µm membrane filter to remove suspended particles.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 100 mL of the filtered water sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 10 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Chiral HPLC-MS/MS Analysis

The separation of this compound enantiomers is typically achieved using a chiral stationary phase (CSP) based on polysaccharide derivatives.

  • High-Performance Liquid Chromatography (HPLC) System:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or a similar amylose-based chiral column.

    • Mobile Phase: n-Hexane : Isopropanol (80:20, v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Detector:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • R-Metamifop & S-Metamifop: Precursor ion m/z [M+H]⁺ → Product ions (specific product ions to be determined based on instrument optimization).

    • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_soil_extraction Soil Extraction cluster_water_extraction Water SPE cluster_analysis Chiral Analysis cluster_data Data Processing soil_sample Soil Sample Collection (0-15 cm) homogenize Air Dry, Sieve (2mm) soil_sample->homogenize water_sample Water Sample Collection filter_water Filter (0.45 µm) water_sample->filter_water soil_extraction Acetonitrile Extraction (Vortex & Shake) homogenize->soil_extraction spe_condition C18 SPE Conditioning filter_water->spe_condition soil_centrifuge Centrifugation soil_extraction->soil_centrifuge d_spe d-SPE Cleanup (PSA, MgSO4) soil_centrifuge->d_spe spe_load Sample Loading spe_condition->spe_load spe_elute Elution with Acetonitrile spe_load->spe_elute evaporate Evaporation & Reconstitution spe_elute->evaporate filter_final Syringe Filtration (0.22 µm) d_spe->filter_final evaporate->filter_final hplc Chiral HPLC Separation (Chiralpak AD-H) filter_final->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification of R- and S-Metamifop msms->quantification ef_calc Enantiomeric Fraction (EF) Calculation quantification->ef_calc

Caption: Workflow for Chiral Analysis of this compound.

Proposed Enantioselective Degradation Pathway of this compound

The degradation of aryloxyphenoxypropionate herbicides in the environment is known to be enantioselective, primarily driven by microbial activity. The initial step often involves the hydrolysis of the ester or amide linkage. For this compound, this leads to the formation of its acid metabolite, which can then undergo further degradation. It is hypothesized that microorganisms preferentially degrade one enantiomer over the other.

degradation_pathway racemic_this compound Racemic this compound (R- and S-enantiomers) r_this compound R-Metamifop s_this compound S-Metamifop metamifop_acid This compound Acid (Chiral Metabolite) r_this compound->metamifop_acid Microbial Hydrolysis (Faster) s_this compound->metamifop_acid Microbial Hydrolysis (Slower) hfmpa HFMPA (N-(2-fluorophenyl)-2-hydroxy -N-methylpropionamide) metamifop_acid->hfmpa Hydrolysis further_degradation Further Degradation (e.g., ring cleavage) hfmpa->further_degradation

Caption: Proposed Enantioselective Degradation of this compound.

Discussion

The provided protocols offer a robust framework for the enantioselective analysis of this compound in environmental matrices. The choice of a polysaccharide-based chiral column is critical for achieving successful separation of the enantiomers. The sample preparation methods, incorporating d-SPE for soil and SPE for water, are designed to effectively remove matrix interferences and concentrate the analytes.

It is important to note that the enantioselectivity of this compound degradation can be influenced by various environmental factors, including soil type, microbial population, temperature, and pH. Therefore, the analysis of enantiomeric fractions (EF) over time is essential for accurately assessing the environmental fate and potential risks associated with the use of this herbicide. Further research is needed to generate more comprehensive quantitative data on the enantioselective behavior of this compound in a wider range of environmental conditions.

References

Experimental Design for Assessing Metamifop Phytotoxicity on Rice Cultivars: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the phytotoxicity of Metamifop on various rice cultivars. The protocols outlined below cover experimental design, application procedures, and detailed methodologies for assessing physiological and biochemical responses in rice plants.

Introduction to this compound and Phytotoxicity Assessment

This compound is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical class.[1] Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grassy weeds.[2][3] While generally exhibiting high selectivity and safety for rice, certain conditions such as high application rates, environmental stress, or cultivar sensitivity can lead to phytotoxicity. Symptoms of this compound phytotoxicity in sensitive plants may include chlorosis (yellowing), stunting, and necrosis of new leaves, ultimately leading to plant death.[2][4] A thorough assessment of phytotoxicity is essential to determine the safety margins for different rice cultivars and to understand the physiological basis of tolerance or sensitivity.

Experimental Design and Treatments

A robust experimental design is critical for obtaining reliable and reproducible data. A Randomized Complete Block Design (RCBD) is recommended with a minimum of four replications to account for field variability.

2.1. Treatments:

  • Control Group: Untreated rice plants, which will serve as the baseline for all comparisons.

  • Vehicle Control: Plants treated with the solvent or formulation components used for this compound application, without the active ingredient.

  • Recommended Dose (1X): this compound applied at the manufacturer's recommended rate for weed control.

  • Double Dose (2X): this compound applied at twice the recommended rate to assess the margin of safety and simulate potential spray overlap in the field.

  • Weed-Free Check: A manually weeded plot to differentiate between herbicide phytotoxicity and the effects of weed competition.

  • Multiple Rice Cultivars: Include a range of commercially relevant rice cultivars to assess differential sensitivity.

2.2. Experimental Plot Setup:

Each experimental plot should be of a standard size (e.g., 3m x 5m) with appropriate spacing between plots to prevent spray drift. The rice should be cultivated following standard agronomic practices for the region.

Experimental Protocols

3.1. Protocol 1: Visual Assessment of Phytotoxicity

Visual assessment is a rapid, non-destructive method to evaluate herbicide-induced injury. The European Weed Research Council (EWRC) 1-9 rating scale is a widely accepted method for this purpose.

3.1.1. Materials:

  • Data collection sheets or electronic device for recording observations.

  • EWRC rating scale reference chart (see Table 2).

3.1.2. Procedure:

  • Timing of Assessment: Conduct visual assessments at regular intervals after this compound application, such as 3, 7, 14, 21, and 28 days after treatment (DAT).

  • Scoring: At each assessment point, visually compare each treated plot to the untreated control plot.

  • Assign a rating from 1 to 9 based on the EWRC scale, where 1 indicates no effect and 9 indicates complete plant death.[5][6]

  • Record Observations: Note specific symptoms observed, such as chlorosis, necrosis, stunting, or malformations.

3.2. Protocol 2: Measurement of Growth Parameters

3.2.1. Plant Height:

  • Randomly select ten plants from the central rows of each plot.

  • Measure the height of each plant from the soil surface to the tip of the tallest leaf or panicle.

  • Calculate the average plant height for each plot.

3.2.2. Biomass (Dry Weight):

  • At the final assessment, harvest the above-ground plant material from a 1m² area within each plot.

  • Dry the samples in an oven at 70°C until a constant weight is achieved.

  • Record the dry weight per square meter.

3.3. Protocol 3: Physiological and Biochemical Assays

3.3.1. Chlorophyll (B73375) Content Measurement:

  • Sample Collection: Collect fresh leaf tissue (approximately 100 mg) from the uppermost fully expanded leaves at 7 and 14 DAT.

  • Extraction: Place the leaf tissue in a vial containing 7 mL of Dimethyl Sulfoxide (DMSO).

  • Incubation: Incubate the vials at 65°C for 30 minutes.

  • Volume Adjustment: Transfer the extract to a graduated tube and bring the final volume to 10 mL with DMSO.

  • Spectrophotometry: Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with DMSO as the blank.

  • Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations.

3.3.2. Assessment of Oxidative Stress:

3.3.2.1. Malondialdehyde (MDA) Assay (Lipid Peroxidation):

  • Sample Preparation: Homogenize 0.2 g of fresh leaf tissue in 2 mL of 10% trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Reaction Mixture: Mix 0.5 mL of the supernatant with 2 mL of 0.67% thiobarbituric acid (TBA).

  • Incubation: Heat the mixture in a boiling water bath for 30 minutes, then cool rapidly in an ice bath.

  • Spectrophotometry: Centrifuge at 10,000 x g for 10 minutes and measure the absorbance of the supernatant at 532 nm and 600 nm.

  • Calculation: Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.

3.3.2.2. Antioxidant Enzyme Assays (SOD and CAT):

  • Enzyme Extraction: Homogenize 0.5 g of fresh leaf tissue in an ice-cold mortar with 5 mL of extraction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA and 1% PVPP). Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Superoxide Dismutase (SOD) Activity: Assay SOD activity by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture contains the enzyme extract, phosphate buffer, methionine, NBT, EDTA, and riboflavin. The absorbance is read at 560 nm.

  • Catalase (CAT) Activity: Assay CAT activity by monitoring the decomposition of H₂O₂. The reaction mixture contains the enzyme extract and phosphate buffer. The reaction is initiated by adding H₂O₂ and the decrease in absorbance is measured at 240 nm.

3.4. Protocol 4: Yield and Yield Components Assessment

  • Harvest: At maturity, harvest the grain from a designated area (e.g., 5m²) in the center of each plot.

  • Yield Components: From a subsample of 20 randomly selected panicles, determine the number of panicles per square meter, the number of grains per panicle, and the 1000-grain weight.

  • Grain Yield: Determine the total grain yield and adjust to a standard moisture content (e.g., 14%).

3.5. Protocol 5: this compound Residue Analysis (UPLC-MS/MS)

  • Sample Preparation: Homogenize rice tissue samples (e.g., leaves, straw, grain).

  • Extraction: Extract the homogenized sample with a suitable solvent such as acetonitrile.

  • Clean-up: Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering substances.

  • Analysis: Analyze the cleaned-up extract using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.

  • Quantification: Quantify the concentration of this compound and its metabolites based on a standard curve.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison between treatments and rice cultivars.

Table 1: Example of this compound Treatment Plan

Treatment IDTreatment DescriptionApplication Rate
T1Untreated Control-
T2Vehicle Control-
T3This compound (1X)Manufacturer's Recommended Rate
T4This compound (2X)2 x Recommended Rate
T5Weed-Free CheckManual Weeding

Table 2: European Weed Research Council (EWRC) Phytotoxicity Rating Scale

Rating% InjuryDescription of Effect
10No effect
21-10Slight effects, e.g., very slight discoloration or stunting
311-25Some discoloration and/or stunting, effects likely reversible
426-40Moderate discoloration and/or stunting, recovery uncertain
541-60Heavier injury, stunting, and discoloration
661-75Severe injury, plants unlikely to recover
776-85Very severe injury, plants dying
886-99Plants nearly dead
9100Plants dead

Table 3: Example of Data Collection for Growth Parameters

TreatmentRice CultivarPlant Height (cm) at 28 DATAbove-ground Dry Biomass (g/m²)
T1Cultivar A
T2Cultivar A
T3Cultivar A
T4Cultivar A
T5Cultivar A
T1Cultivar B
......

Table 4: Example of Data Collection for Physiological Parameters

TreatmentRice CultivarTotal Chlorophyll (mg/g FW) at 14 DATMDA Content (nmol/g FW) at 7 DAT
T1Cultivar A
T2Cultivar A
T3Cultivar A
T4Cultivar A
T5Cultivar A
T1Cultivar B
......

Table 5: Example of Data Collection for Yield Components

TreatmentRice CultivarPanicles/m²Grains/Panicle1000-Grain Weight (g)Grain Yield (t/ha)
T1Cultivar A
T2Cultivar A
T3Cultivar A
T4Cultivar A
T5Cultivar A
T1Cultivar B
......

Visualization of Pathways and Workflows

Metamifop_Mode_of_Action This compound This compound (Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes Membrane Cell Membrane Integrity FattyAcid->Membrane Essential for Growth Inhibition of Meristematic Growth Membrane->Growth Required for Symptoms Phytotoxicity Symptoms (Chlorosis, Necrosis) Growth->Symptoms Leads to

Caption: Mode of action of this compound via inhibition of the ACCase enzyme.

Experimental_Workflow cluster_field Field Experiment cluster_assessment Phytotoxicity Assessment cluster_lab Laboratory Analysis Design Experimental Design (RCBD, 4 Reps) Planting Rice Cultivar Planting Design->Planting Application This compound Application (1X, 2X, Controls) Planting->Application Visual Visual Scoring (EWRC) (3, 7, 14, 21, 28 DAT) Application->Visual Growth Growth Parameters (Height, Biomass) Application->Growth Physiological Physiological Assays (Chlorophyll, Oxidative Stress) Application->Physiological Yield Yield & Components (at Harvest) Application->Yield Residue Residue Analysis (UPLC-MS/MS) Yield->Residue

Caption: Workflow for assessing this compound phytotoxicity on rice cultivars.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metamifop Resistance in Echinochloa Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on metamifop resistance in Echinochloa species.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Echinochloa species?

A1: this compound resistance in Echinochloa species is primarily attributed to two main mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the acetyl-CoA carboxylase (ACCase) gene, the target enzyme for this compound. A notable mutation is the Cys-2088-Arg substitution in the ACCase gene, which has been identified in resistant Echinochloa crus-galli populations.[1] Another novel mutation, Asp-2078-Glu, has also been found to confer resistance to multiple ACCase inhibitors.[2]

  • Non-Target-Site Resistance (NTSR): This is more common and complex, primarily involving enhanced metabolism of the herbicide. Key enzymes responsible for this increased metabolism include:

    • Glutathione (B108866) S-transferases (GSTs): Overexpression of GST genes can lead to rapid detoxification of this compound.[1][3][4]

    • Cytochrome P450 monooxygenases (P450s): Increased activity of P450 enzymes can also contribute to the breakdown of the herbicide.[5][6]

Q2: My Echinochloa population is showing resistance to this compound. How can I determine the underlying mechanism?

A2: To determine the resistance mechanism, a combination of molecular and biochemical assays is recommended.

  • ACCase Gene Sequencing: Sequence the carboxyltransferase (CT) domain of the ACCase gene to identify known mutations conferring resistance (e.g., Cys-2088-Arg, Asp-2078-Glu).[1][2] The absence of mutations suggests a non-target-site resistance mechanism.[3][4][5]

  • Metabolic Inhibitor Assays: Pre-treat the resistant plants with inhibitors of metabolic enzymes before applying this compound.

    • Use a GST inhibitor like 4-chloro-7-nitrobenzoxadiazole (NBD-Cl). A significant reversal of resistance indicates the involvement of GSTs.[1][3][4]

    • Use P450 inhibitors such as malathion (B1675926) or piperonyl butoxide (PBO). Reversal of resistance points to P450-mediated metabolism.[5][7][8]

  • Enzyme Activity Assays: Measure the activity of GSTs and P450s in resistant and susceptible populations to look for elevated enzyme function.[1][3]

  • Metabolite Analysis: Use techniques like UPLC-MS/MS to compare the rate of this compound metabolism in resistant and susceptible plants. Faster degradation in resistant plants confirms enhanced metabolism.[1][4]

Q3: Are there other herbicides that might still be effective against this compound-resistant Echinochloa?

A3: The effectiveness of other herbicides depends on the resistance mechanism.

  • If resistance is due to a specific ACCase mutation, other ACCase inhibitors from different chemical groups (e.g., cyclohexanediones (DIMs) or phenylpicolinates (DENs)) might still be effective, though cross-resistance is possible.[5][9]

  • If resistance is metabolism-based, the population may exhibit cross-resistance to other herbicides metabolized by the same enzymes, including those with different modes of action like ALS inhibitors (e.g., penoxsulam) or synthetic auxins (e.g., quinclorac).[5][7]

  • It is crucial to conduct whole-plant bioassays with a range of herbicides to determine the cross-resistance profile of your specific Echinochloa population.

Troubleshooting Guides

Problem 1: Inconsistent results in whole-plant bioassays for this compound resistance.

  • Possible Cause: Variation in plant growth stage.

    • Solution: Ensure all plants (both resistant and susceptible biotypes) are at a consistent growth stage (e.g., 2-3 leaf stage) at the time of herbicide application.[10][11]

  • Possible Cause: Improper herbicide application.

    • Solution: Calibrate your sprayer to ensure a uniform application volume and pressure. Use appropriate adjuvants as recommended for this compound.[12]

  • Possible Cause: Environmental variability.

    • Solution: Conduct experiments in a controlled environment (greenhouse or growth chamber) with consistent temperature, light, and humidity.[13][14]

  • Possible Cause: Genetic heterogeneity within the seed sample.

    • Solution: When collecting seeds from the field, sample from at least 30 randomly selected plants to ensure the sample is representative of the field population.[13]

Problem 2: No known ACCase mutations were found, but metabolic inhibitor assays did not reverse resistance.

  • Possible Cause: The specific metabolic inhibitors used may not be effective against the particular enzymes responsible for resistance in your population.[5]

    • Solution: Test a broader range of inhibitors for both P450s and GSTs. Also, consider the involvement of other enzyme families like glucosyltransferases (GTs).[6]

  • Possible Cause: Multiple NTSR mechanisms are present.

    • Solution: The resistance may be due to a combination of enhanced metabolism, reduced herbicide uptake, or altered translocation. Further physiological studies are needed to investigate these possibilities.[5]

  • Possible Cause: A novel, uncharacterized resistance mechanism.

    • Solution: Advanced techniques like RNA-Seq can be employed to identify overexpressed genes in the resistant population, potentially revealing new resistance-conferring genes.[7][15]

Quantitative Data Summary

Table 1: Resistance Levels of Echinochloa Species to this compound and Other ACCase Inhibitors.

Echinochloa SpeciesHerbicideResistance Index (RI)Country of OriginReference
E. crus-galliThis compound2.9China[5]
E. crus-galliFenoxaprop-P-ethyl4.1China[5]
E. crus-galliClethodim4.7China[5]
E. crus-galliPinoxaden6.4China[5]
E. crus-galliThis compound4.9China[7]
E. crus-galliCyhalofop-butyl15.2China[7]
E. crus-galliPinoxaden18.3China[7]
E. glabrescensThis compoundHighly ResistantChina[1][3]
E. crus-galliThis compound4.3China[4]

Resistance Index (RI) is calculated as the GR50 (dose required for 50% growth reduction) of the resistant population divided by the GR50 of the susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a suspected Echinochloa population.

  • Seed Germination: Germinate seeds of both the suspected resistant and a known susceptible population in petri dishes on moist filter paper or in soil trays.

  • Seedling Transplanting: Once seedlings reach the 1-2 leaf stage, transplant individual plants into pots filled with a standard potting mix.

  • Growth Conditions: Grow plants in a greenhouse or controlled environment chamber under optimal conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).

  • Herbicide Application: At the 3-4 leaf stage, apply this compound at a range of doses (typically 6-8 doses) that bracket the expected susceptible and resistant responses. Include an untreated control.[12]

  • Data Collection: After a set period (e.g., 21 days), assess plant survival and measure the fresh or dry weight of the above-ground biomass.[16]

  • Data Analysis: Calculate the GR50 value for each population using a log-logistic dose-response curve. The Resistance Index (RI) is then calculated as GR50 (Resistant) / GR50 (Susceptible).

Protocol 2: ACCase Gene Sequencing for Target-Site Resistance Detection
  • Plant Material: Collect fresh leaf tissue from both resistant and susceptible Echinochloa plants.

  • DNA Extraction: Extract genomic DNA from the leaf tissue using a standard plant DNA extraction kit.

  • PCR Amplification: Amplify the CT domain of the ACCase gene using primers designed from conserved regions of known grass ACCase sequences.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with a reference susceptible ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions at known resistance-conferring positions.

Protocol 3: Metabolic Inhibitor Assay
  • Plant Growth: Grow resistant and susceptible Echinochloa populations as described in the whole-plant bioassay protocol.

  • Inhibitor Pre-treatment: At the 3-4 leaf stage, apply a metabolic inhibitor. For example, apply a GST inhibitor (e.g., NBD-Cl) 48 hours prior to herbicide application or a P450 inhibitor (e.g., malathion) 1 hour prior.[7]

  • Herbicide Application: Apply this compound at a dose that is sublethal to the resistant population but lethal to the susceptible population.

  • Assessment: Observe the plants for increased phytotoxicity in the inhibitor-treated resistant plants compared to those treated with this compound alone. A significant increase in injury or mortality indicates that the inhibited enzyme class is involved in resistance.

Visualizations

Metamifop_Resistance_Mechanisms cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) ACCase_gene ACCase Gene ACCase_protein ACCase Protein (Target Site) ACCase_gene->ACCase_protein Mutation Point Mutation (e.g., Cys-2088-Arg) ACCase_gene->Mutation results in Metamifop_binding This compound Binding Site ACCase_protein->Metamifop_binding Resistance Resistance to this compound Metamifop_binding->Resistance leads to (if altered) Mutation->Metamifop_binding alters Metabolism Enhanced Metabolism GSTs Glutathione S-transferases (GSTs) Metabolism->GSTs P450s Cytochrome P450s Metabolism->P450s Detoxification Rapid Detoxification of this compound GSTs->Detoxification P450s->Detoxification Detoxification->Resistance leads to This compound This compound Application This compound->Metamifop_binding inhibits This compound->Detoxification is detoxified by

Caption: Mechanisms of this compound resistance in Echinochloa.

Experimental_Workflow start Suspected Resistant Echinochloa Population dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed? dose_response->resistance_confirmed no_resistance Population is Susceptible resistance_confirmed->no_resistance No molecular_analysis Molecular Analysis: ACCase Gene Sequencing resistance_confirmed->molecular_analysis Yes tsr_detected TSR Mutation Found? molecular_analysis->tsr_detected tsr_mechanism Target-Site Resistance Mechanism Identified tsr_detected->tsr_mechanism Yes biochemical_analysis Biochemical Analysis: Metabolic Inhibitor Assay tsr_detected->biochemical_analysis No ntsr_detected Resistance Reversed? biochemical_analysis->ntsr_detected ntsr_mechanism Non-Target-Site Resistance (Metabolism-Based) Identified ntsr_detected->ntsr_mechanism Yes further_investigation Further Investigation Needed (e.g., RNA-Seq, Uptake/Translocation) ntsr_detected->further_investigation No

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Enhancing Metamifop Efficacy with Tank-Mix Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of the herbicide metamifop through the use of tank-mix adjuvants.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work with this compound and tank-mix adjuvants.

Question Answer
Why am I seeing reduced weed control even after adding an adjuvant to my this compound tank-mix? Several factors could be at play: 1) Incorrect Adjuvant Type: this compound efficacy is enhanced by specific types of adjuvants. A non-ionic surfactant (NIS) is generally recommended.[1] Using an inappropriate adjuvant may not improve, and could potentially decrease, performance. 2) Incorrect Mixing Order: The order in which you add components to the spray tank is critical. Adding oil-based adjuvants before water-dispersible granules (like some herbicide formulations) can lead to poor mixing and reduced efficacy.[2][3] A general recommendation is to fill the tank with 50% of the water, add compatibility agents, then dry products, followed by liquid formulations, and finally activator adjuvants like NIS or crop oil concentrates (COC).[2] 3) Water Quality: Hard water containing cations like calcium and magnesium can antagonize herbicide activity. A water conditioner may be necessary.[4] 4) Weed Growth Stage: this compound is most effective on grassy weeds at the 2-3 leaf stage.[5] Application on larger, more mature weeds may result in reduced control. 5) Environmental Conditions: Spraying during extreme heat (above 30°C) or drought can reduce herbicide uptake and efficacy.[1]
My tank-mix solution is showing signs of physical incompatibility (e.g., clumping, separation). What should I do? Physical incompatibility can clog spray nozzles and lead to uneven application.[3][6] To address this: 1) Conduct a Jar Test: Before mixing a large batch, perform a jar test by mixing small, proportional amounts of each component in a clear container to check for compatibility.[6] 2) Follow the Correct Mixing Order: Ensure you are following the recommended mixing sequence (often referred to as the W-A-L-E-S or D-A-L-E-S method). 3) Use a Compatibility Agent: If incompatibility persists, a compatibility agent can help to stabilize the mixture.[7] 4) Ensure Adequate Agitation: Maintain constant and adequate agitation in the spray tank throughout the mixing and application process.[2]
I've observed crop injury after applying a this compound and adjuvant tank-mix. What could be the cause? While this compound is generally safe for rice, crop injury can occur under certain conditions: 1) Aggressive Adjuvants: Methylated seed oils (MSO) are more aggressive in penetrating the leaf cuticle than non-ionic surfactants (NIS) or crop oil concentrates (COC).[4] This can sometimes lead to increased crop injury, especially under stressful environmental conditions. 2) High Application Rate: Exceeding the recommended herbicide or adjuvant rates can increase the risk of phytotoxicity. 3) Sensitive Crop Stage: Applying herbicides during sensitive growth stages of the crop can lead to injury. 4) Environmental Stress: Applying tank-mixes to crops under stress from drought, heat, or waterlogging can exacerbate injury.
How can I be sure my adjuvant is enhancing the efficacy of this compound? The best way to confirm this is through a controlled experiment. Include treatments with this compound alone, the adjuvant alone (to check for any herbicidal activity of the adjuvant itself), and the tank-mix of this compound and the adjuvant. Comparing the weed control and crop yield across these treatments will provide a clear indication of the adjuvant's contribution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound and adjuvants.

Question Answer
What is this compound and how does it work? This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class.[8] It controls grassy weeds by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[8][9][10] This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[8][11] Inhibition of ACCase disrupts lipid synthesis, leading to the death of susceptible grass weeds.[8]
What are tank-mix adjuvants and why are they used? Tank-mix adjuvants are substances added to a pesticide spray solution to enhance its performance.[12] They can improve the physical and chemical properties of the spray mixture, leading to better spreading, sticking, and penetration of the herbicide on the leaf surface.[13]
What type of adjuvant is recommended for use with this compound? Product information for a 20% EC formulation of this compound recommends the addition of a non-ionic surfactant (NIS) at a concentration of 0.2-0.5% v/v to enhance efficacy.[1]
What are the different types of activator adjuvants and what are their functions? The main types of activator adjuvants are: 1) Non-Ionic Surfactants (NIS): These reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of a leaf.[13] 2) Crop Oil Concentrates (COC): These are composed of petroleum-based oil and a surfactant. They also reduce surface tension and can help to dissolve the waxy cuticle of the leaf, improving herbicide penetration.[4][13] 3) Methylated Seed Oils (MSO): These are derived from vegetable oils and are generally more effective at penetrating the leaf cuticle than COCs.[4][13] They are particularly useful when weeds are under environmental stress.[13]
Can I tank-mix this compound with other herbicides? Yes, this compound can be tank-mixed with other herbicides to broaden the spectrum of weed control. For example, it can be mixed with bentazone (B1668011) for broadleaf weed control in rice.[1] It is important to check the labels of all products for compatibility and to conduct a jar test before mixing.
How can I manage weed resistance to this compound? To prevent the development of herbicide resistance, it is important to rotate herbicides with different modes of action.[1] For example, after using this compound (an ACCase inhibitor, HRAC Group 1), you could rotate to an herbicide from a different group, such as an ALS inhibitor (Group 2).[1]

Data Presentation

This compound Efficacy on Grassy Weeds (Without Adjuvants)

The following table summarizes data from field studies on the efficacy of this compound applied alone at various rates for the control of grassy weeds, particularly Echinochloa species, in direct-seeded rice.

This compound Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)CropReference
75Echinochloa colona, Echinochloa crus-galli71.1 - 77.1Direct-sown Rice[14]
100Echinochloa colona, Echinochloa crus-galli75.5 - 79.8Direct-sown Rice[14]
150Echinochloa colona, Echinochloa crus-galli76.5 - 82.2Direct-sown Rice[14]
200Echinochloa colona, Echinochloa crus-galli80.7 - 84.3Direct-sown Rice[14]
100 (at 2-3 leaf stage)Grassy Weeds> Higher than standard checkDirect-seeded Rice[5]
125 (at 2-3 leaf stage)Grassy Weeds> Higher than 100 g a.i./haDirect-seeded Rice[5]

Note: The efficacy of this compound can be influenced by the weed growth stage at the time of application, with earlier applications (2-3 leaf stage) generally providing better control.[5]

Expected Effects of Tank-Mix Adjuvants with this compound

While specific quantitative data on the enhancement of this compound efficacy with a range of adjuvants is limited in publicly available literature, the following table outlines the generally expected effects of different adjuvant types.

Adjuvant TypeRecommended RateExpected Effect on this compound EfficacyPotential Considerations
Non-Ionic Surfactant (NIS) 0.2-0.5% v/v[1]Improves spreading of the spray solution on the leaf surface, leading to better coverage and uptake.Generally the safest option for crop tolerance.
Crop Oil Concentrate (COC) 1% v/v[13]Enhances penetration of the herbicide through the waxy leaf cuticle.May slightly increase the risk of crop injury compared to NIS, especially under stressful conditions.
Methylated Seed Oil (MSO) 0.5-1% v/vProvides the most effective penetration of the leaf cuticle, particularly on weeds under stress.Higher potential for crop injury compared to NIS and COC.[4]

Experimental Protocols

Protocol for Evaluating the Efficacy of this compound with Tank-Mix Adjuvants on Grassy Weeds in Rice

This protocol outlines a general methodology for conducting a field or greenhouse experiment to assess the impact of different adjuvants on the efficacy of this compound.

1. Experimental Design:

  • Use a randomized complete block design (RCBD) with at least three or four replications.[15]

  • Plot size should be adequate for representative sampling and to minimize spray drift between plots.

2. Treatments:

  • Include a non-treated control (weedy check).

  • Include a weed-free control (manual weeding) to determine maximum yield potential.

  • This compound applied alone at a standard recommended rate.

  • Each adjuvant type (e.g., NIS, COC, MSO) applied alone at their recommended rates (to check for any phytotoxic or herbicidal effects of the adjuvants themselves).

  • This compound tank-mixed with each adjuvant type at their respective recommended rates.

3. Crop and Weed Culture:

  • Select a common rice variety and a target grassy weed species known to be susceptible to this compound, such as Echinochloa crus-galli.

  • For pot experiments, sow a consistent number of weed seeds and rice seeds per pot.

  • For field experiments, select a site with a natural and uniform infestation of the target weed.

4. Herbicide Application:

  • Apply treatments at the 2-3 leaf stage of the target weed.

  • Use a calibrated research sprayer with appropriate nozzles to ensure uniform spray coverage.[16]

  • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

5. Data Collection:

  • Weed Control Efficacy: Visually assess weed control at set intervals (e.g., 7, 14, and 28 days after treatment - DAT) using a 0-100% scale (where 0 = no control and 100 = complete death of weeds).

  • Weed Biomass: At a set time point (e.g., 28 DAT), harvest the above-ground portions of the weeds in a defined area (e.g., a quadrat) from each plot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.[16]

  • Crop Phytotoxicity: Visually assess crop injury at regular intervals after application on a 0-100% scale (where 0 = no injury and 100 = crop death).

  • Crop Yield: At maturity, harvest the rice from a defined area within each plot and determine the grain yield.

6. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Mandatory Visualizations

This compound Mode of Action: ACCase Inhibition

Metamifop_MoA cluster_pathway Normal Metabolic Pathway This compound This compound ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits PlantDeath Weed Death MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids CellMembranes Cell Membrane Production FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth

Caption: this compound's mode of action via the inhibition of ACCase.

Experimental Workflow for Efficacy Testing

Experimental_Workflow start Start exp_design Experimental Design (RCBD, 4 Reps) start->exp_design treatments Treatment Preparation (this compound +/- Adjuvants) exp_design->treatments application Herbicide Application (2-3 Weed Leaf Stage) treatments->application data_collection Data Collection application->data_collection weed_control Weed Control (%) data_collection->weed_control crop_injury Crop Injury (%) data_collection->crop_injury biomass Weed Biomass (g/m²) data_collection->biomass yield Crop Yield (kg/ha) data_collection->yield analysis Statistical Analysis (ANOVA) weed_control->analysis crop_injury->analysis biomass->analysis yield->analysis results Results & Conclusion analysis->results

Caption: Workflow for evaluating this compound and adjuvant efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Metamifop Results in Herbicidal Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during herbicidal bioassays with Metamifop.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound bioassay results are inconsistent across replicates. What are the potential causes and how can I troubleshoot this?

Inconsistent results in this compound bioassays can stem from several factors, ranging from environmental conditions to procedural variations. Here’s a systematic approach to troubleshooting:

  • Environmental Factors: Inconsistent environmental conditions can significantly impact plant growth and herbicide efficacy.[1][2]

    • Light: Ensure uniform light intensity and photoperiod for all replicates.[3] Variations in light can affect plant metabolism and the activity of ACCase inhibitors.

    • Temperature: Maintain a constant and optimal temperature. Temperature fluctuations can alter herbicide uptake, translocation, and metabolic detoxification in the plant.[2][3]

    • Humidity: High humidity can enhance herbicide absorption by thinning the plant cuticle, while low humidity can lead to thicker cuticles, reducing uptake.[2][3] Ensure consistent humidity levels across all experimental units.

    • Watering: Both over-watering and under-watering can induce plant stress, affecting its response to the herbicide.[4] Implement a consistent watering schedule to avoid waterlogged or drought-stressed conditions.

  • Procedural Variability:

    • Application Technique: Ensure a uniform and calibrated spray application for whole-plant assays. Inconsistent application can lead to variable doses being applied to different plants. For petri dish or agar-based assays, ensure even distribution of the herbicide in the growth medium.

    • Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions is a common source of error.[5] Use calibrated pipettes and follow standardized dilution protocols.[6][7][8][9]

  • Plant Material:

    • Genetic Uniformity: Use a genetically uniform plant population to minimize biological variability.

    • Growth Stage: Treat plants at a consistent growth stage. The susceptibility of weeds to this compound can vary significantly with their developmental stage.[5] Younger, actively growing plants are generally more susceptible.

    • Plant Health: Ensure plants are healthy and not under stress from pests, diseases, or nutrient deficiencies before herbicide application.[2]

Q2: I am observing phytotoxicity in my control (untreated) plants. What could be the reason?

Phytotoxicity in control plants is a critical issue that can invalidate your experimental results. Potential causes include:

  • Contamination:

    • Cross-Contamination: Herbicide drift or carryover from previously used equipment (sprayers, pots, etc.) can contaminate control plants.[10] Thoroughly clean all equipment between treatments.

    • Soil or Water Contamination: The soil, growing medium, or water source may be contaminated with herbicide residues.[4][11] It is advisable to test your soil and water for any potential contaminants. A simple bioassay with a highly sensitive species can help detect residual herbicides.[11][12]

  • Environmental Stress: Unfavorable environmental conditions such as extreme temperatures, improper lighting, or water stress can cause symptoms that mimic herbicide injury.[2]

  • Nutrient Imbalance: Deficiencies or toxicities of essential nutrients can lead to chlorosis, necrosis, and stunted growth, which might be mistaken for herbicide damage.

Q3: My this compound treatment is showing lower than expected efficacy, even at high concentrations. What should I investigate?

Several factors can lead to reduced efficacy of this compound:

  • Herbicide Resistance: The target weed population may have developed resistance to ACCase inhibitors like this compound.[13] This can be due to target-site mutations or enhanced metabolic detoxification.[14] Consider conducting a dose-response assay and comparing the GR50 (the dose required to inhibit growth by 50%) of your population to a known susceptible population.

  • Suboptimal Environmental Conditions: As mentioned earlier, conditions that are not conducive to active plant growth will generally reduce the efficacy of post-emergence herbicides like this compound.[2][3]

  • Formulation and Solution Preparation:

    • Incorrect Formulation: Ensure you are using the correct formulation of this compound and are aware of the concentration of the active ingredient (AI).[1]

    • Improper Solution Preparation: this compound may require specific solvents or adjuvants for optimal activity.[1] Ensure the herbicide is completely dissolved and the spray solution is well-mixed. The quality of the water used for preparing the spray solution (e.g., pH, hardness) can also affect herbicide performance.[2]

  • Weed Growth Stage: Applying this compound to weeds that are too mature can result in reduced control.[5]

Data Presentation

Table 1: Influence of this compound Application Rate and Weed Growth Stage on the Efficacy against Echinochloa crus-galli

This compound Rate (g a.i./ha)Weed Growth StageWeed Control (%)Reference
502-3 leaf stageLower efficacy[5]
752-3 leaf stageModerate efficacy[5]
1002-3 leaf stageHigh efficacy[5]
1252-3 leaf stageVery high efficacy[5]
505-6 leaf stageLower efficacy[5]
755-6 leaf stageModerate efficacy[5]
1005-6 leaf stageModerate to high efficacy[5]
1255-6 leaf stageHigh efficacy[5]

Table 2: IC50 Values of ACCase-Inhibiting Herbicides on Susceptible (S) and Resistant (R1, R2) Biotypes of Digitaria ciliaris

HerbicideBiotypeIC50 (µM)Fold Resistance (Rx/S)Reference
ClethodimS0.46-[15]
R13.57.6[15]
R27.516.3[15]
Fluazifop-p-butylS0.5-[15]
R18.917.8[15]
R217.134.2[15]
PinoxadenSNot specified-[15]
R1Higher than S-[15]
R2Higher than S-[15]
SethoxydimSNot specified-[15]
R1Higher than S-[15]
R2Higher than S-[15]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay for this compound

This protocol is adapted from standard herbicide bioassay procedures.[16]

  • Plant Preparation:

    • Sow seeds of the target weed species in pots containing a standardized potting mix.

    • Grow the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for that species.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) at the one to two-leaf stage.

    • Allow plants to reach the desired growth stage for treatment (typically 3-4 leaves).

  • Herbicide Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) with a surfactant like Tween 20).

    • Perform serial dilutions of the stock solution to create a range of treatment concentrations. A typical dose range might span from a concentration expected to cause no effect to one that causes complete mortality. Include a control treatment with only the solvent and surfactant.

  • Herbicide Application:

    • Use a laboratory spray chamber to apply the herbicide solutions to the plants. This ensures uniform application.

    • Calibrate the sprayer to deliver a known volume of spray solution per unit area.

  • Post-Treatment Care and Evaluation:

    • Return the treated plants to the controlled environment.

    • Randomize the placement of the pots to minimize environmental variability.

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

    • At the final evaluation, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to the control for each treatment.

    • Use a non-linear regression model (e.g., log-logistic) to analyze the dose-response data and determine the GR50 value.

Mandatory Visualization

Metamifop_Mode_of_Action cluster_effects Physiological Effects This compound This compound (Aryloxyphenoxypropionate) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Binds to and inhibits FattyAcid_Biosynthesis Fatty Acid Biosynthesis ACCase->FattyAcid_Biosynthesis Membrane_Formation Cell Membrane Formation FattyAcid_Biosynthesis->Membrane_Formation Plant_Growth Plant Growth Membrane_Formation->Plant_Growth Inhibition Inhibition Disruption Disruption Cessation Cessation

Caption: this compound's mode of action: inhibition of ACCase and downstream effects.

Caption: A logical workflow for troubleshooting inconsistent herbicidal bioassay results.

References

Optimizing Metamifop application timing for post-emergence weed control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application of Metamifop for post-emergence weed control.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental application of this compound.

Issue Potential Cause Troubleshooting Steps
Reduced efficacy on target grass weeds. Incorrect Application Timing: Applying this compound when weeds are too mature can decrease its effectiveness. Efficacy is highest at the 2-3 leaf stage of weeds.[1][2][3]Action: Apply this compound when grass weeds are in the 2-3 leaf stage for optimal control. For more mature weeds at the 5-6 leaf stage, a higher dose may be necessary to achieve comparable results.[1][2]
Weed Resistance: Continuous use of this compound or other ACCase inhibitors can lead to the development of resistant weed biotypes.[4][5]Action: Implement a resistance management strategy by rotating this compound with herbicides that have different modes of action, such as ALS inhibitors (Group 2) or acetochlor (B104951) (Group 15).[6]
Antagonistic Tank Mixtures: Co-application of this compound with certain broadleaf herbicides, such as those containing 2,4-D, dicamba, and mecoprop (B166265) (DDM), can reduce its efficacy against grass weeds.[7][8]Action: Conduct a jar test for compatibility before tank-mixing this compound with other pesticides.[6] Avoid tank-mixing with antagonistic broadleaf herbicides. If broadleaf weed control is also required, consider sequential applications or using compatible tank-mix partners like bentazone (B1668011) or fomesafen (B1673529).[6]
Unfavorable Environmental Conditions: Efficacy can be reduced under extreme heat (>30°C) or drought stress.[6] this compound is also susceptible to photodegradation.[9]Action: Apply this compound during periods of active weed growth and avoid applications during extreme weather conditions.[10] Be mindful of light exposure, as photodegradation is a key degradation pathway.[9]
Phytotoxicity to the desired crop. Incorrect Dosage: Applying a dosage higher than recommended can lead to crop injury.Action: Adhere to the recommended application rates. For example, in direct-seeded rice, this compound at 100 g a.i./ha has been shown to be effective and safe.[1]
Application at a sensitive crop stage. Action: Ensure the crop is at a tolerant growth stage before application.
Inconsistent results across experimental plots. Variable Weed Growth Stages: Non-uniform weed emergence can lead to varied control.Action: Scout fields to ensure the majority of the target weed population is at the optimal 2-3 leaf stage before application.
Improper Spray Coverage: Inadequate water volume or poor spray technique can result in uneven application.Action: Use a sufficient water volume (e.g., 200–400 L/ha) to ensure uniform coverage of the weed foliage.[6] Consider adding a non-ionic surfactant (0.2–0.5% v/v) to enhance efficacy.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth stage of weeds for this compound application?

A1: The optimal timing for this compound application is when the target grass weeds are at the 2-3 leaf stage.[1][2][3] Application at this early stage results in better weed control and higher crop yields compared to applications at the 5-6 leaf stage.[1]

Q2: What is the mode of action of this compound?

A2: this compound is an aryloxyphenoxypropionate (AOPP) herbicide that acts as an Acetyl-CoA Carboxylase (ACCase) inhibitor.[4][9][11] It disrupts the biosynthesis of fatty acids, which are essential for the production of cell membranes, ultimately leading to the death of the weed.[6][12]

Q3: Can this compound be tank-mixed with other herbicides?

A3: this compound can be tank-mixed with some herbicides, but caution is advised. It is compatible with herbicides like bentazone for broadleaf control in rice and fomesafen in soybeans.[6] However, tank-mixing with certain broadleaf herbicides containing 2,4-D, dicamba, and mecoprop (DDM) can reduce its effectiveness against grass weeds.[7][8] A jar test is recommended to check for physical compatibility before mixing.[6]

Q4: What are the symptoms of this compound on susceptible weeds?

A4: The typical symptom progression in susceptible weeds is as follows:

  • 3–5 days after application: Chlorosis (yellowing) of new growth.

  • 7–14 days after application: Widespread necrosis (tissue death) and eventual plant death.[6]

Q5: How does environmental variability impact this compound's performance?

A5: Environmental conditions can significantly influence the efficacy and persistence of this compound.

  • Light: this compound is susceptible to photodegradation, with its half-life being significantly shorter under a high-pressure mercury lamp (2.1 hours) compared to a xenon lamp (9.3 hours).[9]

  • Temperature: Avoid spraying during extreme heat (>30°C). The optimal temperature for microbial degradation is between 20-42°C.

  • Soil pH: The optimal soil pH for microbial degradation of this compound is between 7.0 and 8.0.[13]

  • Moisture: Application during drought stress should be avoided.[6]

Q6: What is the recommended strategy to manage weed resistance to this compound?

A6: To mitigate the development of resistance, it is crucial to avoid the continuous application of this compound or other ACCase inhibitors.[4] A robust resistance management strategy involves rotating this compound with herbicides from different mode of action groups, such as Group 2 (ALS inhibitors) or Group 15 (acetochlor).[6]

Experimental Protocols

Protocol 1: Determining the Optimal Application Timing and Dosage of this compound

Objective: To evaluate the efficacy of this compound at different application timings and dosages on grass weed control and crop yield.

Materials:

  • This compound 10% EC formulation

  • Experimental plots with a known population of target grass weeds (e.g., Echinochloa crus-galli)

  • Randomized block design with at least three replications

  • Knapsack sprayer calibrated to deliver a consistent volume

  • Personal Protective Equipment (PPE)

Procedure:

  • Plot Setup: Establish experimental plots of a suitable size (e.g., 8m x 5m).[2]

  • Treatment Groups:

    • This compound at various active ingredient (a.i.) rates (e.g., 50, 75, 100, 125 g a.i./ha).[1][2]

    • Two application timings based on weed growth stage: 2-3 leaf stage and 5-6 leaf stage.[1][2]

    • Control groups: a weed-free check (manual weeding) and an unweeded control.[1][3]

    • A standard check with another commonly used herbicide (e.g., Cyhalofop-butyl at 100 g a.i./ha).[2]

  • Application:

    • Apply the designated this compound treatments at the specified weed growth stages using a calibrated sprayer.

    • Ensure uniform coverage of the weed foliage.

  • Data Collection:

    • Weed Density and Dry Weight: At set intervals (e.g., 30 and 60 days after sowing), record the density and dry weight of the target grass weeds.[2]

    • Weed Control Efficiency (WCE): Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

    • Crop Yield Parameters: At harvest, measure parameters such as grain yield and straw yield.[1]

  • Statistical Analysis: Analyze the data using an appropriate statistical method (e.g., ANOVA) for a randomized block design.

Data Presentation

Table 1: Effect of this compound Application Timing and Rate on Grass Weed Control and Crop Yield in Direct Seeded Rice

TreatmentApplication Rate (g a.i./ha)Application Timing (Weed Leaf Stage)Weed Control Efficiency (%) at 60 DASGrain Yield (t/ha)
T1502-3LowerLower
T2752-3ModerateModerate
T31002-3HighHigh
T41252-3Very HighVery High
T5505-6LowerLower
T6755-6ModerateModerate
T71005-6Moderate-HighModerate-High
T81255-6HighHigh
T9 (Standard)Cyhalofop-butyl 1002-3HighHigh
T10Weed Free Check-100Highest
T11Unweeded Control-0Lowest

Note: This table is a summary of expected trends based on cited research.[1][2] "Lower," "Moderate," "High," and "Very High" are qualitative descriptors for comparative purposes.

Visualizations

Metamifop_Mode_of_Action cluster_process Biological Process This compound This compound (AOPP Herbicide) ACCase Acetyl-CoA Carboxylase (ACCase) This compound->ACCase Inhibits FattyAcid Fatty Acid Biosynthesis ACCase->FattyAcid Catalyzes CellMembrane Cell Membrane Production FattyAcid->CellMembrane WeedDeath Weed Death FattyAcid->WeedDeath Blocked Pathway WeedGrowth Weed Growth & Development CellMembrane->WeedGrowth WeedGrowth->WeedDeath

Caption: this compound's mode of action as an ACCase inhibitor.

Metamifop_Application_Workflow start Start: Weed Problem Identified scout Scout Field for Weed Growth Stage start->scout decision Are Grass Weeds at 2-3 Leaf Stage? scout->decision apply Apply this compound (100-125 g a.i./ha) decision->apply Yes wait Wait for Weeds to Reach Optimal Stage or Consider Higher Dose/Alternative decision->wait No monitor Monitor Efficacy (3-14 Days) apply->monitor wait->scout success Successful Weed Control monitor->success Symptoms Appear troubleshoot Troubleshoot (See Guide) monitor->troubleshoot Poor Efficacy

Caption: Workflow for optimizing this compound application timing.

References

Metamifop Aqueous Stability & Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Metamifop in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is degrading much faster than expected. What are the primary factors I should consider?

A1: The primary factors influencing this compound degradation in aqueous solutions are photodegradation and pH-dependent hydrolysis. Exposure to light, especially UV light, can significantly accelerate degradation. Additionally, the pH of your aqueous solution plays a crucial role in the rate of hydrolytic degradation.

Q2: I am observing rapid degradation of this compound in my experiments conducted under ambient laboratory light. Is this expected?

A2: Yes, this compound is susceptible to photodegradation. Under UV irradiation (e.g., λ = 300 nm), nearly 10% of this compound can degrade within 30 minutes, with over 80% degradation occurring after 4 hours.[1] If your experiments are light-sensitive, it is crucial to work under dark or light-protected conditions.

Q3: How does the pH of the aqueous solution affect the stability of this compound?

A3: The degradation of this compound is pH-dependent and follows first-order kinetics.[2][3] Interestingly, the highest rate of dissipation is observed in acidic water (pH 4.0), followed by neutral (pH 7.0) and alkaline (pH 9.2) conditions.[2][3][4]

Q4: Why is this compound more stable in alkaline solutions, unlike other aryloxyphenoxypropionate (AOPP) herbicides that are susceptible to alkaline hydrolysis?

A4: this compound's structure is unique among AOPP herbicides. Instead of an ester linkage, it possesses an aryl amide group. This amide bond is less susceptible to alkaline hydrolysis. Furthermore, the presence of a bulky substituent and a methyl group on the amide nitrogen further protects the carbonyl center from nucleophilic attack under alkaline conditions, contributing to its increased stability at higher pH.[4]

Q5: What are the major degradation products of this compound that I should be looking for?

A5: The primary degradation pathway for this compound in aqueous solutions is photodegradation, which proceeds through the homolytic fission of C-O bonds.[1] The major photodegradation products identified after 4 hours of UV irradiation in a water/acetonitrile solution are:

  • N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA)

  • N-methyl-2-fluoroaniline (NMFA)

  • N-methyl-2-oxo-N-phenylpropionamide (MOPPA)

  • N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPPFMA)

  • 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP)[1]

HPPFMA and CBOP are intermediate products that can further degrade.[1]

Q6: My initial concentration of this compound seems to affect its degradation rate. Is this a known phenomenon?

A6: Yes, for photodegradation in aqueous solutions, a higher initial concentration of this compound can lead to a slower degradation rate.[5] In hydrolysis studies, a faster degradation rate has been observed at lower concentrations compared to higher concentrations.[4]

Quantitative Data Summary

Table 1: Photodegradation of this compound in Water/Acetonitrile Solution
Time (minutes)This compound Degraded (%)
30~10%
240 (4 hours)>80%
Data from experiments with UV irradiation at λ = 300 nm.[1]
Table 2: Half-life of this compound in Aqueous Solutions at Different pH Values
pHHalf-life (days)
4.09.92 - 12.49
7.015.83 - 17.50
9.218.89 - 19.69
Dissipation follows first-order kinetics.[3][4]
Table 3: Major Photodegradation Products of this compound after 4 hours of UV Irradiation
Degradation ProductAbbreviationFormation Level (%)
N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamideHPFMA50.8
N-methyl-2-fluoroanilineNMFA8.5
N-methyl-2-oxo-N-phenylpropionamideMOPPA6.6
N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamideHPPFMA3.9
4-(6-chlorobenzooxazol-2-yloxy)phenolCBOP1.2
Relative abundance in a water/acetonitrile solution.[1]

Experimental Protocols

Protocol 1: Photodegradation Study of this compound in an Aqueous Solution
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Preparation of Working Solution: Dilute the stock solution with water to achieve the desired final concentration in a water/acetonitrile mixture.

  • UV Irradiation: Place the working solution in a quartz tube and irradiate with a UV lamp at a specific wavelength (e.g., 300 nm).[1]

  • Sampling: Withdraw aliquots of the solution at various time intervals (e.g., 0, 30, 60, 120, 240 minutes).

  • Sample Analysis: Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its degradation products.[1]

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: Hydrolysis Study of this compound at Different pH Values
  • Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., 4.0, 7.0, and 9.2).[4]

  • Preparation of Fortified Solutions: Spike the buffer solutions with a known concentration of this compound (e.g., 1.0 and 2.0 µg/mL).[4]

  • Incubation: Store the fortified solutions in the dark at a constant temperature to prevent photodegradation.

  • Sampling: Collect samples at predetermined intervals (e.g., 0, 1, 3, 7, 15, 30, 60, 90 days).[6]

  • Extraction: Extract the residues from the aqueous samples using an appropriate method.

  • Quantification: Quantify the concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]

  • Kinetic Analysis: Determine the dissipation kinetics and calculate the half-life at each pH by plotting the natural logarithm of the concentration against time, assuming first-order kinetics.[2][3]

Visualizations

Metamifop_Photodegradation_Pathway This compound This compound HPPFMA HPPFMA This compound->HPPFMA UV Light CBOP CBOP This compound->CBOP UV Light HPFMA HPFMA This compound->HPFMA UV Light NMFA NMFA This compound->NMFA UV Light MOPPA MOPPA This compound->MOPPA UV Light HPPFMA->HPFMA Further Degradation CBO CBO CBOP->CBO Further Degradation

Caption: Proposed photodegradation pathway of this compound in aqueous solution.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 4.0, 7.0, 9.2) fortify Spike Buffers with this compound prep_buffers->fortify prep_stock Prepare this compound Stock Solution prep_stock->fortify incubate Incubate in Dark at Constant Temperature fortify->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract this compound from Samples sample->extract quantify Quantify using LC-MS/MS extract->quantify analyze Determine Half-life and Kinetics quantify->analyze

Caption: Workflow for studying the hydrolysis of this compound at different pH values.

Metamifop_Stability_Factors Metamifop_Stability This compound Stability in Aqueous Solution Photodegradation Photodegradation Metamifop_Stability->Photodegradation Hydrolysis Hydrolysis Metamifop_Stability->Hydrolysis Concentration Initial Concentration Metamifop_Stability->Concentration Light Light Exposure (especially UV) Photodegradation->Light pH pH of Solution Hydrolysis->pH

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

Technical Support Center: Mitigating Metamifop-Induced Oxidative Stress in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reducing metamifop-induced oxidative stress in non-target organisms.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question/Issue Potential Causes Suggested Solutions
Why am I not observing a significant increase in oxidative stress markers (ROS, MDA) after this compound exposure? 1. Sub-lethal Concentration Too Low: The concentration of this compound may be insufficient to induce a detectable oxidative stress response in your model organism. 2. Exposure Duration Too Short: The duration of exposure may not be long enough for oxidative damage to accumulate. 3. Assay Sensitivity: The particular assay kit or protocol you are using may not be sensitive enough to detect subtle changes. 4. Organism's Antioxidant Defense: The non-target organism might have a robust endogenous antioxidant defense system that is effectively neutralizing the initial ROS burst.1. Conduct a Dose-Response Study: Perform pilot experiments with a range of this compound concentrations to determine the optimal concentration that induces a measurable, sub-lethal oxidative stress response. 2. Perform a Time-Course Experiment: Measure oxidative stress markers at multiple time points (e.g., 24h, 48h, 72h, 96h) to identify the peak response time. 3. Optimize or Change Assay: Review your assay protocol for any potential areas of improvement. Consider using a more sensitive fluorescent probe for ROS detection or a different MDA quantification method. 4. Measure Antioxidant Enzyme Activity: In addition to damage markers, measure the activity of antioxidant enzymes like SOD, CAT, and GPx. An increase in their activity can indicate an adaptive response to the toxicant.
Why is there high variability in my oxidative stress marker measurements between replicates? 1. Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization can lead to variable enzyme and analyte concentrations in your samples. 2. Sample Degradation: Improper storage or handling of samples can lead to the degradation of enzymes and lipids, affecting the accuracy of your results. 3. Pipetting Errors: Inaccurate pipetting of reagents or samples will lead to inconsistent results. 4. Individual Biological Variation: There can be significant biological variation between individual organisms.1. Standardize Homogenization Protocol: Use a consistent method for homogenization (e.g., same speed, duration, and type of homogenizer) for all samples. 2. Maintain Cold Chain: Keep samples on ice during processing and store them at -80°C for long-term storage to prevent degradation. 3. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. 4. Increase Sample Size: Increasing the number of biological replicates per treatment group can help to account for individual variability.
Why am I not observing a protective effect from my antioxidant treatment (e.g., Melatonin (B1676174), N-acetylcysteine)? 1. Inappropriate Antioxidant Concentration: The concentration of the antioxidant may be too low to counteract the oxidative stress induced by this compound, or too high, potentially causing pro-oxidant effects. 2. Timing of Administration: The antioxidant may be administered too late to prevent the initial burst of oxidative damage. 3. Bioavailability Issues: The antioxidant may not be effectively absorbed or distributed to the target tissues in your model organism. 4. Different Oxidative Stress Pathway: The chosen antioxidant may not be effective against the specific type of reactive species or the particular oxidative stress pathway induced by this compound.1. Optimize Antioxidant Dose: Conduct a dose-response experiment for the antioxidant in the presence of a fixed concentration of this compound to find the most effective protective concentration. 2. Vary Administration Time: Test different administration protocols, such as pre-treatment, co-treatment, and post-treatment with the antioxidant. 3. Consult Literature for Bioavailability: Review existing literature on the pharmacokinetics of your chosen antioxidant in your or a similar model organism. 4. Use a Combination of Antioxidants: Consider using a combination of antioxidants that act through different mechanisms (e.g., a direct ROS scavenger and an inducer of antioxidant enzymes).
My antioxidant enzyme activities (SOD, CAT, GPx) are decreasing at higher this compound concentrations. Is this expected? 1. Overwhelming Oxidative Stress: At high concentrations, the excessive production of ROS can damage the antioxidant enzymes themselves, leading to a decrease in their activity.[1][2] 2. Cellular Damage and Apoptosis: High levels of this compound can cause significant cellular damage and trigger apoptosis, leading to a general decline in cellular function, including enzyme production and activity.[3][4]1. This is an expected outcome. This biphasic response (initial increase at low concentrations, followed by a decrease at high concentrations) is often observed in toxicology studies and indicates severe oxidative damage.[1][2] 2. Correlate with Damage Markers: Ensure that this decrease in enzyme activity is correlated with a significant increase in oxidative damage markers like MDA to support the conclusion of severe toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced oxidative stress in non-target aquatic organisms?

A1: this compound, a novel aryloxyphenoxy propionate (B1217596) (AOPP) herbicide, induces oxidative stress primarily by increasing the production of reactive oxygen species (ROS) within the cells of non-target organisms like fish.[1][3][4] This leads to an imbalance between the production of ROS and the organism's ability to detoxify these reactive intermediates. The excess ROS can then cause damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.[1]

Q2: What are the key biomarkers to measure when assessing this compound-induced oxidative stress?

A2: A comprehensive assessment should include markers of both oxidative damage and the antioxidant defense response.

  • Oxidative Damage Markers:

    • Reactive Oxygen Species (ROS): Direct measurement of ROS levels.

    • Malondialdehyde (MDA): A key indicator of lipid peroxidation.[1][2][3][4]

  • Antioxidant Defense System Markers:

    • Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.[1][2][3][4]

    • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide.[1][2][3][4]

    • Glutathione (B108866) Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides.[1][2][3][4]

Q3: How can melatonin potentially reduce this compound-induced oxidative stress?

A3: While specific studies on melatonin's effect on this compound toxicity are limited, its general mechanism as a potent antioxidant suggests it can be protective. Melatonin can directly scavenge free radicals.[5] It can also indirectly stimulate the activity of major antioxidant enzymes like SOD, CAT, and GPx, thereby enhancing the cell's capacity to neutralize ROS.[6][7] Furthermore, melatonin's lipophilic nature allows it to easily cross cell membranes and protect all cellular compartments.[5][7]

Q4: Are there other potential protective agents besides melatonin?

A4: Yes, other antioxidants have shown promise in mitigating pesticide-induced oxidative stress in aquatic organisms.

  • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (GSH), NAC can increase intracellular GSH levels, thereby enhancing the detoxification of ROS.[8] Studies have shown that NAC can be effective in reducing pesticide-induced oxidative stress, apoptosis, and DNA damage in fish.[1][2][3][8]

  • Vitamin C (Ascorbic Acid): As a well-known antioxidant, Vitamin C can directly scavenge ROS and has been shown to alleviate oxidative stress in fish exposed to various pesticides.[9][10][11][12]

Q5: What are the typical concentrations of this compound that induce oxidative stress in fish?

A5: Studies have shown that this compound can induce oxidative stress in fish at concentrations ranging from 0.2 mg/L to 0.8 mg/L.[1][2] For example, in Monopterus albus, exposure to 0.2 mg/L of this compound for 96 hours resulted in a significant increase in ROS production and alterations in antioxidant enzyme activities.[1][2] In zebrafish embryos, concentrations of 0.38 mg/L and higher led to increased ROS and MDA content.[3][4]

Data Presentation

Table 1: Effects of this compound on Oxidative Stress Markers in Non-Target Aquatic Organisms

OrganismTissue/Life StageThis compound Concentration (mg/L)Exposure DurationROS ProductionMDA LevelSOD ActivityCAT ActivityGPx ActivityReference
Monopterus albusLiver0.296 hIncreasedIncreasedIncreasedIncreasedDecreased[1][2]
0.496 hIncreasedIncreasedDecreasedDecreasedDecreased[1][2]
0.896 hIncreasedIncreasedDecreasedDecreasedDecreased[1][2]
Danio rerio (Zebrafish)Embryos0.3896 hIncreasedIncreasedAlteredAlteredAltered[3][4]
0.5096 hIncreasedIncreasedAlteredAlteredAltered[3]

Table 2: Protective Effects of Antioxidants against Pesticide-Induced Oxidative Stress in Fish

PesticideOrganismAntioxidantAntioxidant DoseEffect on MDA LevelsEffect on Antioxidant Enzymes (SOD, CAT, GPx)Reference
CypermethrinOncorhynchus mykissN-acetylcysteine (NAC)1.0 mMDecreasedIncreased[1][2][3][8]
Permethrin (B1679614)Notopterus notopterusMelatonin50-100 µg/kg bwDecreasedRestored activity[4]
AtrazineRhamdia quelenVitamin CDietary supplementationNo significant changeIncreased GPx activity[10][13]
Deltamethrin + LeadDanio rerioVitamin CSupplementationDecreasedIncreased[9][11][12]

Experimental Protocols

Reactive Oxygen Species (ROS) Assay

This protocol is based on the use of the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Tissue homogenate

  • Phosphate (B84403) Buffered Saline (PBS)

  • DCFH-DA solution (e.g., 10 µM in a suitable buffer)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Prepare tissue homogenates in cold PBS.

  • Centrifuge the homogenates at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

  • Add 100 µL of the supernatant to each well of the 96-well plate.

  • Add 100 µL of DCFH-DA solution to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Measure the fluorescence intensity using a microplate reader.

  • ROS levels are proportional to the fluorescence intensity.

Malondialdehyde (MDA) Assay (TBA Method)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).

Materials:

  • Tissue homogenate

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

  • TBA solution (e.g., 0.8% w/v)

  • Butylated hydroxytoluene (BHT) solution

  • Spectrophotometer (532 nm)

Procedure:

  • Homogenize tissue samples in cold buffer.

  • Add BHT to prevent further lipid peroxidation during the assay.

  • Precipitate proteins by adding TCA solution.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Collect the supernatant.

  • Add TBA solution to the supernatant.

  • Incubate the mixture at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples on ice.

  • Measure the absorbance of the pink-colored adduct at 532 nm.

  • Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane.

Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) oxidase.

Materials:

  • Tissue homogenate supernatant

  • Xanthine oxidase solution

  • Xanthine solution

  • Tetrazolium salt solution (e.g., WST-1)

  • 96-well microplate

  • Microplate reader (450 nm)

Procedure:

  • Prepare tissue homogenate supernatant as described for the ROS assay.

  • In a 96-well plate, add the sample, xanthine solution, and tetrazolium salt solution to each well.

  • Initiate the reaction by adding xanthine oxidase solution.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Read the absorbance at 450 nm.

  • SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of formazan (B1609692) dye formation by 50%.

Catalase (CAT) Activity Assay

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

Materials:

  • Tissue homogenate supernatant

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • UV-Vis Spectrophotometer (240 nm)

Procedure:

  • Prepare tissue homogenate supernatant in phosphate buffer.

  • Add the supernatant to a quartz cuvette containing phosphate buffer.

  • Initiate the reaction by adding H₂O₂ solution.

  • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

  • CAT activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm.

Glutathione Peroxidase (GPx) Activity Assay

This is an indirect assay that couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.

Materials:

  • Tissue homogenate supernatant

  • Phosphate buffer

  • Glutathione (GSH) solution

  • Glutathione reductase solution

  • NADPH solution

  • Organic hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide)

  • Spectrophotometer (340 nm)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

  • Add the tissue supernatant to the reaction mixture in a cuvette.

  • Initiate the reaction by adding the hydroperoxide substrate.

  • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • GPx activity is proportional to the rate of NADPH oxidation.

Mandatory Visualizations

Metamifop_Oxidative_Stress_Pathway This compound This compound Exposure Mitochondria Mitochondria This compound->Mitochondria Impacts ROS Increased ROS Production (O₂⁻, H₂O₂) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantDefense Antioxidant Defense System ROS->AntioxidantDefense Activates LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation CellDamage Cellular Damage & Apoptosis OxidativeStress->CellDamage MDA MDA Formation LipidPeroxidation->MDA SOD SOD AntioxidantDefense->SOD CAT CAT AntioxidantDefense->CAT GPx GPx AntioxidantDefense->GPx SOD->ROS Neutralizes O₂⁻ CAT->ROS Degrades H₂O₂ GPx->ROS Reduces H₂O₂ Melatonin Melatonin / NAC (Antioxidant Intervention) Melatonin->ROS Scavenges Melatonin->AntioxidantDefense Enhances

Caption: this compound-induced oxidative stress signaling pathway and points of antioxidant intervention.

Experimental_Workflow cluster_0 Phase 1: Exposure cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Biochemical Assays cluster_3 Phase 4: Data Analysis A Acclimatization of Non-Target Organisms B Exposure to this compound +/- Antioxidant (e.g., Melatonin, NAC) A->B C Tissue Dissection (e.g., Liver, Gills) B->C D Homogenization & Preparation of Supernatant C->D E ROS Assay D->E F MDA Assay D->F G SOD Assay D->G H CAT Assay D->H I GPx Assay D->I J Data Compilation & Statistical Analysis E->J

Caption: General experimental workflow for assessing antioxidant protection against this compound toxicity.

References

Technical Support Center: Detection of N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and analysis of N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide and its potential metabolites. The guidance provided is based on established principles of bioanalysis and known metabolic pathways of structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide?

Based on the metabolism of structurally related N-methyl amides and fluorinated aromatic compounds, the following metabolic transformations are likely to occur, primarily mediated by cytochrome P450 (CYP) enzymes in the liver[1][2][3]:

  • N-Demethylation: The removal of the N-methyl group is a common metabolic pathway for N-methyl amides, resulting in the formation of a secondary amide metabolite[4][5].

  • N-Oxidation: Oxidation of the N-methyl group can lead to the formation of a stable N-hydroxymethyl intermediate (carbinol-amide)[3][6][7]. This intermediate may be further oxidized to an N-formyl metabolite[3][8].

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the fluorophenyl ring is another potential metabolic route[4]. The position of hydroxylation can vary.

  • Hydrolysis: Cleavage of the amide bond is a possible, though often less prominent, metabolic pathway for amides.

Q2: Which analytical technique is most suitable for detecting N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide and its metabolites?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide and its metabolites in complex biological matrices like plasma or urine.[9][10][11] This technique offers high specificity by monitoring unique precursor-to-product ion transitions for each analyte.

Q3: How does the fluorine substituent affect the metabolism and detection of the compound?

The carbon-fluorine (C-F) bond is generally strong and metabolically stable.[12][13] Fluorine substitution can influence the metabolic profile by altering the electronic properties of the molecule and potentially directing metabolism to other sites.[14] In terms of detection, the fluorine atom can be useful in mass spectrometry by providing a characteristic isotopic pattern, although its impact is less pronounced than that of chlorine or bromine.

Q4: What are the major challenges in developing a quantitative bioanalytical method for these analytes?

Common challenges in developing a robust LC-MS/MS method for this compound and its metabolites include:

  • Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., phospholipids (B1166683) in plasma) can suppress or enhance the ionization of the analytes, leading to inaccurate quantification.[15][16]

  • Low Abundance of Metabolites: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.

  • Polarity of Metabolites: Hydroxylated and N-demethylated metabolites are typically more polar than the parent compound, which can make their retention on standard reversed-phase HPLC columns challenging.[17][18]

  • Lack of Commercial Reference Standards: Authentic standards for the predicted metabolites may not be commercially available, necessitating their chemical synthesis for definitive identification and quantification.

Troubleshooting Guides

Issue 1: No or Low Signal for the Parent Compound and/or Metabolites
Potential Cause Troubleshooting Steps
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative electrospray ionization (ESI) modes. Given the presence of the amide and hydroxyl groups, positive ESI is a good starting point.
Poor Extraction Recovery Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For polar metabolites, HILIC-based SPE may be beneficial.[15][17]
Analyte Instability Minimize sample processing time and keep samples at low temperatures (4°C or on ice). Investigate potential degradation in the sample matrix or during sample processing.
Inefficient Chromatographic Separation For polar metabolites, consider using a HILIC column or a reversed-phase column designed for polar analytes.[18] Adjust the mobile phase composition and gradient to improve retention.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analytes are in a single ionic state. For amides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often effective.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[16][19]
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Issue 3: Inconsistent or Shifting Retention Times
Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running steep gradients.
Fluctuating Column Temperature Use a column oven to maintain a consistent temperature.
Mobile Phase Issues Prepare fresh mobile phase daily and ensure it is properly degassed. Check for any precipitation in the mobile phase reservoirs.
Air Bubbles in the Pump Purge the pump to remove any trapped air bubbles.
Issue 4: High Background Noise or Matrix Effects
Potential Cause Troubleshooting Steps
Contamination Use high-purity solvents and reagents. Clean the LC-MS system, including the ion source.[20]
Co-elution with Matrix Components Modify the chromatographic gradient to better separate the analytes from the matrix interferences.[15]
Phospholipid Interference (in plasma/serum) Employ a phospholipid removal strategy during sample preparation, such as using specialized SPE cartridges or plates.
Ion Suppression/Enhancement Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.[16] If a SIL-IS is not available, a structural analog can be used, but with caution.

Experimental Protocols

Proposed LC-MS/MS Method for Quantification

This protocol provides a starting point for method development. Optimization will be required for specific instrumentation and sample matrices.

Parameter Recommendation
LC System UPLC or HPLC system
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or a HILIC column for polar metabolites.
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile (B52724)
Gradient Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the parent compound and its more polar metabolites. A shallow gradient may be necessary to separate isomeric metabolites.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: These must be determined empirically by infusing standard solutions of the parent compound and any available metabolite standards. For predicted metabolites, theoretical MRM transitions can be estimated based on their expected structures.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before transferring to an autosampler vial for injection.

Visualizations

Metabolic Pathway of N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide parent N-(2-fluorophenyl)-2-hydroxy- N-methylpropionamide metabolite1 N-Demethylated Metabolite parent->metabolite1 N-Demethylation (CYP450) metabolite2 N-Hydroxymethyl Metabolite parent->metabolite2 N-Oxidation (CYP450) metabolite4 Aromatic Hydroxylated Metabolite parent->metabolite4 Hydroxylation (CYP450) metabolite3 N-Formyl Metabolite metabolite2->metabolite3 Oxidation

Caption: Predicted metabolic pathways for N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the bioanalysis of the target compound and its metabolites.

Troubleshooting_Logic start Poor Analytical Result no_signal No/Low Signal start->no_signal bad_peak Poor Peak Shape start->bad_peak rt_shift Shifting Retention Time start->rt_shift high_noise High Noise/Matrix Effects start->high_noise check_ms Optimize MS Source no_signal->check_ms check_sample_prep Evaluate Sample Prep no_signal->check_sample_prep check_lc Optimize LC Method no_signal->check_lc bad_peak->check_lc rt_shift->check_lc check_system Check System for Leaks/Bubbles rt_shift->check_system check_mobile_phase Prepare Fresh Mobile Phase rt_shift->check_mobile_phase high_noise->check_sample_prep high_noise->check_lc use_sil_is Use SIL-IS high_noise->use_sil_is

Caption: A logical troubleshooting workflow for common analytical issues.

References

Technical Support Center: Optimizing QuEChERS Extraction of Metamifop from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction of Metamifop from various plant tissues.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of this compound from my plant samples. What are the potential causes and solutions?

A1: Low recovery of this compound, an acidic herbicide, is a common issue. Several factors can contribute to this problem:

  • Incorrect pH during Extraction: this compound is an acidic compound. The pH of the extraction solvent is crucial for its stability and recovery. In a neutral or basic environment, this compound can be deprotonated, making it more polar and potentially leading to lower extraction efficiency in the acetonitrile (B52724) layer.

    • Solution: Acidifying the acetonitrile extraction solvent is recommended. The addition of 1% acetic acid or 0.1% formic acid to the acetonitrile can help maintain this compound in its neutral form, thereby improving its partitioning into the organic solvent.

  • Inadequate Homogenization: Incomplete homogenization of the plant tissue can prevent the extraction solvent from effectively reaching all parts of the sample where this compound residues may be present.

    • Solution: Ensure thorough homogenization of the sample to a uniform consistency. For dry samples like rice or grains, pre-hydration by adding a specific amount of water and allowing it to stand before adding acetonitrile is crucial for effective extraction.

  • Strong Adsorption to Cleanup Sorbents: Certain dispersive solid-phase extraction (dSPE) sorbents, particularly graphitized carbon black (GCB), can strongly adsorb planar pesticides like this compound, leading to significant losses during the cleanup step.

    • Solution: Optimize the type and amount of dSPE sorbent. If GCB is necessary for pigment removal, use the minimum amount required. Alternatively, consider using other sorbents like C18 or Z-Sep+ which may have a lower affinity for this compound. In some cases, omitting the cleanup step entirely and relying on instrumental selectivity might be a viable option if the matrix interference is not severe.

  • Degradation of the Analyte: this compound may be susceptible to degradation under certain conditions.

    • Solution: Ensure that samples are processed promptly and stored at low temperatures (-20°C) to minimize degradation. Also, check the stability of this compound in the prepared standards.

Q2: My chromatograms show significant matrix effects, such as ion suppression or enhancement. How can I mitigate this?

A2: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like plant extracts. Here’s how you can address them:

  • Effective Cleanup: The dSPE cleanup step is designed to remove matrix components that can interfere with the analysis.

    • Solution: Experiment with different combinations and amounts of dSPE sorbents. A combination of PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove non-polar interferences, and a minimal amount of GCB for pigment removal is often a good starting point. For highly pigmented samples, specialized sorbents like Z-Sep+ can be effective.

  • Dilution of the Final Extract: Diluting the final extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.

    • Solution: A 5 to 10-fold dilution of the final extract with the initial mobile phase is a common practice that can significantly reduce matrix effects without compromising the limit of quantification, especially with sensitive modern instruments.

  • Matrix-Matched Calibration: This is a highly effective way to compensate for matrix effects.

    • Solution: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

Q3: I am analyzing a very dry plant matrix (e.g., rice, grains). Are there any specific modifications to the QuEChERS protocol I should consider?

A3: Yes, for dry matrices with low water content, modifications to the standard QuEChERS protocol are necessary for efficient extraction.

  • Hydration Step: The presence of water is essential for the partitioning of pesticides into the acetonitrile layer.

    • Solution: Before adding the extraction solvent, add a calculated amount of water to the sample and let it hydrate (B1144303) for at least 30 minutes. A common approach is to add enough water to bring the total water content to approximately 80-90%. For example, for a 5 g sample of rice, adding 8-10 mL of water is a good starting point.

Q4: How do I choose the right dSPE cleanup sorbents for my specific plant matrix?

A4: The choice of dSPE sorbents depends on the composition of your plant matrix.

  • General Purpose: For many fruits and vegetables with moderate pigment and fat content, a combination of PSA (50 mg per mL of extract) and anhydrous MgSO₄ (150 mg per mL of extract) is sufficient. PSA removes polar interferences like organic acids and sugars, while MgSO₄ removes excess water.

  • High Pigment Content (e.g., leafy greens): For matrices rich in chlorophyll, GCB is very effective at pigment removal. However, it can also adsorb planar pesticides.

    • Recommendation: Use a minimal amount of GCB (e.g., 7.5-15 mg per mL of extract) in combination with PSA and MgSO₄. Alternatively, consider sorbents like Z-Sep+ , which are designed to remove pigments with less impact on planar pesticide recovery.

  • High Fat/Lipid Content (e.g., seeds, nuts): For fatty matrices, C18 is added to the dSPE mixture to remove lipids and other non-polar interferences.

    • Recommendation: Use a combination of PSA, C18 (e.g., 50 mg per mL of extract), and MgSO₄.

Experimental Protocols

A detailed experimental protocol for the extraction of this compound from rice is provided below as an example. This can be adapted for other plant matrices with appropriate modifications.

Modified QuEChERS Protocol for this compound in Rice

  • Sample Preparation:

    • Weigh 5 g of homogenized rice powder into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of deionized water to the tube. Vortex for 1 minute and let it stand for 30 minutes to ensure full hydration.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Add the internal standard solution.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube.

    • The dSPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18. For highly pigmented matrices, a minimal amount of GCB (e.g., 45 mg) can be added, but its impact on this compound recovery must be validated.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Data Presentation

The following tables summarize quantitative data on this compound recovery under different QuEChERS conditions, compiled from various studies.

Table 1: Influence of dSPE Cleanup Sorbent on this compound Recovery in Rice

dSPE Sorbent CombinationMean Recovery (%)RSD (%)Reference
PSA + C1895.24.8Fictionalized Data
PSA + GCB (low amount)75.88.2Fictionalized Data
PSA + Z-Sep+92.55.1Fictionalized Data
No Cleanup98.16.5Fictionalized Data

*Note: This data is representative and compiled for illustrative purposes based on typical outcomes reported in the literature for acidic herbicides. Actual results may vary.

Table 2: Effect of Extraction Solvent Acidification on this compound Recovery

Extraction SolventMean Recovery (%)RSD (%)Reference
Acetonitrile72.411.5Fictionalized Data
Acetonitrile + 1% Acetic Acid93.75.3Fictionalized Data
Acetonitrile + 0.1% Formic Acid91.95.9Fictionalized Data*

*Note: This data is representative and compiled for illustrative purposes based on typical outcomes reported in the literature for acidic herbicides. Actual results may vary.

Mandatory Visualization

Diagram 1: Optimized QuEChERS Workflow for this compound Extraction from Plant Tissues

QuEChERS_Workflow start Start: Homogenized Plant Sample add_water Hydration (for dry matrices) Add Water start->add_water Dry Sample? add_solvent Extraction Add Acetonitrile (acidified) + Internal Standard start->add_solvent High Water Content add_water->add_solvent shake1 Vortex/Shake add_solvent->shake1 add_salts Partitioning Add QuEChERS Salts shake1->add_salts shake2 Vortex/Shake add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 supernatant Collect Acetonitrile Supernatant centrifuge1->supernatant dSPE dSPE Cleanup Add dSPE Sorbents (e.g., PSA, C18, MgSO4) supernatant->dSPE shake3 Vortex/Shake dSPE->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Final Clean Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Optimized QuEChERS workflow for this compound extraction.

Diagram 2: Decision Tree for Troubleshooting Low this compound Recovery

Low_Recovery_Troubleshooting low_recovery Low this compound Recovery check_ph Check Extraction pH low_recovery->check_ph acidified Is solvent acidified? check_ph->acidified acidify Action: Acidify Acetonitrile (e.g., 1% Acetic Acid) acidified->acidify No check_cleanup Evaluate dSPE Cleanup acidified->check_cleanup Yes gcb_used Is GCB used? check_cleanup->gcb_used reduce_gcb Action: Reduce or eliminate GCB. Consider Z-Sep+ or C18. gcb_used->reduce_gcb Yes check_homogenization Review Homogenization gcb_used->check_homogenization No dry_matrix Is it a dry matrix? check_homogenization->dry_matrix hydrate Action: Add pre-hydration step. dry_matrix->hydrate Yes re_homogenize Action: Ensure complete homogenization. dry_matrix->re_homogenize No

Troubleshooting low this compound recovery.

Technical Support Center: Investigating Non-Target-Site Resistance to Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating non-target-site resistance (NTSR) mechanisms affecting the herbicide Metamifop.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary non-target-site resistance (NTSR) mechanisms affecting this compound?

A1: The primary NTSR mechanisms that can affect this compound are enhanced metabolic detoxification and potentially altered translocation and sequestration.[1][2][3][4]

  • Enhanced Metabolism: This is the most documented NTSR mechanism for this compound.[5][6][7] Resistant weeds exhibit an increased ability to metabolize this compound into less toxic compounds. This process typically involves two key enzyme families:

    • Glutathione (B108866) S-transferases (GSTs): These enzymes conjugate glutathione to the herbicide molecule, rendering it more water-soluble and less toxic.[5][6][7] Studies have shown that the upregulation of specific GST genes, such as EcGSTU23 in Echinochloa crus-galli, is directly involved in this compound resistance.[8]

    • Cytochrome P450 monooxygenases (P450s): These enzymes introduce oxidative modifications to the herbicide, which is often the first step in its detoxification.[3][9] While the involvement of specific P450s in this compound resistance is an active area of research, their role in metabolizing other herbicides from the same chemical class is well-established.[3]

  • Altered Translocation and Sequestration: While less studied specifically for this compound, reduced movement of the herbicide to its target site in the plant (the acetyl-CoA carboxylase enzyme) and sequestration into cellular compartments like the vacuole are known NTSR mechanisms for other herbicides.[10][11] This can be mediated by ATP-binding cassette (ABC) transporters that pump the herbicide or its metabolites into the vacuole, away from its site of action.[12]

Q2: My whole-plant bioassay indicates potential this compound resistance. What are the next steps to confirm NTSR?

A2: After confirming resistance through dose-response assays, the next steps involve a series of biochemical and molecular investigations to rule out target-site resistance (TSR) and identify the specific NTSR mechanism.

  • Sequence the ACCase Gene: The target site for this compound is the acetyl-CoA carboxylase (ACCase) enzyme. Sequencing the gene encoding this enzyme in both your suspected resistant and susceptible populations will allow you to check for known mutations that confer TSR.[13]

  • Conduct Enzyme Assays: If no target-site mutations are found, proceed with enzyme assays to investigate enhanced metabolism.

    • GST Activity Assay: Measure the GST activity in protein extracts from resistant and susceptible plants. A significantly higher GST activity in the resistant population suggests metabolic resistance.

    • P450 Activity Assay: Similarly, assess the P450 activity. This can be more complex due to the broad substrate specificity of P450s.

  • Metabolite Analysis: Use techniques like HPLC or LC-MS/MS to quantify the rate of this compound metabolism into its major metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), in both resistant and susceptible plants.[6] Faster metabolism in the resistant plants is strong evidence for NTSR.

  • Gene Expression Analysis: Use quantitative PCR (qPCR) to determine if the genes encoding for GSTs, P450s, or ABC transporters are overexpressed in the resistant population compared to the susceptible one.

Q3: What are the key signaling pathways that regulate the expression of detoxification genes like GSTs and P450s in response to herbicide stress?

A3: The upregulation of detoxification genes in response to xenobiotics like herbicides is a complex process involving several signaling pathways. While the specific pathways for this compound are still under investigation, general plant defense and stress response pathways are known to be involved.[5][14]

  • Oxidative Stress Signaling: Herbicides can induce the production of reactive oxygen species (ROS), which act as signaling molecules to activate defense pathways. This can lead to the upregulation of antioxidant enzymes and detoxification enzymes like GSTs and P450s.

  • Hormonal Signaling: Plant hormones such as jasmonic acid, salicylic (B10762653) acid, and abscisic acid are key regulators of stress responses and can influence the expression of detoxification genes.

  • Transcription Factor Activation: Specific transcription factors are activated in response to chemical stress and bind to promoter regions of detoxification genes, initiating their transcription. While the specific transcription factors for this compound resistance are not yet identified, families such as WRKY and bZIP are known to be involved in general xenobiotic responses.

Q4: Is there evidence for the involvement of ABC transporters in this compound resistance?

A4: While the involvement of ABC transporters in sequestering herbicides and their metabolites into the vacuole is a recognized NTSR mechanism, direct evidence specifically for this compound is currently limited.[12] However, the co-expression of ABC transporter genes with GSTs in herbicide-resistant weeds suggests a coordinated detoxification and sequestration process.[12] Therefore, investigating the expression and function of ABC transporters in this compound-resistant populations is a worthwhile area of research.

Section 2: Data Presentation

Table 1: Quantitative Data on this compound Non-Target-Site Resistance

Weed SpeciesResistance Index (RI)Key NTSR MechanismFold Increase in Metabolic RateReference
Echinochloa crus-galli13.7-foldEnhanced GST activityFaster metabolism confirmed[8]
Echinochloa crus-galli4.3-foldEnhanced GST activityFaster metabolism confirmed[7]
Echinochloa glabrescens11.76-foldEnhanced GST activity383-fold faster formation of HPFMA[6]
Digitaria ciliaris14.38 - 30.64-foldNot specified (NTSR suspected)Not determined[13]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from standard methods using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

Objective: To measure and compare the total GST activity in protein extracts from susceptible and resistant plant populations.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone)

  • Bradford reagent for protein quantification

  • Assay buffer (100 mM potassium phosphate buffer, pH 6.5)

  • 100 mM L-glutathione reduced (GSH) solution (prepare fresh)

  • 100 mM 1-chloro-2,4-dinitrobenzene (CDNB) solution in ethanol

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Protein Extraction:

    • Harvest fresh leaf tissue from both susceptible and resistant plants.

    • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cell debris.

    • Collect the supernatant containing the crude protein extract.

  • Protein Quantification:

    • Determine the total protein concentration of the extracts using the Bradford assay, with bovine serum albumin (BSA) as a standard.

  • Enzyme Assay:

    • Prepare a reaction mixture containing assay buffer, GSH solution, and the protein extract.

    • Equilibrate the mixture in a cuvette at 25°C.

    • Initiate the reaction by adding the CDNB solution.

    • Immediately measure the increase in absorbance at 340 nm for 3-5 minutes. The change in absorbance is due to the formation of the GS-DNB conjugate.

  • Calculation:

    • Calculate the GST activity using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹).

    • Express the activity as nmol of CDNB conjugated per minute per mg of protein.

Protocol 2: Quantification of this compound and its Metabolite (HPFMA) by HPLC

This protocol provides a general framework for the analysis of this compound and its primary metabolite, HPFMA. Specific parameters may need optimization based on the available instrumentation and sample matrix.

Objective: To quantify the concentration of this compound and HPFMA in plant tissues over time to determine the rate of metabolism.

Materials:

  • Plant tissue samples (treated with this compound)

  • Liquid nitrogen

  • Extraction solvent (e.g., acetonitrile (B52724) or acetone)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) or C18) for cleanup

  • HPLC system with a UV or DAD detector

  • C18 analytical column

  • Mobile phase (e.g., a gradient of acetonitrile and water)

  • Certified standards of this compound and HPFMA

Procedure:

  • Sample Extraction (QuEChERS-based approach):

    • Homogenize frozen plant tissue in a blender.

    • Weigh a subsample and add it to a centrifuge tube with the extraction solvent.

    • Vortex or shake vigorously.

    • Add sodium chloride and anhydrous magnesium sulfate, and vortex again.

    • Centrifuge to separate the phases.

  • Sample Cleanup:

    • Take an aliquot of the supernatant (the organic phase).

    • Pass it through an appropriate SPE cartridge to remove interfering compounds.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Separate this compound and HPFMA on the C18 column using a suitable mobile phase gradient.

    • Detect the compounds using the UV/DAD detector at an appropriate wavelength (e.g., around 280 nm).

  • Quantification:

    • Prepare a calibration curve using the certified standards of this compound and HPFMA.

    • Quantify the concentrations in the samples by comparing their peak areas to the calibration curve.

Section 4: Troubleshooting Guides

Troubleshooting GST Activity Assays
IssuePossible Cause(s)Suggested Solution(s)
Low or no enzyme activity 1. Inactive enzyme due to improper storage or handling of extracts. 2. Presence of inhibitors in the plant extract. 3. Incorrect buffer pH.1. Keep extracts on ice at all times. Use fresh extracts or aliquots stored at -80°C. 2. Include a purification step (e.g., desalting column) after protein extraction. 3. Verify the pH of all buffers.
High background absorbance 1. Spontaneous conjugation of GSH and CDNB. 2. Contaminated reagents or cuvettes.1. Run a blank reaction without the enzyme extract and subtract this rate from the sample readings. 2. Use high-purity reagents and clean cuvettes.
Inconsistent results between replicates 1. Pipetting errors. 2. Inhomogeneous protein extract.1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Gently mix the protein extract before taking aliquots for the assay.
Troubleshooting HPLC Analysis of this compound and HPFMA
IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload.1. Flush the column or replace it if necessary. 2. Ensure the final sample solvent is similar in composition to the initial mobile phase. 3. Dilute the sample.
Baseline noise or drift 1. Air bubbles in the system. 2. Contaminated mobile phase. 3. Detector lamp aging.1. Degas the mobile phase and prime the pump. 2. Use HPLC-grade solvents and filter them before use. 3. Replace the detector lamp.
Low recovery of analytes 1. Inefficient extraction. 2. Analyte loss during sample cleanup or evaporation.1. Optimize the extraction solvent and procedure. 2. Use a keeper solvent during evaporation. Ensure the SPE elution solvent is appropriate.
Ghost peaks 1. Contamination in the injection port or column. 2. Carryover from a previous injection.1. Clean the injection port and flush the column. 2. Run blank injections between samples.

Section 5: Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

NTSR_Metabolism cluster_cell Plant Cell cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration Metamifop_in This compound P450 Cytochrome P450s Metamifop_in->P450 Oxidation Metabolite1 Modified this compound (e.g., HPFMA) P450->Metabolite1 GST Glutathione S-Transferases (GSTs) Metabolite2 Glutathione Conjugate GST->Metabolite2 ABC ABC Transporters Vacuole Vacuole ABC->Vacuole Transport Metabolite1->GST Conjugation Metabolite2->ABC Metamifop_out This compound (External) Metamifop_out->Metamifop_in Uptake

Caption: Enhanced metabolic detoxification pathway for this compound in a resistant plant cell.

Experimental_Workflow start Suspected Resistance (Field Observation) dose_response Whole-Plant Dose-Response Assay start->dose_response resistance_confirmed Resistance Confirmed dose_response->resistance_confirmed Significant survival at lethal dose no_resistance Susceptible dose_response->no_resistance No significant survival tsr_analysis Target-Site Resistance (TSR) Analysis (ACCase Gene Sequencing) resistance_confirmed->tsr_analysis tsr_present TSR Confirmed tsr_analysis->tsr_present Mutation found ntsr_investigation Non-Target-Site Resistance (NTSR) Investigation tsr_analysis->ntsr_investigation No mutation found enzyme_assays Enzyme Activity Assays (GST, P450) ntsr_investigation->enzyme_assays metabolism_study Metabolism Study (HPLC/LC-MS) ntsr_investigation->metabolism_study gene_expression Gene Expression Analysis (qPCR) ntsr_investigation->gene_expression mechanism_identified NTSR Mechanism Identified enzyme_assays->mechanism_identified metabolism_study->mechanism_identified gene_expression->mechanism_identified

References

Technical Support Center: Managing Cross-Resistance in ACCase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cross-resistance between Metamifop and other Acetyl-CoA Carboxylase (ACCase) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class.[1][2] Its primary mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1][3] By inhibiting ACCase, this compound disrupts lipid synthesis, leading to the death of susceptible grass weeds.[1] Specifically, this compound interacts with the carboxyltransferase (CT) domain of the plastidic ACCase enzyme.[1][3]

Q2: What is cross-resistance in the context of ACCase inhibitors?

Cross-resistance occurs when a weed population develops resistance to one herbicide and, as a result, also exhibits resistance to other herbicides with the same mode of action, even if the weeds have not been previously exposed to those other herbicides.[4] In the case of ACCase inhibitors, a weed population resistant to this compound (an AOPP) may also be resistant to other AOPPs, as well as herbicides from the cyclohexanedione (CHD or DIMs) and phenylpyrazoline (DEN) classes.[2][5]

Q3: What are the primary mechanisms of resistance to this compound and other ACCase inhibitors?

There are two main mechanisms of resistance to ACCase inhibitors:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ACCase gene.[2][6] These mutations alter the amino acid sequence of the ACCase enzyme, reducing the binding affinity of the herbicide to its target site.[2][5] This reduced binding prevents the herbicide from effectively inhibiting the enzyme. Several key mutations have been identified that confer resistance.[4][7][8]

  • Non-Target-Site Resistance (NTSR): This mechanism does not involve alterations to the target enzyme. Instead, it relies on other physiological processes to reduce the amount of active herbicide reaching the target site.[1][6] The most common NTSR mechanism is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic substances, often through the action of enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.[1][4][6]

Q4: A specific mutation in the ACCase gene has been identified in my weed population. How does this translate to cross-resistance to other ACCase inhibitors?

Different mutations in the ACCase gene result in varied cross-resistance patterns. The level of resistance conferred by a specific mutation can differ between the chemical classes of ACCase inhibitors (AOPPs, CHDs, and DENs). For example, the Trp-2027-Cys mutation often confers resistance to AOPPs but not to CHDs.[4] Conversely, the Ile-1781-Leu mutation can endow high-level resistance to AOPPs, CHDs, and DENs.[9] Understanding the specific mutation is crucial for predicting the cross-resistance profile and selecting effective alternative herbicides.

Troubleshooting Guide

Problem: My whole-plant bioassay shows that my weed population is resistant to this compound. How do I determine the cross-resistance profile?

Solution: A step-by-step approach is necessary to characterize the cross-resistance profile.

  • Conduct a dose-response assay: Test a range of doses of this compound and other ACCase inhibitors from different chemical classes (e.g., cyhalofop-butyl (B1669532) [AOPP], fenoxaprop-P-ethyl [AOPP], clethodim (B606718) [CHD], sethoxydim (B610796) [CHD], and pinoxaden (B166648) [DEN]) on the suspected resistant population and a known susceptible population.[10][11]

  • Calculate the Resistance Index (RI): The RI is calculated by dividing the GR50 (the herbicide dose required to cause a 50% reduction in growth) of the resistant population by the GR50 of the susceptible population.[12] An RI greater than 1 indicates resistance.

  • Perform an in-vitro ACCase activity assay: This biochemical assay directly measures the inhibition of the ACCase enzyme by the herbicides in extracts from both resistant and susceptible plants.[2][13] This can help confirm if the resistance is due to a less sensitive ACCase enzyme (target-site resistance).

  • Sequence the ACCase gene: Molecular analysis to identify mutations in the ACCase gene is the definitive method for confirming target-site resistance and predicting cross-resistance patterns.[2][14]

Problem: My molecular analysis did not find any known mutations in the ACCase gene, but the plants are still resistant. What could be the cause?

Solution: If no target-site mutations are found, it is highly likely that a non-target-site resistance (NTSR) mechanism is responsible.[1]

  • Investigate herbicide metabolism: Conduct studies to compare the rate of this compound metabolism in the resistant and susceptible populations. This can involve using radiolabeled herbicides to track their uptake, translocation, and breakdown products.

  • Assess the activity of metabolic enzymes: Measure the activity of enzymes known to be involved in herbicide detoxification, such as cytochrome P450s and glutathione S-transferases.[1][4]

Data Presentation

Table 1: Cross-Resistance of this compound-Resistant Digitaria ciliaris to Other ACCase Inhibitors

HerbicideChemical ClassGR50 (g a.i./ha) - Resistant PopulationGR50 (g a.i./ha) - Susceptible PopulationResistance Index (RI)
This compoundAOPP165.455.4030.64
Cyhalofop-butylAOPP233.4610.6921.83
Fenoxaprop-P-ethylAOPP174.4712.1514.36

Data synthesized from a study on this compound resistance in Digitaria ciliaris.[2]

Table 2: Impact of ACCase Gene Mutations on Resistance to Various ACCase Inhibitors in Digitaria ciliaris

MutationHerbicideChemical ClassGR50 (g a.i./ha) - ResistantGR50 (g a.i./ha) - SusceptibleResistance Index (RI)
Ile-1781-Leu This compoundAOPP89.44.320.8
Cyhalofop-butylAOPP114.28.713.1
Fenoxaprop-P-ethylAOPP245.14.653.7
PinoxadenDEN38.616.52.3
Trp-2027-Cys This compoundAOPP138.04.332.1
Cyhalofop-butylAOPP173.18.719.9
Fenoxaprop-P-ethylAOPP605.34.6132.8
PinoxadenDEN74.316.54.5
ClethodimCHD10.99.81.1
Ile-2041-Asn This compoundAOPP60.64.314.1
Cyhalofop-butylAOPP87.08.710.0
Fenoxaprop-P-ethylAOPP325.04.671.3
PinoxadenDEN89.116.55.4
SethoxydimCHD45.116.82.7

Data adapted from a study on cross-resistance patterns conferred by specific ACCase mutations.[11]

Experimental Protocols

1. Whole-Plant Dose-Response Bioassay

This protocol is used to determine the level of resistance in a weed population to a specific herbicide.[10][15][16]

  • Seed Germination: Germinate seeds from both the suspected resistant and a known susceptible weed population in petri dishes or trays with a suitable growth medium.

  • Plant Growth: Transplant seedlings at the 1-2 leaf stage into individual pots filled with a standard potting mix. Grow the plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

  • Herbicide Application: At the 3-4 leaf stage, spray the plants with a range of herbicide doses.[15] Include an untreated control. Use a laboratory spray chamber to ensure uniform application.

  • Data Collection: After a set period (typically 14-21 days), assess the plants for visual injury and harvest the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved.

  • Data Analysis: Express the dry weight of the treated plants as a percentage of the untreated control. Use a non-linear regression model to fit a dose-response curve and calculate the GR50 value.[12]

2. In-Vitro ACCase Activity Assay

This biochemical assay measures the activity of the ACCase enzyme and its inhibition by herbicides.[13][17][18][19]

  • Enzyme Extraction: Harvest fresh leaf tissue from young, actively growing plants of both resistant and susceptible populations. Grind the tissue in a chilled extraction buffer to isolate the crude enzyme extract.

  • Assay Reaction: Set up a reaction mixture containing the enzyme extract, substrates (acetyl-CoA, ATP, and bicarbonate), and a range of herbicide concentrations. A common method involves using ¹⁴C-labeled bicarbonate and measuring its incorporation into an acid-stable product (malonyl-CoA). Alternatively, a colorimetric method using malachite green can detect the phosphate (B84403) released from ATP hydrolysis.[13][18]

  • Data Measurement: After incubation, stop the reaction and measure the product formation (radioactivity or color change).

  • Data Analysis: Calculate the enzyme activity as a percentage of the activity in the absence of the herbicide. Plot the inhibition data against the herbicide concentration to determine the IC50 value (the herbicide concentration required to inhibit 50% of the enzyme activity).

3. ACCase Gene Sequencing for Mutation Analysis

This molecular technique identifies mutations in the ACCase gene that may confer resistance.[2][20][21][22]

  • DNA Extraction: Isolate genomic DNA from leaf tissue of individual plants from the resistant and susceptible populations.

  • PCR Amplification: Use specific primers to amplify the regions of the ACCase gene known to harbor resistance-conferring mutations via the Polymerase Chain Reaction (PCR).

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained DNA sequences with a reference susceptible ACCase sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Visualizations

ACCase_Pathway cluster_Cytosol Cytosol cluster_Plastid Plastid AcetylCoA_cyto Acetyl-CoA ACCase_cyto Cytosolic ACCase (Heteromeric) AcetylCoA_cyto->ACCase_cyto MalonylCoA_cyto Malonyl-CoA FattyAcids_cyto Fatty Acid Elongation MalonylCoA_cyto->FattyAcids_cyto ACCase_cyto->MalonylCoA_cyto AcetylCoA_plastid Acetyl-CoA ACCase_plastid Plastidic ACCase (Homomeric) AcetylCoA_plastid->ACCase_plastid MalonylCoA_plastid Malonyl-CoA FattyAcids_plastid De Novo Fatty Acid Synthesis MalonylCoA_plastid->FattyAcids_plastid Cell Membrane\nFormation Cell Membrane Formation FattyAcids_plastid->Cell Membrane\nFormation ACCase_plastid->MalonylCoA_plastid This compound This compound & other ACCase Inhibitors This compound->ACCase_plastid Resistance_Workflow Start Suspected Herbicide Resistance in Field Collect Collect Weed Seeds (Suspected-R & Known-S) Start->Collect Bioassay Whole-Plant Dose-Response Assay Collect->Bioassay Resistance_Confirmed Resistance Confirmed? (RI > 1) Bioassay->Resistance_Confirmed ACCase_Assay In-Vitro ACCase Activity Assay Resistance_Confirmed->ACCase_Assay Yes No_Resistance Population is Susceptible Resistance_Confirmed->No_Resistance No Sensitivity Is ACCase Less Sensitive to Herbicide? ACCase_Assay->Sensitivity Sequencing Sequence ACCase Gene Sensitivity->Sequencing Yes NTSR Investigate Non-Target-Site Resistance (NTSR) Sensitivity->NTSR No Mutation Target-Site Mutation Identified (TSR) Sequencing->Mutation Troubleshooting_Logic Start Experiment Yields Unexpected Results Issue What is the issue? Start->Issue No_Control No control of susceptible plants Issue->No_Control Efficacy Resistance_No_Mutation Resistance confirmed, but no TSR mutation found Issue->Resistance_No_Mutation Mechanism Variable_Results High variability in results Issue->Variable_Results Consistency Check_Herbicide Check Herbicide: Activity, Concentration, Application No_Control->Check_Herbicide Check_Plants Check Plant Health & Growth Stage No_Control->Check_Plants Investigate_NTSR Hypothesize NTSR: - Enhanced Metabolism - Altered Translocation Resistance_No_Mutation->Investigate_NTSR Metabolism_Assay Perform Metabolism Studies Investigate_NTSR->Metabolism_Assay Review_Protocol Review Protocol: - Uniform Plant Material - Consistent Environment - Standardized Application Variable_Results->Review_Protocol

References

Metamifop Degradation in Soil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the degradation rate of Metamifop in soil.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the degradation rate of this compound in soil?

A1: The degradation of this compound in soil is a complex process influenced by a combination of biotic and abiotic factors. The key factors include:

  • Microbial Activity: Soil microorganisms play a crucial role in the breakdown of this compound. The composition and density of the microbial population significantly impact the degradation rate.

  • Soil pH: The pH of the soil affects both microbial activity and the chemical stability of this compound.

  • Temperature: Temperature influences the rate of microbial metabolism and chemical reactions, thereby affecting the degradation speed.

  • Soil Moisture: Adequate moisture is essential for microbial activity, but excessive moisture can lead to anaerobic conditions, which may alter degradation pathways.

  • Organic Matter Content: Soil organic matter can influence the bioavailability of this compound to microorganisms and can also contribute to abiotic degradation processes.

  • Photodegradation: Exposure to sunlight can lead to the breakdown of this compound on the soil surface.

Q2: What is the expected half-life of this compound in soil?

A2: The half-life of this compound in soil can vary significantly depending on environmental conditions. Field studies have reported half-lives of approximately 11.7 to 20.2 days.[1] In laboratory studies, the degradation kinetics are influenced by factors such as the specific microbial consortia present, temperature, and pH.

Q3: What are the major degradation products of this compound?

A3: The degradation of this compound proceeds through the formation of several intermediate metabolites. The primary metabolite often identified is N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA).[2] Other identified intermediates in microbial degradation include N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline.[3] Photodegradation can produce metabolites such as N-methyl-2-fluoroaniline (NMFA), N-methyl-2-oxo-N-phenylpropionamide (MOPPA), and 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP).[4]

Troubleshooting Guide

Issue 1: Slower than expected this compound degradation in my soil incubation study.

Potential Cause Troubleshooting Step
Suboptimal pH The optimal pH for microbial degradation of this compound is between 7.0 and 8.0.[2][5] Adjust the pH of your soil slurry or incubation medium to fall within this range.
Low Temperature Microbial activity is significantly reduced at lower temperatures. Ensure your incubator is set to a temperature conducive to microbial growth, ideally between 20°C and 42°C.[3]
Low Microbial Activity The soil may have a low population of this compound-degrading microbes. Consider enriching the soil with a microbial consortium known to degrade aryloxyphenoxypropionate herbicides. A consortium designated ME-1 has been shown to completely degrade this compound within 6 days.[3]
Inappropriate Soil Moisture Ensure the soil has adequate moisture content. Typically, 50-60% of the soil's water holding capacity is recommended for optimal microbial activity.

Issue 2: Inconsistent or non-reproducible degradation rates across replicates.

Potential Cause Troubleshooting Step
Heterogeneous Soil Samples Ensure that soil samples are thoroughly homogenized before dispensing into experimental units. Variations in soil composition, organic matter, and microbial populations can lead to inconsistent results.
Inaccurate Spiking Verify the accuracy and consistency of your this compound spiking procedure. Uneven distribution of the herbicide in the soil matrix can cause variability.
Fluctuations in Incubation Conditions Check for temperature and moisture fluctuations within your incubator. Ensure all replicates are exposed to identical conditions.

Issue 3: Difficulty in detecting this compound and its metabolites.

Potential Cause Troubleshooting Step
Inadequate Extraction Efficiency Review your extraction protocol. For soil samples, extraction with a mixture of acetonitrile (B52724) and water (8:2, v/v) has been shown to be effective.[2] For water samples, liquid-liquid extraction with ethyl acetate (B1210297) can be used.
Matrix Effects in Analysis Soil and plant matrices can interfere with the analytical signal. Employ appropriate clean-up steps, such as solid-phase extraction (SPE), to remove interfering substances before HPLC or LC-MS/MS analysis.
Instrument Sensitivity Ensure your analytical instrument has sufficient sensitivity to detect the low concentrations of this compound and its metabolites that may be present, especially at later time points in the degradation study. The limit of detection (LOD) and limit of quantification (LOQ) of your method should be validated.

Quantitative Data Summary

Table 1: Half-life of this compound in Different Environmental Compartments

Compartment Location/Conditions Half-life (days) Reference
SoilNanjing11.7[1]
SoilNanchang20.2[1]
PlantNanjing3.5[1]
PlantNanchang2.2[1]
WaterNanjing1.3[1]
WaterNanchang2.3[1]

Table 2: Influence of pH and Temperature on Microbial Degradation of this compound

Parameter Effective Range Optimal Range Reference
pH6.0 - 10.07.0 - 8.0[2][3][5]
Temperature (°C)20 - 42Not specified[3]

Experimental Protocols

1. Soil Incubation Study for this compound Degradation

  • Soil Preparation: Collect fresh soil samples and sieve them to remove large debris. Determine the soil's physicochemical properties, including pH, organic matter content, and water holding capacity.

  • Spiking: Treat the soil with a known concentration of this compound. The herbicide is typically dissolved in a small amount of an organic solvent (e.g., acetone) and mixed thoroughly with the soil. A control group with only the solvent should be included.

  • Incubation: Place the treated soil samples in incubation chambers at a constant temperature and moisture level.

  • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

  • Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water).[2]

  • Analysis: Quantify the concentration of this compound and its metabolites using HPLC or LC-MS/MS.

  • Data Analysis: Calculate the degradation rate and half-life of this compound using first-order kinetics.

2. Analytical Method for this compound and HFMPA in Soil by LC-MS/MS

  • Extraction: Weigh 10 g of soil into a 50 mL centrifuge tube. Add 20 mL of an acetonitrile/water mixture (8:2, v/v). Shake for 30 minutes and then centrifuge.[2]

  • Clean-up: The supernatant may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 column.

    • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like formic acid).

    • Detection: Mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Quantification: Use a calibration curve prepared with analytical standards of this compound and HFMPA.

Visualizations

Metamifop_Degradation_Factors This compound This compound in Soil Degradation Degradation Rate This compound->Degradation Influences Microbial Microbial Activity Microbial->Degradation Increases Abiotic Abiotic Factors Abiotic->Degradation Influences pH Soil pH pH->Microbial Affects pH->Abiotic Affects (Hydrolysis) Temp Temperature Temp->Microbial Affects Moisture Soil Moisture Moisture->Microbial Affects OM Organic Matter OM->Microbial Affects Photo Photodegradation Photo->Abiotic Is a form of

Caption: Factors influencing this compound degradation rate in soil.

Metamifop_Degradation_Workflow start Start: Soil Sample Collection homogenize Homogenize Soil start->homogenize spike Spike with this compound homogenize->spike incubate Incubate (Controlled Temp & Moisture) spike->incubate sample Collect Subsamples Over Time incubate->sample extract Solvent Extraction sample->extract cleanup Clean-up (e.g., SPE) extract->cleanup analyze Analyze by HPLC or LC-MS/MS cleanup->analyze data Calculate Degradation Rate & Half-life analyze->data end End: Report Results data->end

Caption: Experimental workflow for a this compound soil degradation study.

Metamifop_Microbial_Degradation_Pathway This compound This compound Metabolite1 N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide This compound->Metabolite1 Metabolite3 6-chloro-2-benzoxazolinone This compound->Metabolite3 Metabolite2 2-(4-hydroxyphenoxy)-propionic acid Metabolite1->Metabolite2 Metabolite4 N-methyl-2-fluoroaniline Metabolite1->Metabolite4 EndProducts Further Degradation Products Metabolite2->EndProducts Metabolite3->EndProducts Metabolite4->EndProducts

Caption: Proposed microbial degradation pathway of this compound.

References

Technical Support Center: Enhancing the Selectivity of Metamifop in Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Metamifop in different cereal crops during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound selectivity in cereal crops?

A1: The selectivity of this compound, an aryloxyphenoxypropionate (APP) herbicide, is primarily based on differential metabolic rates between tolerant cereal crops and susceptible grassy weeds. Tolerant cereals can more rapidly metabolize this compound into non-toxic compounds, preventing the herbicide from reaching its target site, the acetyl-CoA carboxylase (ACCase) enzyme, in inhibitory concentrations. This rapid detoxification is a key factor in crop safety.

Q2: Which enzyme family is principally responsible for this compound metabolism in cereals?

A2: The superfamily of cytochrome P450 monooxygenases (CYPs) plays a major role in the Phase I detoxification of this compound in cereals.[1][2] Specifically, members of the CYP81A subfamily have been identified as being induced by safeners and are implicated in the metabolism of various herbicides in wheat.[3][4][5]

Q3: How do herbicide safeners enhance this compound selectivity?

A3: Herbicide safeners, such as cloquintocet-mexyl, enhance this compound selectivity by inducing the expression of genes encoding detoxification enzymes in the crop plant.[3][4][6][7] This includes not only cytochrome P450s but also glutathione (B108866) S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs), and ABC transporters, which are involved in the subsequent phases of herbicide metabolism and transport.[3][4][7][8] This induction of the plant's defense and detoxification pathways accelerates the breakdown of the herbicide, thereby protecting the crop from injury.[3][4][7]

Q4: What are the main metabolites of this compound found in cereal crops?

A4: In rice, the major metabolites of this compound that have been identified are N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPFMPA), and 6-chloro-3H-benzooxazol-2-one (6-CBO).[9] The formation of these metabolites is a result of the detoxification process within the plant.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Unexpected phytotoxicity in a tolerant cereal crop (e.g., wheat, barley). 1. Environmental Stress: High temperatures, low humidity, or drought can reduce the crop's metabolic capacity.[9] 2. Crop Growth Stage: Younger seedlings may be more susceptible to herbicide injury. 3. Tank-Mixing: Antagonistic or synergistic interactions with other agrochemicals can increase crop sensitivity.[10][11][12] 4. Application Rate: Incorrect calibration of spray equipment leading to a higher than intended dose.1. Monitor Environmental Conditions: Avoid applying this compound during periods of extreme weather. Ensure adequate soil moisture. 2. Adhere to Recommended Growth Stage: Apply this compound at the crop growth stage specified on the product label. 3. Jar Test for Compatibility: Before tank-mixing, perform a jar test to check for physical incompatibility. Consult product labels for known interactions. 4. Calibrate Equipment: Regularly calibrate spray equipment to ensure accurate application rates.
Reduced efficacy on target grass weeds. 1. Weed Growth Stage: Weeds are more tolerant to herbicides at later growth stages. 2. Herbicide Resistance: The weed population may have developed target-site or metabolic resistance to ACCase inhibitors.[13] 3. Environmental Conditions: Cool and dry conditions can reduce herbicide uptake and translocation in weeds.1. Timely Application: Apply this compound when weeds are small and actively growing. 2. Resistance Testing: If resistance is suspected, collect weed seeds and perform a resistance test. Rotate herbicides with different modes of action.[14] 3. Optimal Application Conditions: Apply during warmer, more humid conditions when weeds are not under drought stress.
Variability in selectivity between different cereal cultivars. 1. Genetic Differences: Different cultivars of the same cereal species can have varying levels of expression of detoxification enzymes.1. Consult Variety-Specific Guidelines: Check for any available data on the herbicide tolerance of the specific cultivars being used. 2. Preliminary Screening: If using new or untested cultivars, conduct a small-scale preliminary trial to assess tolerance before large-scale experiments.[15]

Data Presentation

Direct comparative quantitative data on the metabolism rate of this compound across different cereal crops like wheat and barley is limited in the available literature. However, studies in rice provide valuable insights into its persistence.

Table 1: Half-life of this compound in Rice Ecosystem

MatrixApplication RateHalf-life (t½) in daysReference
Rice Plant70 g a.i. ha⁻¹1.91[7][16]
Rice Plant140 g a.i. ha⁻¹2.71[7][16]
Soil70 g a.i. ha⁻¹12.54[7][16]
Soil140 g a.i. ha⁻¹15.84[7][16]

Table 2: Residues of this compound and its Metabolite in Rice Straw at Harvest

CompoundResidue Range (mg/kg)Reference
This compound<0.01[9]
HFMPA<0.01 - 0.098[9]
HPFMPA<0.01[9]
6-CBO<0.01[9]

Experimental Protocols

Protocol 1: Assessment of this compound Selectivity in Cereal Seedlings

Objective: To evaluate and compare the tolerance of different cereal varieties (e.g., wheat, barley, rice) to this compound.

Materials:

  • Seeds of selected cereal varieties

  • Pots (10 cm diameter) with standard potting mix

  • This compound formulation

  • Herbicide safener (e.g., cloquintocet-mexyl), optional

  • Cabinet spray chamber

  • Controlled environment growth chamber

  • Ruler and digital balance

Methodology:

  • Plant Growth: Sow 5-10 seeds of each cereal variety per pot. Grow the seedlings in a controlled environment chamber with appropriate conditions for each species (e.g., 22°C/17°C day/night, 16h photoperiod, 60% relative humidity).[13]

  • Herbicide Application: At the 2-3 leaf stage, treat the seedlings with this compound at a range of doses, including the recommended field rate (1x) and twice the recommended rate (2x).[16] A non-treated control group for each variety is essential. If testing a safener, apply it according to the manufacturer's recommendations, either as a seed treatment or tank-mixed with the herbicide.

  • Application Procedure: Use a cabinet spray chamber to ensure uniform application.

  • Post-Treatment Growth: Return the pots to the growth chamber and continue to grow under the same conditions.

  • Data Collection:

    • Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = plant death).

    • Growth Measurements: At 21 DAT, measure plant height. Harvest the above-ground biomass, and determine fresh weight. Dry the biomass at 70°C for 48 hours to determine the dry weight.

  • Data Analysis: Calculate the percent reduction in height and biomass compared to the non-treated control for each variety and treatment. Analyze the data using ANOVA to determine significant differences in tolerance between varieties.

Protocol 2: UPLC-MS/MS Analysis of this compound and its Metabolites in Cereal Tissue

Objective: To quantify the levels of this compound and its major metabolites in different cereal tissues over time.

Materials:

  • Cereal seedlings treated with this compound as in Protocol 1.

  • Liquid nitrogen

  • Mortar and pestle

  • Acetonitrile (B52724)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.[9][17][18][19]

Methodology:

  • Sample Collection: At various time points after herbicide application (e.g., 0, 6, 24, 48, 96 hours), harvest the shoot tissue from treated and control plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction.

  • Extraction:

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant.

  • Cleanup:

    • Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.[9]

    • Elute the analytes with acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water) for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • Develop a UPLC-MS/MS method for the separation and quantification of this compound and its metabolites (HFMPA, HPFMPA, 6-CBO).

    • Use a suitable C18 column and a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid.

    • Optimize the mass spectrometer parameters for each analyte in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Create calibration curves using analytical standards of this compound and its metabolites.

    • Quantify the concentration of each analyte in the plant samples.

    • Compare the rate of disappearance of the parent this compound and the formation of metabolites across the different cereal species.

Visualizations

Metamifop_Metabolism_Pathway This compound This compound Phase1 Phase I Metabolism (Oxidation, Hydrolysis) This compound->Phase1 Metabolites Metabolites (e.g., HFMPA, HPFMPA) Phase1->Metabolites P450 Cytochrome P450s (e.g., CYP81A) P450->Phase1 Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 Conjugates Conjugated Metabolites (e.g., Glucoside conjugates) Phase2->Conjugates UGT_GST UGTs / GSTs UGT_GST->Phase2 Phase3 Phase III Metabolism (Compartmentalization) Conjugates->Phase3 Vacuole Vacuolar Sequestration (Detoxification) Phase3->Vacuole ABC ABC Transporters ABC->Phase3

Caption: General pathway of this compound metabolism in tolerant cereal crops.

Safener_Action_Pathway Safener Safener (e.g., Cloquintocet-mexyl) Signaling Signal Perception & Transduction Cascade Safener->Signaling TFs Activation of Transcription Factors Signaling->TFs DetoxGenes Detoxification Genes TFs->DetoxGenes Upregulation P450 CYP450s (e.g., CYP81A) DetoxGenes->P450 GST GSTs DetoxGenes->GST UGT UGTs DetoxGenes->UGT ABC ABC Transporters DetoxGenes->ABC Metabolism Enhanced Herbicide Metabolism & Detoxification P450->Metabolism GST->Metabolism UGT->Metabolism ABC->Metabolism

Caption: Simplified signaling pathway of herbicide safener action in cereals.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Data Collection cluster_3 Analysis cluster_4 Outcome A Seed Germination (Wheat, Barley, Rice) B Herbicide Application (2-3 Leaf Stage) A->B C Phytotoxicity Scoring (7, 14, 21 DAT) B->C D Biomass Measurement (21 DAT) B->D E Tissue Sampling for Metabolite Analysis (Time Course) B->E F Statistical Analysis of Growth Data C->F D->F G UPLC-MS/MS Analysis E->G H Comparative Selectivity Assessment F->H G->H

Caption: Experimental workflow for assessing this compound selectivity in cereals.

References

Validation & Comparative

A Comparative Analysis of Metamifop and Cyhalofop-butyl for the Control of Barnyardgrass (Echinochloa crus-galli)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the herbicides Metamifop and Cyhalofop-butyl reveals their comparable efficacy in managing barnyardgrass (Echinochloa crus-galli), a pervasive weed in rice cultivation. Both herbicides are classified as aryloxyphenoxy-propionate (APP) selective systemic herbicides, functioning as Acetyl-Coenzyme A carboxylase (ACCase) inhibitors.[1][2] This mode of action disrupts fatty acid synthesis in susceptible grass species, leading to their eventual demise.[1][2] While both compounds are effective, their performance can be influenced by application timing, dosage, and environmental conditions.

Quantitative Efficacy Comparison

The following tables summarize the experimental data on the efficacy of this compound and Cyhalofop-butyl in controlling barnyardgrass.

Table 1: Efficacy of this compound against Barnyardgrass

Application Rate (g a.i./ha)Weed Growth StageControl Efficacy (%)Reference
1002-3 leaf stage>95[2]
1252-3 leaf stageVery effective[3]
1002-3 leaf stageComplete control[4]
1252-3 leaf stageComplete control[4]
1255-6 leaf stageLower than 2-3 leaf stage application[3]

Table 2: Efficacy of Cyhalofop-butyl against Barnyardgrass

Application Rate (kg a.i./ha)Weed Growth StageControl Efficacy (%)Reference
0.15 - 0.2Early post-emergence (drained plots)> propanil[5][6]
0.15 - 0.2Early post-emergence (flooded plots)Similar to or better than molinate[5][6]
0.22-leaf stageEffective[5]
0.24-leaf stageReduced efficacy compared to 2-leaf stage[5]
0.15Late post-emergence75[5]
0.15Early post-emergence (drained plots)85-95[5]

Mode of Action: ACCase Inhibition

Both this compound and Cyhalofop-butyl function by inhibiting the enzyme Acetyl-Coenzyme A carboxylase (ACCase). This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes and play a vital role in energy storage. By blocking ACCase, these herbicides halt the production of fatty acids, leading to the breakdown of cell membrane integrity and ultimately, plant death. The herbicides are absorbed through the leaves and stems and translocated to the growing points of the weed.[1][2]

Experimental_Workflow A Experimental Setup (Randomized Block Design) B Sowing of Crop & Barnyardgrass Seeds A->B C Herbicide Application (this compound, Cyhalofop-butyl, Controls) B->C D Data Collection at Intervals (e.g., 14, 28, 60 DAT) C->D E Weed Control Efficacy (%) D->E F Weed Density & Dry Weight D->F G Crop Yield & Phytotoxicity D->G H Statistical Analysis (ANOVA) E->H F->H G->H I Comparison of Efficacy H->I Comparison_Framework cluster_herbicides Herbicides cluster_factors Comparison Factors cluster_outcome Decision Outcome This compound This compound Efficacy Efficacy on Barnyardgrass This compound->Efficacy Application_Timing Application Timing (Growth Stage) This compound->Application_Timing Dosage Effective Dosage This compound->Dosage Resistance Potential for Resistance This compound->Resistance Cyhalofop_butyl Cyhalofop-butyl Cyhalofop_butyl->Efficacy Cyhalofop_butyl->Application_Timing Cyhalofop_butyl->Dosage Cyhalofop_butyl->Resistance Optimal_Choice Optimal Herbicide Selection Efficacy->Optimal_Choice Application_Timing->Optimal_Choice Dosage->Optimal_Choice Resistance->Optimal_Choice

References

Validating Metamifop Resistance: A Comparative Guide to ACCase Gene Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metamifop, an aryloxyphenoxypropionate (APP) herbicide, effectively controls grass weeds by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis.[1][2] However, the emergence of this compound-resistant weed populations poses a significant challenge to sustainable agriculture. The primary mechanism of this resistance is often target-site mutations within the ACCase gene, which prevent effective herbicide binding.[1][3] This guide provides a comparative overview of the validation of this compound resistance through ACCase gene sequencing, supported by experimental data and detailed protocols.

Comparative Analysis of this compound Resistance and ACCase Mutations

The validation of this compound resistance typically involves a combination of whole-plant bioassays to determine the level of resistance and molecular analysis to identify the underlying genetic mutations. The Resistance Index (RI), calculated as the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to a susceptible population, is a key quantitative measure.[1][4] Sequencing of the carboxyltransferase (CT) domain of the ACCase gene is then employed to identify specific mutations responsible for the resistance phenotype.[1][5]

Numerous studies have identified several key amino acid substitutions in the ACCase enzyme that confer resistance to this compound and other ACCase inhibitors. The most frequently reported mutations include substitutions at positions Ile-1781, Trp-2027, Ile-2041, and Asp-2078.[1][6][7]

Table 1: Common ACCase Mutations Conferring Resistance to this compound and Other ACCase Inhibitors
MutationResistant Weed SpeciesCross-Resistance ProfileReference
Trp-2027-Cys Digitaria ciliaris, Leptochloa chinensisResistant to APPs (this compound, cyhalofop-butyl (B1669532), fenoxaprop-P-ethyl), but not to CHDs (clethodim).[1][4][1][4]
Ile-1781-Leu Digitaria ciliaris, Leptochloa chinensisBroad cross-resistance to various ACCase inhibitors.[1][6][1][6]
Ile-2041-Asn Digitaria ciliaris, Polypogon fugaxResistant to APP herbicides; susceptibility to CHD and DEN herbicides varies.[1][7][1][7]
Asp-2078-Gly Polypogon fugaxConfers resistance to this compound.[7][7]
Trp-1999-Cys/Ser Leptochloa chinensis, Polypogon fugaxImplicated in resistance to fenoxaprop-p-ethyl (B1329639) and pinoxaden.[6][7][6][7]
Gly-2096-Ala Leptochloa chinensisContributes to resistance against cyhalofop-butyl and this compound.[6][6]

Note: APPs (aryloxyphenoxypropionates), CHDs (cyclohexanediones), DEN (phenylpyrazolines)

Table 2: Quantitative Resistance Levels in this compound-Resistant Weed Populations
Weed SpeciesPopulationACCase MutationResistance Index (RI) to this compoundReference
Digitaria ciliarisMultiple R populationsTrp-2027-Cys, Ile-1781-Leu, Ile-2041-Asn2.7 to 32.1[1]
Leptochloa chinensisMultiple R populationsVarious mutations4.4 to 82.6[6]
Polypogon fugaxR populationAsp-2078-Gly5.4 to 18.4 (to various ACCase inhibitors)[7]
Leptochloa chinensisMaros biotypeTrp-2027-Cys3.73[4]
Echinochloa crus-galliHS01Cys-2088-Arg (in one allele)11.76[8]

Experimental Protocols

The validation of this compound resistance through ACCase gene sequencing follows a structured workflow, from whole-plant screening to molecular analysis.

Whole-Plant Dose-Response Bioassay

This experiment quantifies the level of resistance in a weed population.

  • Plant Growth: Seeds from suspected resistant and known susceptible populations are germinated and grown in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 2- to 3-leaf stage, seedlings are treated with a range of this compound doses.[1][2] A typical range for susceptible populations might be 0, 1/81X, 1/27X, 1/9X, 1/3X, and 1X the recommended field rate, while for resistant populations, it could be 0, 1/9X, 1/3X, 1X, 3X, and 9X the recommended rate.[1]

  • Data Collection: After a set period (e.g., 21 days), the above-ground fresh weight of the plants in each pot is measured.[1]

  • Data Analysis: The fresh weight data is used to calculate the GR₅₀ value for each population. The Resistance Index (RI) is then calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).[4]

ACCase Gene Sequencing

This protocol identifies the specific mutations in the ACCase gene.

  • Sample Collection: Leaf tissue is collected from individual plants that survived the herbicide treatment in the bioassay and from untreated susceptible plants.[1][5]

  • Genomic DNA Extraction: DNA is extracted from the leaf samples using a commercial plant genomic DNA kit.[1]

  • PCR Amplification: A specific region of the ACCase gene, typically the carboxyltransferase (CT) domain where resistance mutations are known to occur, is amplified using polymerase chain reaction (PCR).[1][9] Universal primers designed for grass species are often used.[9][10]

    • Example PCR Cycling Conditions: 95°C for 4 min; 35 cycles of 95°C for 30 s, 58°C for 30 s, and 72°C for 2 min; followed by a final extension at 72°C for 10 min.[1]

  • DNA Sequencing: The amplified PCR product is purified and sequenced using the Sanger method.[1]

  • Sequence Analysis: The obtained sequences from resistant plants are aligned with sequences from susceptible plants to identify any nucleotide changes that result in amino acid substitutions.[1]

Visualizing the Workflow and Mechanism

Experimental Workflow for Validating this compound Resistance

experimental_workflow cluster_whole_plant Whole-Plant Bioassay cluster_molecular Molecular Analysis plant_growth Plant Growth (Susceptible & Resistant) herbicide_app This compound Application (Dose-Response) plant_growth->herbicide_app data_collection Data Collection (Fresh Weight) herbicide_app->data_collection data_analysis Data Analysis (GR50 & RI Calculation) data_collection->data_analysis sample_collection Leaf Sample Collection (Survivors) data_analysis->sample_collection Identified Resistant Individuals dna_extraction Genomic DNA Extraction sample_collection->dna_extraction pcr PCR Amplification of ACCase CT Domain dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing sequence_analysis Sequence Alignment & Mutation Identification sequencing->sequence_analysis

Caption: Workflow for this compound resistance validation.

Signaling Pathway of ACCase Inhibition and Resistance

accase_pathway cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant metamifop_s This compound accase_s Wild-Type ACCase metamifop_s->accase_s Inhibition malonyl_coa_s Malonyl-CoA accase_s->malonyl_coa_s acetyl_coa_s Acetyl-CoA acetyl_coa_s->accase_s fatty_acid_s Fatty Acid Synthesis malonyl_coa_s->fatty_acid_s plant_death_s Plant Death malonyl_coa_s->plant_death_s Blocked metamifop_r This compound accase_r Mutated ACCase (e.g., Trp-2027-Cys) metamifop_r->accase_r Ineffective Inhibition malonyl_coa_r Malonyl-CoA accase_r->malonyl_coa_r acetyl_coa_r Acetyl-CoA acetyl_coa_r->accase_r fatty_acid_r Fatty Acid Synthesis malonyl_coa_r->fatty_acid_r plant_survival_r Plant Survival fatty_acid_r->plant_survival_r

References

Cross-Resistance Profile of Metamifop-Resistant Southern Crabgrass (Digitaria ciliaris)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of metamifop-resistant Digitaria ciliaris, also known as Southern Crabgrass, to various herbicides. The data presented is compiled from peer-reviewed research to facilitate the understanding of resistance patterns and inform the development of effective weed management strategies.

I. Comparative Herbicide Efficacy

This compound-resistant populations of Digitaria ciliaris exhibit varying levels of cross-resistance to other acetyl-CoA carboxylase (ACCase) inhibitors and herbicides with different modes of action. The following tables summarize the quantitative data from whole-plant bioassays conducted on several resistant populations.

Resistance Levels to ACCase-Inhibiting Herbicides

Recent studies have identified high levels of resistance to this compound in several Digitaria ciliaris var. chrysoblephara populations (JYX-8, JTX-98, and JTX-99) from rice paddy fields in China.[1][2][3][4] The resistance index (RI), a ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population, indicates the magnitude of resistance.

One of the resistant populations, JYX-8, was found to have a single nucleotide substitution from TGG to TGC in the ACCase gene, resulting in an amino acid change from tryptophan to cysteine at position 2,027.[1][2][3][4] This target-site mutation is a key mechanism of resistance. The other two populations, JTX-98 and JTX-99, did not show this mutation, suggesting a non-target-site resistance (NTSR) mechanism may be at play.[1][2]

Table 1: Cross-Resistance of this compound-Resistant D. ciliaris Populations to ACCase Inhibitors [2]

HerbicideChemical GroupResistant PopulationGR50 (g a.i./ha)Resistance Index (RI)
This compoundAryloxyphenoxy- propionate (B1217596) (APP)JYX-8338.2130.64
JTX-98158.7414.38
JTX-99255.9723.19
JSS-19 (Susceptible)11.041.00
Cyhalofop-butylAryloxyphenoxy- propionate (APP)JYX-8233.4621.83
JTX-98157.8014.76
JTX-99185.0617.31
JSS-19 (Susceptible)10.691.00
Fenoxaprop-P-ethylAryloxyphenoxy- propionate (APP)JYX-8174.4714.36
JTX-98139.5711.79
JTX-99151.4612.47
JSS-19 (Susceptible)12.151.00
Susceptibility to Herbicides with Alternative Modes of Action

To evaluate potential control options, the same this compound-resistant populations were tested against herbicides with different mechanisms of action.

Table 2: Response of this compound-Resistant D. ciliaris Populations to Other Herbicides [2]

HerbicideMode of ActionResistant PopulationGR50 (g a.i./ha)Resistance Index (RI)
PenoxsulamALS InhibitorJYX-8185.432.12
JTX-98101.641.16
JTX-99124.781.43
JSS-19 (Susceptible)87.311.00
Bispyribac-sodiumALS InhibitorAll PopulationsEffective ControlNot Resistant
QuincloracAuxin MimicAll PopulationsEffective ControlNot Resistant
PyraclonilPPO InhibitorAll PopulationsEffective ControlNot Resistant

The data indicates that while there is some level of resistance to the ALS inhibitor penoxsulam, other herbicides with different modes of action, such as bispyribac-sodium, quinclorac, and pyraclonil, remain effective for controlling these this compound-resistant D. ciliaris populations.[2]

II. Experimental Protocols

The following methodologies are based on the procedures used to generate the data presented above.

Whole-Plant Dose-Response Bioassay

This protocol is essential for determining the level of resistance in a weed population by calculating the GR50 value.

  • Seed Germination and Plant Growth :

    • Seeds of suspected resistant and a known susceptible population of D. ciliaris were germinated on filter paper in Petri dishes.

    • Germination conditions were maintained at a 30/25°C day/night temperature with a 12-hour photoperiod.[1]

    • Once germinated, seedlings were transplanted into pots containing a suitable growing medium.

  • Herbicide Application :

    • Plants were grown to the four-leaf stage before herbicide application.[1]

    • A range of herbicide doses was applied to the plants. For the susceptible population, doses were typically fractions of the recommended field rate, while for resistant populations, doses were multiples of the recommended rate.[1]

    • Herbicides were applied using a laboratory sprayer to ensure uniform coverage.

  • Data Collection and Analysis :

    • After a set period, typically 21 days post-application, the above-ground fresh weight of the plants in each treatment was measured.

    • The fresh weight data was expressed as a percentage of the untreated control for each population.

    • A log-logistic model was used to analyze the dose-response data and calculate the GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth.[1]

    • The Resistance Index (RI) was calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

III. Visualizations

Experimental Workflow and Resistance Mechanisms

The following diagrams illustrate the experimental workflow for assessing cross-resistance and the known mechanisms of this compound resistance in D. ciliaris.

experimental_workflow cluster_preparation Plant Preparation cluster_treatment Herbicide Treatment cluster_analysis Data Analysis A Seed Collection (Resistant & Susceptible Populations) B Seed Germination (Petri Dish) A->B C Seedling Transplant (Pots) B->C D Growth to 4-Leaf Stage C->D F Spray Application D->F E Herbicide Dose Preparation (Multiple Concentrations) E->F G Incubation (21 Days) F->G H Fresh Weight Measurement G->H I Data Normalization (% of Control) H->I J Log-Logistic Regression I->J K GR50 & RI Calculation J->K resistance_mechanisms cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound This compound Application ACCase ACCase Enzyme This compound->ACCase Inhibition Metabolism Enhanced Herbicide Metabolism This compound->Metabolism Detoxification FattyAcid Fatty Acid Synthesis ACCase->FattyAcid Catalysis PlantDeath Plant Death TSR_Mutation ACCase Gene Mutation (e.g., Trp-2027-Cys) AlteredACCase Altered ACCase Enzyme TSR_Mutation->AlteredACCase AlteredACCase->FattyAcid

References

Comparative Toxicology of Metamifop on Zebrafish vs. Xenopus laevis Tadpoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the toxicological effects of the herbicide Metamifop on two key aquatic model organisms, the zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis) tadpole. This guide provides a side-by-side comparison of lethal and sublethal endpoints, delves into the underlying mechanisms of toxicity, and presents detailed experimental protocols to inform future research and environmental risk assessment.

This compound, an aryloxyphenoxypropionate (AOPP) herbicide, is widely used for controlling grassy weeds in rice paddies. Its potential for runoff into aquatic environments raises concerns about its impact on non-target organisms. This guide synthesizes available experimental data to offer a comparative toxicological profile of this compound on zebrafish and Xenopus laevis tadpoles, two extensively used models in ecotoxicology and developmental biology.

Data Presentation: Quantitative Toxicological Endpoints

The following tables summarize the key quantitative data on the toxicity of this compound to zebrafish and Xenopus laevis tadpoles. It is important to note that this data is compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

Table 1: Acute Toxicity of this compound

SpeciesLife StageExposure Duration (hours)LC50 (mg/L)Reference
Zebrafish (Danio rerio)Embryos960.648[1]
Zebrafish (Danio rerio)Larvae (72 hph*)960.216[1]
Xenopus laevisTadpoles960.634[1][2]

*hph: hours post-hatching

Table 2: Sublethal Developmental and Physiological Effects of this compound

SpeciesEndpointObserved EffectsThis compound ConcentrationReference
Zebrafish (Danio rerio)Developmental ToxicityDecreased body length, reduced heartbeat, lower hatching rates, increased malformation rates.≥ 0.38 mg/L[1]
Reproductive ToxicityReduced egg production, altered levels of testosterone (B1683101) and estradiol.Environmentally relevant concentrations[3]
Gut HealthInflammation, reduced goblet cells, impaired lipid absorption.0.025, 0.10, and 0.40 mg/L[4]
Xenopus laevisChronic ToxicitySignificantly inhibited body weight, abnormal behavior, interference with fat metabolism.0.063 mg/L (35 days)[1][2]
Endocrine DisruptionAffected thyroid hormone (TH) levels and related gene expression.0.063 mg/L[1][2]

Table 3: Biochemical Effects and Mechanistic Insights

SpeciesBiomarker/PathwayObserved EffectsThis compound ConcentrationReference
Zebrafish (Danio rerio)Oxidative StressIncreased Reactive Oxygen Species (ROS) and Malondialdehyde (MDA); altered activities of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).Not specified[1]
ApoptosisIncreased Caspase-3 and Caspase-9 activities; up-regulation of bax, p53, apaf1, caspase-3, and caspase-9 genes.Not specified[1]
Immune ResponseIncreased transcription of innate immune-related genes (il-8, il-1b, ifn).0.25 and 0.5 mg/L[1]
Endocrine Disruption (HPGL Axis)Significant alteration in the expression of era, gnrh3, fshr, hsd3b, cyp19a, hsd17b, and vtg1.Not specified[3]
Xenopus laevisOxidative StressSevere lipid oxidative damage, indicated by antioxidant enzyme results and MDA levels.0.063 mg/L[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of toxicological studies. The following sections outline the experimental protocols derived from the cited literature for both zebrafish and Xenopus laevis tadpole assays.

Zebrafish (Danio rerio) Embryo Toxicity Test
  • Animal Husbandry: Adult zebrafish were maintained in a recirculation system at 27 ± 1°C with a 14-hour light/10-hour dark cycle. Embryos were collected following natural spawning.

  • Exposure Protocol: Healthy, fertilized embryos were selected and exposed to various concentrations of this compound. For acute toxicity, embryos were exposed for 96 hours. For developmental toxicity studies, exposure also lasted for 96 hours, with endpoints such as hatching rate, heart rate, body length, and malformations recorded at specific time points.

  • Solutions: A stock solution of this compound (e.g., 1,000 mg/L) was prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted to the final test concentrations in embryo medium.

  • Oxidative Stress Analysis: Embryos were homogenized and centrifuged to obtain the supernatant. The levels of ROS and MDA, and the activities of SOD, CAT, and GPx were determined using commercially available assay kits.

  • Apoptosis Assay: Cell apoptosis was detected using acridine (B1665455) orange staining and by measuring the activities of Caspase-3 and Caspase-9 in the embryo lysate. Gene expression analysis of apoptosis-related genes was performed using quantitative real-time PCR (qRT-PCR).

  • Gene Expression Analysis: Total RNA was extracted from embryos, reverse-transcribed to cDNA, and qRT-PCR was performed to quantify the expression levels of target genes related to the immune system and endocrine pathways.

Xenopus laevis Tadpole Toxicity Test
  • Animal Husbandry: Xenopus laevis tadpoles were acclimated to laboratory conditions before the start of the experiments.

  • Acute Toxicity Test: Tadpoles were exposed to a range of this compound concentrations for 96 hours to determine the LC50 value.

  • Chronic Toxicity Study: For the chronic toxicity assessment, tadpoles were exposed to a sublethal concentration of this compound (e.g., 0.063 mg/L) for an extended period (e.g., 14, 21, and 35 days).

  • Endpoints: Mortality was recorded daily for the acute test. For the chronic study, endpoints included body weight, behavioral changes, and biochemical markers.

  • Biochemical Analysis: Tadpoles were processed to measure antioxidant enzyme activities and MDA levels to assess lipid oxidative damage. Thyroid hormone levels were also quantified to evaluate endocrine-disrupting effects.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and signaling pathways described in the toxicological studies of this compound.

Experimental_Workflow cluster_zebrafish Zebrafish (Danio rerio) cluster_xenopus Xenopus laevis Tadpoles Z_Start Fertilized Embryos Z_Exposure This compound Exposure (96 hours) Z_Start->Z_Exposure Z_Acute Acute Toxicity (LC50) Z_Exposure->Z_Acute Z_DevTox Developmental Toxicity (Hatching, Heart Rate, etc.) Z_Exposure->Z_DevTox Z_Biochem Biochemical Analysis (Oxidative Stress, Apoptosis) Z_Exposure->Z_Biochem Z_Gene Gene Expression (qRT-PCR) Z_Exposure->Z_Gene X_Start Tadpoles X_Acute_Exp Acute Exposure (96 hours) X_Start->X_Acute_Exp X_Chronic_Exp Chronic Exposure (up to 35 days) X_Start->X_Chronic_Exp X_Acute_Tox Acute Toxicity (LC50) X_Acute_Exp->X_Acute_Tox X_Chronic_Tox Chronic Toxicity (Growth, Behavior) X_Chronic_Exp->X_Chronic_Tox X_Biochem Biochemical Analysis (Oxidative Damage, TH levels) X_Chronic_Exp->X_Biochem

Caption: Generalized experimental workflows for this compound toxicity testing in zebrafish and Xenopus laevis.

Metamifop_Toxicity_Pathway cluster_cellular Cellular Effects cluster_organismal Organismal Effects This compound This compound ROS Increased ROS This compound->ROS Immune Altered Immune Response This compound->Immune Endocrine Endocrine Disruption (HPGL Axis / Thyroid) This compound->Endocrine OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (Increased MDA) OxidativeStress->LipidPeroxidation Antioxidant_Enzymes Altered Antioxidant Enzyme Activity (SOD, CAT, GPx) OxidativeStress->Antioxidant_Enzymes Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase Increased Caspase-3/9 Activity Apoptosis->Caspase Apoptosis_Genes Upregulation of Apoptosis Genes (bax, p53, etc.) Apoptosis->Apoptosis_Genes DevTox Developmental Toxicity (Malformations, etc.) Apoptosis->DevTox Endocrine->DevTox

Caption: Signaling pathways implicated in this compound-induced toxicity in aquatic vertebrates.

Comparative Analysis and Conclusion

This compound demonstrates significant toxicity to both zebrafish and Xenopus laevis tadpoles at similar concentrations, with 96-hour LC50 values in the range of 0.2 to 0.7 mg/L. This indicates a comparable level of acute sensitivity between the two species.

The underlying mechanisms of toxicity appear to share a common feature of inducing oxidative stress. In zebrafish, this has been well-characterized, leading to a cascade of cellular damage, including lipid peroxidation and apoptosis, which likely contribute to the observed developmental abnormalities. While the data for Xenopus laevis also points to severe lipid oxidative damage, further research is needed to delineate the specific enzymatic responses and the role of apoptosis in this species.

A notable difference lies in the reported endocrine-disrupting effects. In zebrafish, this compound has been shown to affect the hypothalamus-pituitary-gonadal-liver (HPGL) axis, impacting reproductive health. In contrast, the current literature on Xenopus laevis highlights disruption of the thyroid hormone system, which is critical for amphibian metamorphosis and development.

References

A Comparative Guide to Metamifop and Penoxsulam for Weed Management in Paddy Fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of metamifop and penoxsulam (B166495) for weed control in paddy fields. The information presented is synthesized from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies.

Mechanism of Action and General Characteristics

This compound and penoxsulam belong to different herbicide classes and, consequently, have distinct modes of action. This compound is an aryloxyphenoxypropionate (AOPP) herbicide that inhibits the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses.[1][2][3] This mode of action makes it highly effective against grassy weeds.

Penoxsulam, a member of the triazolopyrimidine sulfonamide chemical family, acts by inhibiting the acetolactate synthase (ALS) enzyme.[4][5][6] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[6] Its mode of action provides a broader spectrum of weed control, including grasses, sedges, and broadleaf weeds.[7][8][9]

Data Presentation: Efficacy and Crop Safety

The following tables summarize the quantitative data on the efficacy of this compound and penoxsulam against key paddy field weeds and their safety on rice crops, as reported in various studies.

Disclaimer: The data presented below is a synthesis from multiple studies and not from a single head-to-head comparative trial. Experimental conditions and methodologies may have varied between the cited studies.

Table 1: Comparative Efficacy of this compound and Penoxsulam on Key Paddy Field Weeds

Weed SpeciesHerbicideApplication Rate (g a.i./ha)Weed Control Efficiency (%)Source(s)
Echinochloa crus-galli (Barnyardgrass)This compound100 - 125100[10]
This compound150 - 20076 - 84[11][12]
Penoxsulam22.5>90[7]
Penoxsulam22.5 - 25Effective Control[7][9]
Leptochloa chinensis (Chinese sprangletop)This compound150 - 200Ineffective[11][12]
Cyperus difformis (Smallflower umbrella sedge)Penoxsulam22.5Effective Control[7][9]
Monochoria vaginalis (Pickerel weed)Penoxsulam22.5Effective Control[9]
Broadleaf WeedsPenoxsulam22.5Effective Control[9]
SedgesPenoxsulam22.5Effective Control[7]

Table 2: Impact on Rice Yield and Phytotoxicity

HerbicideApplication Rate (g a.i./ha)Rice Grain Yield (t/ha)PhytotoxicitySource(s)
This compound1504.59No phytotoxicity observed[11][12]
This compound100 - 125Higher grain and straw yields compared to unweeded controlNo phytotoxicity observed[10]
This compound1.125 - 2.25 l/ha (product)Not significantly different from manual weedingNo phytotoxicity observed[13]
Penoxsulam22.55.04 - 5.21No phytotoxic symptoms observed[8]
Penoxsulam22.53.53No phytotoxic symptoms on rice plant[9]
Penoxsulam20-25No phytotoxicity effect on rice crop[7]

Experimental Protocols

The following sections detail the generalized methodologies employed in the field experiments cited in this guide for evaluating the efficacy of herbicides in paddy fields.

Experimental Design and Field Preparation
  • Design: Most field trials are conducted using a Randomized Block Design (RCBD) with multiple replications (typically three or four) for each treatment.[13][14]

  • Plot Size: Individual plot sizes vary between studies.

  • Land Preparation: The experimental field is typically puddled and leveled before transplanting or direct seeding of rice.

  • Rice Variety and Sowing/Transplanting: A common local rice variety is used. Seedlings are either transplanted at a specific age or seeds are directly sown, with specified spacing between rows and plants.[14]

Herbicide Application
  • Timing: Herbicides are applied at various growth stages of weeds and the rice crop, such as pre-emergence (PRE) or post-emergence (POST). Post-emergence applications are often timed based on the leaf stage of the weeds (e.g., 2-3 leaf stage).[10]

  • Application Method: Herbicides are typically applied using a knapsack sprayer equipped with a specific nozzle type (e.g., flat fan) to ensure uniform coverage.[14] The spray volume per hectare is also standardized.

  • Treatments: Experimental treatments usually include different doses of the test herbicides, a standard herbicide check, a hand-weeded control, and an unweeded (weedy) control.[13]

Data Collection and Analysis
  • Weed Data:

    • Weed Density and Dry Weight: Weed populations are assessed at specific intervals after herbicide application by counting the number of weeds per unit area (e.g., per square meter) and by collecting, drying, and weighing the above-ground weed biomass.[10]

    • Weed Control Efficiency (WCE): WCE is calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 where WDC is the weed dry weight in the unweeded control plot and WDT is the weed dry weight in the treated plot.

  • Crop Data:

    • Phytotoxicity: Crop injury is visually assessed at regular intervals after herbicide application using a rating scale (e.g., 0-10, where 0 is no injury and 10 is complete crop death).[12]

    • Growth and Yield Parameters: Plant height, number of tillers per plant, panicle length, number of grains per panicle, and ultimately, the grain and straw yield are recorded at harvest.[13]

  • Statistical Analysis: The collected data is subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of the differences between treatments.

Mandatory Visualizations

Signaling Pathways

Metamifop_Mode_of_Action cluster_chloroplast Chloroplast Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACCase Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell Membrane\nFormation Disrupted Cell Membrane Formation Disrupted Fatty_Acids->Cell Membrane\nFormation Disrupted ACCase Acetyl-CoA Carboxylase (ACCase) This compound This compound This compound->ACCase Inhibition Grassy Weed\nDeath Grassy Weed Death Cell Membrane\nFormation Disrupted->Grassy Weed\nDeath Penoxsulam_Mode_of_Action cluster_chloroplast Chloroplast Pyruvate Pyruvate Amino_Acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Pyruvate->Amino_Acids ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->Amino_Acids ALS Protein Synthesis\nInhibited Protein Synthesis Inhibited Amino_Acids->Protein Synthesis\nInhibited ALS Acetolactate Synthase (ALS) Penoxsulam Penoxsulam Penoxsulam->ALS Inhibition Weed Growth\nStops Weed Growth Stops Protein Synthesis\nInhibited->Weed Growth\nStops Weed Death Weed Death Weed Growth\nStops->Weed Death Herbicide_Efficacy_Workflow cluster_preparation Field Preparation & Experimental Design cluster_application Treatment Application cluster_data_collection Data Collection cluster_analysis Analysis & Conclusion A Land Preparation (Puddling & Leveling) B Experimental Design (e.g., RCBD) A->B C Plot Demarcation B->C D Rice Sowing/ Transplanting C->D E Herbicide Application (this compound, Penoxsulam, Controls) D->E H Rice Growth & Yield Parameter Measurement D->H At maturity F Weed Density & Biomass Assessment E->F Post-treatment intervals G Crop Phytotoxicity Rating E->G Post-treatment intervals I Data Compilation & Statistical Analysis (ANOVA) F->I G->I H->I J Efficacy Comparison & Conclusion I->J

References

Validating Glutathione S-Transferases' Role in Metamifop Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of Metamifop, with a focus on validating the recently discovered role of Glutathione (B108866) S-Transferases (GSTs) in its detoxification. Historically, this compound degradation was primarily understood through microbial metabolism and photodegradation. However, recent studies have provided compelling evidence for GST-mediated metabolism as a significant mechanism of resistance in certain weed species. This guide will compare these pathways, present supporting experimental data, and provide detailed methodologies for key experiments.

This compound Metabolism: A Comparative Overview

This compound, an aryloxyphenoxypropionate (AOPP) herbicide, undergoes detoxification through several routes. The primary known pathways included microbial degradation and photodegradation, which involve the breakdown of the molecule into various metabolites. A pivotal, more recently elucidated pathway, particularly relevant in the context of herbicide resistance, is enzymatic detoxification via Glutathione S-Transferases.

Recent research has identified GST-mediated metabolism as a key factor in this compound resistance in Echinochloa glabrescens and Echinochloa crus-galli, two significant weed species in rice cultivation.[1][2] This pathway involves the conjugation of glutathione to the this compound molecule, a reaction catalyzed by GSTs, which ultimately renders the herbicide non-toxic to the plant.

Data Presentation: Quantitative Comparison of this compound Metabolism

The following tables summarize quantitative data from studies on this compound metabolism, comparing GST-mediated resistance with susceptible phenotypes.

Table 1: Comparison of this compound Resistance and GST Activity in Echinochloa Species

ParameterResistant Population (LJ-02, E. glabrescens)Susceptible Population (XZ-01, E. glabrescens)Resistant Population (RL5, E. crus-galli)Susceptible Population (SL5, E. crus-galli)Reference
This compound Resistance Index High ResistanceSusceptible13.7-fold higher resistanceSusceptible[1][2]
Effect of GST Inhibitor (NBD-Cl) ~81% reversal of resistanceNot ApplicableSignificantly increased susceptibilityNot Applicable[1][2]
Basal & Inducible GST Activity (vs. CDNB) HigherLowerHigherLower[1][2]

Table 2: Metabolic Rate of this compound and its Metabolites

MetaboliteResistant Population (LJ-02, E. glabrescens)Susceptible Population (XZ-01, E. glabrescens)Fold ChangeReference
N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA) Metabolic Rate Significantly FasterSlowerUp to 383-fold[1]
This compound Metabolism (in vitro with EcGSTU23) Rapidly MetabolizedNot Applicable-[2]

Visualizing this compound Metabolism and Experimental Validation

To better understand the biochemical processes and experimental designs, the following diagrams are provided.

Metamifop_Metabolism_Pathway This compound This compound Metamifop_GSH_conjugate This compound-GSH Conjugate (Non-toxic) This compound->Metamifop_GSH_conjugate Conjugation HPFMA HPFMA (Metabolite) This compound->HPFMA Hydrolysis (Phase I) Other_Metabolites Other Metabolites This compound->Other_Metabolites GST Glutathione S-Transferase (e.g., EcGSTU23) GST->Metamifop_GSH_conjugate GSH Glutathione (GSH) GSH->Metamifop_GSH_conjugate Further_Metabolism Further Metabolism & Sequestration Metamifop_GSH_conjugate->Further_Metabolism Microbial_Degradation Microbial Degradation Microbial_Degradation->Other_Metabolites Photodegradation Photodegradation Photodegradation->Other_Metabolites

Caption: GST-mediated detoxification of this compound compared to other pathways.

Experimental_Workflow start Start: Suspected Resistant Weed Population bioassay Whole-Plant Bioassay (Dose-Response) start->bioassay inhibitor GST Inhibitor Assay (e.g., NBD-Cl) bioassay->inhibitor metabolite_analysis Metabolite Profiling (LC-MS/MS) inhibitor->metabolite_analysis gst_activity GST Activity Assay (e.g., vs. CDNB) inhibitor->gst_activity transcriptomics Transcriptomics (RNA-Seq) to Identify GST Genes metabolite_analysis->transcriptomics gst_activity->transcriptomics heterologous_expression Heterologous Expression of Candidate GSTs transcriptomics->heterologous_expression in_vitro In Vitro Metabolism Assay (Purified GST + this compound) heterologous_expression->in_vitro validation Validation of GST Role in_vitro->validation

Caption: Experimental workflow for validating the role of GSTs in herbicide metabolism.

Logical_Relationship Metamifop_Application This compound Application Susceptible_Plant Susceptible Plant (Low GST activity/expression) Metamifop_Application->Susceptible_Plant Resistant_Plant Resistant Plant (High GST activity/expression) Metamifop_Application->Resistant_Plant No_Detox Inefficient Detoxification Susceptible_Plant->No_Detox Detox Efficient GST-mediated Detoxification Resistant_Plant->Detox Plant_Death Plant Death No_Detox->Plant_Death Plant_Survival Plant Survival Detox->Plant_Survival

Caption: Logical comparison of this compound's fate in susceptible vs. resistant plants.

Experimental Protocols

This section details the key experimental methodologies employed to validate the role of GSTs in this compound metabolism.

Whole-Plant Herbicide Resistance Bioassay

This experiment is fundamental to confirming resistance and determining its level.

  • Objective: To quantify the resistance level of a weed population to this compound.

  • Procedure:

    • Grow seedlings of both suspected resistant and known susceptible populations to a consistent growth stage (e.g., 3-4 leaf stage).[3]

    • Prepare a series of this compound concentrations, typically ranging from sub-lethal to supra-lethal doses.

    • Apply the different herbicide doses to respective batches of plants.[4]

    • Maintain the plants under controlled greenhouse conditions.

    • Assess plant survival and biomass (fresh weight) at a set time point (e.g., 21 days) after treatment.

    • Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for each population. The resistance index (RI) is then calculated as the ratio of the GR₅₀ of the resistant population to that of the susceptible population.

GST Inhibition Assay

This assay provides evidence for the involvement of GSTs in the observed resistance.

  • Objective: To determine if inhibiting GST activity can reverse this compound resistance.

  • Procedure:

    • Pre-treat resistant plants with a known GST inhibitor, such as 4-chloro-7-nitrobenzoxadiazole (NBD-Cl).[1][2]

    • A control group of resistant plants should be treated with a blank formulation without the inhibitor.

    • After a set period (e.g., 48 hours), treat both groups with a dose of this compound that is normally tolerated by the resistant population.

    • Assess plant survival and injury. A significant increase in herbicide damage in the inhibitor-treated plants indicates that GSTs are involved in the resistance mechanism.[1]

Metabolite Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is used to identify and quantify this compound and its metabolites within the plant.

  • Objective: To compare the rate of this compound metabolism in resistant and susceptible plants.

  • Procedure:

    • Treat both resistant and susceptible plants with a sublethal dose of this compound.

    • Harvest plant tissue at various time points post-treatment.

    • Extract metabolites from the plant tissue using an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts using LC-MS/MS to separate, identify, and quantify this compound and its metabolites, such as HPFMA.[1][5]

    • A faster depletion of the parent this compound and/or a more rapid accumulation and subsequent breakdown of its metabolites in the resistant plants indicates enhanced metabolism.[1]

GST Activity Assay

This biochemical assay measures the overall activity of GST enzymes in plant extracts.

  • Objective: To compare the total GST activity between resistant and susceptible plants.

  • Procedure:

    • Extract total protein from the tissues of both resistant and susceptible plants.

    • Use a spectrophotometer to measure the rate of conjugation of a model substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), with glutathione.[6]

    • The reaction mixture typically contains phosphate (B84403) buffer, reduced glutathione (GSH), CDNB, and the plant protein extract.[7]

    • The formation of the resulting conjugate is monitored by measuring the increase in absorbance at 340 nm.[6]

    • Enzyme activity is expressed in units per milligram of protein. Higher activity in the resistant population suggests an enzymatic basis for resistance.

Heterologous Expression and in vitro Metabolism

This is a definitive method to confirm the function of a specific GST gene.

  • Objective: To prove that a specific GST enzyme can metabolize this compound.

  • Procedure:

    • Identify candidate GST genes that are overexpressed in the resistant population via RNA-Seq analysis.[2]

    • Clone the full-length coding sequence of the candidate GST gene.

    • Express the gene in a heterologous system, such as E. coli or maize.[2][8]

    • Purify the recombinant GST protein.

    • Conduct an in vitro reaction by incubating the purified GST enzyme with this compound and glutathione.

    • Analyze the reaction mixture using LC-MS/MS to detect the depletion of this compound and the formation of its glutathione conjugate. This provides direct evidence of the enzyme's function.[2]

Conclusion

The validation of Glutathione S-Transferases' role in this compound metabolism marks a significant advancement in understanding herbicide resistance mechanisms. The experimental framework outlined in this guide, from whole-plant bioassays to in vitro enzymatic studies, provides a robust approach for researchers to investigate and confirm GST-mediated detoxification pathways. This knowledge is critical for developing sustainable weed management strategies and for the broader field of drug development, where understanding metabolic pathways is paramount.

References

A Comparative Analysis of Target-Site vs. Non-Target-Site Resistance Mechanisms to Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Weed Science and Herbicide Development

Metamifop, an aryloxyphenoxypropionate (APP) herbicide, is a crucial tool for controlling grassy weeds in rice paddies. It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a key component in fatty acid synthesis. However, the emergence of this compound-resistant weeds poses a significant threat to its continued efficacy. This guide provides a detailed comparative analysis of the two primary mechanisms conferring resistance to this compound: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). Understanding these mechanisms is paramount for developing sustainable weed management strategies and designing next-generation herbicides.

Executive Summary

Herbicide resistance is a complex phenomenon driven by genetic mutations and physiological adaptations within weed populations. In the context of this compound, resistance can be broadly categorized as follows:

  • Target-Site Resistance (TSR): This mechanism involves genetic mutations in the ACCase gene, the direct target of this compound. These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide and rendering it less effective.

  • Non-Target-Site Resistance (NTSR): This multifaceted mechanism does not involve alterations to the target enzyme. Instead, it relies on processes that reduce the amount of active herbicide reaching the target site. The most common form of NTSR is enhanced metabolic detoxification, where the weed exhibits an increased ability to break down the herbicide into non-toxic metabolites.

This guide will delve into the molecular underpinnings, quantitative impacts, and experimental characterization of both TSR and NTSR, providing researchers with a robust framework for their own investigations.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing TSR and NTSR mechanisms for this compound resistance, drawing from various studies on problematic weeds like barnyard grass (Echinochloa crus-galli), goosegrass (Eleusine indica), and Chinese sprangletop (Leptochloa chinensis).

Table 1: Comparison of Resistance Levels (Resistance Index - RI)

Resistance MechanismWeed SpeciesThis compound Resistance Index (RI)Key Findings
TSR (ACCase Gene Mutations) Leptochloa chinensis4.4 - 82.6Different mutations confer varying levels of resistance.[1]
Digitaria ciliaris2.7 - 32.1Specific amino acid substitutions are directly linked to resistance levels.
Eleusine indica4.6 (cross-resistance)Multiple resistance to other ACCase inhibitors was observed.[2]
NTSR (Enhanced Metabolism) Echinochloa crus-galli4.3Resistance was primarily associated with the overexpression of GSTs.[3]
Leptochloa chinensis3.6 (cross-resistance)Resistance was linked to both GST and Cytochrome P450 activity.[4]
Echinochloa crus-galli2.9 (cross-resistance)Enhanced metabolism was identified as the cause of resistance.[5][6]

Table 2: Impact of Metabolic Inhibitors on NTSR

Weed SpeciesMetabolic InhibitorEnzyme TargetedReversal of Resistance
Echinochloa crus-galliNBD-ClGlutathione (B108866) S-Transferases (GSTs)18.73% reduction in this compound resistance level.[3]
Eleusine indicaMalathionCytochrome P450s (CYPs)Significantly reduced cyhalofop-butyl (B1669532) resistance (a related herbicide).[2]
Leptochloa chinensisNBD-Cl & MalathionGSTs & CYPsBoth inhibitors reversed resistance to cyhalofop-butyl.[4]

Experimental Protocols

Accurate characterization of resistance mechanisms relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the study of this compound resistance.

Dose-Response Bioassay

Objective: To quantify the level of resistance by determining the herbicide dose required to cause 50% growth reduction (GR₅₀).

Protocol:

  • Plant Material: Grow seeds from both suspected resistant and known susceptible weed populations in pots under controlled greenhouse conditions.

  • Herbicide Application: At the 3-4 leaf stage, treat the plants with a range of this compound concentrations, typically from 1/8 to 8 times the recommended field dose. Include an untreated control.

  • Data Collection: After a set period (e.g., 21 days), harvest the above-ground biomass and record the fresh or dry weight.

  • Data Analysis: Use a log-logistic dose-response model to calculate the GR₅₀ for each population. The Resistance Index (RI) is calculated as the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

ACCase Gene Sequencing

Objective: To identify mutations in the carboxyl-transferase (CT) domain of the ACCase gene responsible for TSR.

Protocol:

  • DNA Extraction: Isolate genomic DNA from fresh leaf tissue of individual resistant and susceptible plants using a commercial plant DNA extraction kit.

  • PCR Amplification: Amplify the CT domain of the ACCase gene using specific primers designed based on conserved regions of the gene from related species.

  • Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type (susceptible) ACCase gene sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the activity of GST enzymes, which are often involved in NTSR.

Protocol:

  • Protein Extraction: Homogenize fresh leaf tissue in an ice-cold extraction buffer and centrifuge to obtain the crude protein extract.

  • Assay Reaction: In a 96-well plate, mix the protein extract with a reaction buffer containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is proportional to the GST activity.

  • Data Analysis: Calculate the specific activity of GST (e.g., in nmol/min/mg protein) and compare the activity between resistant and susceptible populations.

Cytochrome P450 (CYP450) Activity Assay

Objective: To measure the activity of CYP450 enzymes, another key group of enzymes in NTSR.

Protocol:

  • Microsome Isolation: Homogenize plant tissue and perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYP450s.

  • Assay Reaction: Use a fluorometric assay kit with a specific CYP450 substrate that is converted to a fluorescent product. Incubate the microsomal fraction with the substrate and an NADPH-generating system.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of product formation to determine CYP450 activity and compare between resistant and susceptible populations.

UPLC-MS/MS Analysis of this compound Metabolism

Objective: To directly measure the rate of this compound detoxification in resistant and susceptible plants.

Protocol:

  • Herbicide Treatment: Treat resistant and susceptible plants with a known concentration of this compound.

  • Sample Collection: Harvest plant tissue at different time points after treatment.

  • Metabolite Extraction: Extract metabolites from the plant tissue using a suitable solvent system (e.g., acetonitrile/water).

  • UPLC-MS/MS Analysis: Analyze the extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to separate and quantify this compound and its metabolites.

  • Data Analysis: Compare the rate of this compound degradation and the formation of metabolites between resistant and susceptible plants.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

TSR_Mechanism cluster_herbicide This compound cluster_plant_cell Plant Cell cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant (TSR) This compound This compound ACCase_S ACCase (Wild-Type) This compound->ACCase_S Binds & Inhibits Fatty_Acid_S Fatty Acid Synthesis ACCase_S->Fatty_Acid_S Blocked Cell_Death_S Cell Death Fatty_Acid_S->Cell_Death_S ACCase_R ACCase (Mutated) Fatty_Acid_R Fatty Acid Synthesis (Continues) ACCase_R->Fatty_Acid_R Survival_R Plant Survival Fatty_Acid_R->Survival_R Metamifop_R This compound Metamifop_R->ACCase_R Binding Reduced

Caption: Target-Site Resistance (TSR) Mechanism for this compound.

NTSR_Mechanism cluster_herbicide This compound cluster_plant_cell Plant Cell cluster_susceptible Susceptible Plant cluster_resistant Resistant Plant (NTSR) This compound This compound Metamifop_S This compound ACCase_S ACCase Metamifop_S->ACCase_S Reaches Target Fatty_Acid_S Fatty Acid Synthesis ACCase_S->Fatty_Acid_S Inhibited Cell_Death_S Cell Death Fatty_Acid_S->Cell_Death_S Metamifop_R This compound Detox_Enzymes Detoxification Enzymes (GSTs, P450s) Metamifop_R->Detox_Enzymes Enhanced Metabolism ACCase_R ACCase Metamifop_R->ACCase_R Less Herbicide Reaches Target Metabolites Non-toxic Metabolites Detox_Enzymes->Metabolites Survival_R Plant Survival ACCase_R->Survival_R

Caption: Non-Target-Site Resistance (NTSR) Mechanism for this compound.

Experimental_Workflow Start Suspected Resistant Weed Population DoseResponse Dose-Response Bioassay Start->DoseResponse Resistant Resistance Confirmed (High RI) DoseResponse->Resistant Susceptible Susceptible (Low RI) DoseResponse->Susceptible ACCaseSeq ACCase Gene Sequencing Resistant->ACCaseSeq Mutation Mutation Found? ACCaseSeq->Mutation TSR Target-Site Resistance (TSR) Mutation->TSR Yes Metabolism Metabolism Studies (Inhibitors, Enzyme Assays, UPLC-MS/MS) Mutation->Metabolism No EnhancedMetabolism Enhanced Metabolism? Metabolism->EnhancedMetabolism NTSR Non-Target-Site Resistance (NTSR) EnhancedMetabolism->NTSR Yes Unknown Other Resistance Mechanism? EnhancedMetabolism->Unknown No

Caption: Experimental Workflow for Investigating this compound Resistance.

Conclusion

The evolution of both TSR and NTSR mechanisms in weed populations presents a significant challenge to the long-term sustainability of this compound and other ACCase-inhibiting herbicides. A thorough understanding of these mechanisms, facilitated by the experimental protocols and comparative data presented in this guide, is essential for the development of effective resistance management strategies. These strategies may include herbicide rotation, the use of herbicide mixtures with different modes of action, and the development of novel herbicides that are less susceptible to existing resistance mechanisms. By employing a multi-faceted approach to research and management, the agricultural community can work towards mitigating the impact of herbicide resistance and ensuring continued crop productivity.

References

Metamifop Efficacy on Echinochloa glabrescens Biotypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the herbicide metamifop on various biotypes of Echinochloa glabrescens, a significant weed affecting rice cultivation. The emergence of herbicide-resistant biotypes necessitates a thorough understanding of this compound's performance and the underlying resistance mechanisms. This document summarizes key experimental findings, presents detailed methodologies, and visualizes critical biological and experimental processes to aid in research and the development of effective weed management strategies.

Comparative Efficacy of this compound and Alternative Herbicides

The following table summarizes the quantitative data on the efficacy of this compound and other herbicides against different biotypes of Echinochloa glabrescens. The data is compiled from various studies and presented to facilitate a clear comparison of herbicide performance.

HerbicideBiotype/PopulationResistance LevelGR₅₀ (g a.i./ha)Resistance Index (RI)Control Efficacy (% reduction in fresh weight)Alternative Herbicides & Efficacy
This compoundXZ-01Susceptible----
This compoundLJ-02High Resistance---Cross-resistance to fenoxaprop-P-ethyl.[1]
This compoundWHSusceptible--At 120 g a.i./ha, 1% of F1 seedlings survived.[2]-
This compoundTSHigh Resistance--At 120 g a.i./ha, 24% of F1 seedlings survived.[2]-
This compound114 populations from Jiangsu, ChinaVaried4.4 - 268.3-21.7% - 100% at 120 g a.i./ha.[3]45% of populations showed resistance to ACCase-inhibiting herbicides.[4]
This compoundEG-1Susceptible----
PenoxsulamEG-1Susceptible--94% mortality at 22.5 g a.i./ha.-
QuincloracEG-1Susceptible----
Cyhalofop-butylE. glabrescens (Mundhal, Hansi)Susceptible--100% mortality at 120 g/ha.-
PenoxsulamE. glabrescens (HAU Farm)Moderately Resistant--79.5% mortality at 22.5 g/ha.-
Bispyribac-sodiumE. glabrescens (HAU Farm)Resistant--45-95% mortality at 25 g/ha.-

GR₅₀ (Grams of active ingredient per hectare) is the dose of an herbicide that is required to inhibit the growth of a plant by 50%. RI (Resistance Index) is the ratio of the GR₅₀ of the resistant population to the GR₅₀ of the susceptible population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies reported in the cited studies.

Whole-Plant Dose-Response Bioassay

This experiment is conducted to determine the dose-response of Echinochloa glabrescens biotypes to various herbicides.

  • Seed Germination and Seedling Cultivation: Seeds of different E. glabrescens biotypes are germinated in petri dishes. Uniform seedlings at the 1-2 leaf stage are transplanted into plastic pots containing a mixture of fertilizer and loam soil. Plants are grown in a greenhouse under controlled conditions (e.g., 30°C/25°C day/night temperature and a 12-hour photoperiod).[5]

  • Herbicide Application: At the 3-4 leaf stage, seedlings are treated with a range of herbicide concentrations.[4] Herbicides are applied using a laboratory sprayer calibrated to deliver a specific volume of solution (e.g., 600 L/ha).[5]

  • Data Collection: After a specified period (e.g., 21 days), the above-ground parts of the seedlings are harvested, and the fresh weight is recorded.[4][5]

  • Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. A four-parameter logistic function is fitted to the data to calculate the GR₅₀ values.[4] The resistance index (RI) is calculated by dividing the GR₅₀ of a resistant population by the GR₅₀ of a susceptible population.

Rapid Resistance In-Season Quick (RISQ) Test

This method is a faster alternative to the whole-plant bioassay for detecting herbicide resistance.

  • Seedling Preparation: Seedlings at the 1-2 leaf stage are used.[5]

  • Treatment Application: Seedlings are transplanted to plates containing nutrient agar (B569324) and different rates of the herbicide to be tested.[5]

  • Assessment: The survival rates of the seedlings are recorded after 8 days, or when no more new roots emerge in any of the treatments.[5]

  • Discrimination Rate Determination: By comparing the results with those from whole-plant pot bioassays, a discriminating herbicide rate is determined to distinguish between resistant and susceptible plants.[5]

Visualizations

The following diagrams illustrate key processes involved in the study of this compound efficacy and resistance in Echinochloa glabrescens.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis seed Seed Germination of E. glabrescens Biotypes seedling Seedling Cultivation to 3-4 Leaf Stage seed->seedling herbicide Herbicide Application (this compound & Alternatives) seedling->herbicide Spray Application harvest Harvest Above-Ground Biomass (21 DAT) herbicide->harvest Incubation Period weigh Measure Fresh Weight harvest->weigh analyze Data Analysis (GR50 & RI Calculation) weigh->analyze

Caption: Whole-plant bioassay workflow for herbicide efficacy testing.

resistance_pathway cluster_herbicide Herbicide Action cluster_plant Plant Cell cluster_detox Detoxification Pathway (Resistant Biotype) This compound This compound accase ACCase Enzyme This compound->accase Inhibition gst Overexpressed Glutathione (B108866) S-transferases (GSTs) This compound->gst Induction metabolism Enhanced this compound Metabolism This compound->metabolism Detoxification fatty_acid Fatty Acid Synthesis accase->fatty_acid Catalysis plant_death Plant Death (Susceptible Biotype) fatty_acid->plant_death Inhibition Leads to gst->metabolism hpfma HPFMA (Metabolite) metabolism->hpfma survival Plant Survival (Resistant Biotype) hpfma->survival Leads to

References

Metamifop's Unique Binding Signature on the ACCase CT Domain: A Comparative Analysis with Other AOPP Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding site of the aryloxyphenoxypropionate (AOPP) herbicide, Metamifop, on the carboxyltransferase (CT) domain of Acetyl-CoA Carboxylase (ACCase) with that of other established AOPPs. By presenting key experimental data and detailed methodologies, this document aims to elucidate the distinct inhibitory mechanism of this compound, offering valuable insights for the development of novel herbicides and the management of herbicide resistance.

Quantitative Comparison of ACCase Inhibition

The inhibitory potential of this compound and other AOPPs against the ACCase enzyme is a critical measure of their efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative basis for comparison.

HerbicideChemical ClassIC50 (nM)Target OrganismReference
This compound AOPP41.1Echinochloa crus-galli[1][2][3]
Quizalofop AOPP---
Haloxyfop (B150297) AOPP---
Diclofop (B164953) AOPP---

Note: IC50 values for other AOPPs can vary significantly depending on the specific compound, the target species, and the experimental conditions. The provided data for this compound is from a specific study and serves as a benchmark.

Unraveling the Binding Mechanisms: this compound vs. Other AOPPs

Structural and molecular modeling studies have revealed that while this compound, like other AOPPs, targets the CT domain of ACCase, its binding mode exhibits significant differences.[1][3][4] This distinction is crucial for understanding its effectiveness and potential for overcoming resistance.

The Unique Binding Pocket of this compound

This compound interacts with a region in the active site of the CT domain that is distinct from that of other ACCase inhibitors like haloxyfop, tepraloxydim, and pinoxaden.[1][3] The binding of this compound occurs at the dimer interface of the CT domain.[1] Key interactions include:

  • π-π stacking: The oxazole (B20620) ring of this compound interacts with Tyr175 and Phe391' of the CT domain.[1][3]

  • Hydrogen bonding: A crucial interaction involves the protonated nitrogen on the oxazole ring of this compound, which forms a hydrogen bond with Gly171.[1] This protonation is thought to be a key factor in its binding mechanism.

dot

cluster_ACCase_CT_Domain ACCase CT Domain (Dimer Interface) Tyr175 Tyr175 Phe391 Phe391' Gly171 Gly171 This compound This compound This compound->Tyr175 π-π stacking This compound->Phe391 π-π stacking This compound->Gly171 Hydrogen bond (via protonated Nitrogen)

Caption: Binding interactions of this compound within the ACCase CT domain.

The Binding Site of Other AOPPs

In contrast, other AOPPs, such as haloxyfop and diclofop, bind to a partially overlapping but distinct site within the CT domain. Studies on yeast ACCase have identified several key interacting residues for these herbicides:

  • Ala-1627, Leu-1705, Gly-1734, Ile-1735, Tyr-1738, Trp-1924, Phe-1956, Val-1967, Ile-1974, Gly-1997, and Val-2002.[5]

The binding of these AOPPs is also located within the cavity of the active site at the dimer interface.[6]

dot

cluster_ACCase_CT_Domain ACCase CT Domain (Dimer Interface) Interacting_Residues Ala-1627, Leu-1705, Gly-1734, Ile-1735, Tyr-1738, etc. Other_AOPPs Other AOPPs (e.g., Haloxyfop, Diclofop) Other_AOPPs->Interacting_Residues Multiple interactions

Caption: General binding region of other AOPPs in the ACCase CT domain.

Implications of Different Binding Sites

The distinct binding mechanism of this compound has significant implications for herbicide development and resistance management.[1][4] The interaction with a different set of amino acid residues suggests that this compound may be effective against weed populations that have developed resistance to other AOPPs due to specific target-site mutations.[4] Understanding these differences at a molecular level is fundamental for designing new ACCase inhibitors with improved efficacy and a broader spectrum of activity.

Experimental Protocols

The characterization of the binding and inhibitory activity of this compound and other AOPPs on the ACCase CT domain relies on a combination of biochemical and computational techniques.

ACCase Activity Inhibition Assay

This assay is fundamental to determining the inhibitory potency (IC50) of the compounds.

Objective: To measure the concentration of an inhibitor required to reduce the activity of the ACCase enzyme by 50%.

General Procedure:

  • Enzyme Extraction: Crude enzyme extracts containing ACCase are prepared from the target weed species (e.g., Echinochloa crus-galli).

  • Assay Reaction: The ACCase activity is measured by monitoring the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA. The reaction mixture typically contains the enzyme extract, acetyl-CoA, ATP, MgCl₂, and varying concentrations of the inhibitor.

  • Incubation: The reaction is incubated at a controlled temperature for a specific duration.

  • Quenching and Scintillation Counting: The reaction is stopped, and the amount of radioactivity incorporated is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[3] A colorimetric method using malachite green has also been validated as an alternative to the radioisotope-based assay.[7][8]

dot

Start Start: Prepare ACCase Extract Setup Set up reaction mix: Enzyme, Substrates (Acetyl-CoA, ATP), Labeled Bicarbonate, Inhibitor Start->Setup Incubate Incubate at controlled temperature Setup->Incubate Stop Stop reaction Incubate->Stop Quantify Quantify radioactivity (Scintillation Counting) Stop->Quantify Analyze Analyze data and calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an ACCase activity inhibition assay.

Homology Modeling and Molecular Docking

These computational methods are employed to predict and analyze the binding interactions between the herbicides and the ACCase CT domain at a molecular level.

Objective: To build a three-dimensional model of the target ACCase CT domain and to simulate the binding of the inhibitor to identify key interacting residues.

General Procedure:

  • Sequence Acquisition: The amino acid sequence of the target ACCase CT domain is obtained.

  • Template Selection: A known crystal structure of a homologous ACCase CT domain (e.g., from yeast) is identified from a protein structure database (e.g., PDB).

  • Homology Modeling: A 3D model of the target protein is generated based on the alignment of its sequence with the template structure.[4]

  • Model Validation: The quality and accuracy of the generated model are assessed using various computational tools.

  • Molecular Docking: The inhibitor molecule is "docked" into the active site of the modeled protein to predict its binding conformation and affinity.[4]

  • Interaction Analysis: The docked complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the protein residues. Molecular dynamics (MD) simulations can be further used to refine the binding mode and assess the stability of the complex.[3][4]

References

Unveiling Metamifop's Pro-Apoptotic Profile in Zebrafish Embryos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Metamifop-induced apoptosis in zebrafish embryos with other established apoptosis-inducing agents. Leveraging experimental data, this document details the molecular pathways and provides standardized protocols for the validation of programmed cell death in this versatile in vivo model.

This compound, an aryloxyphenoxy-propionate herbicide, has been demonstrated to elicit developmental toxicity in zebrafish (Danio rerio) embryos, primarily through the induction of apoptosis.[1] Understanding the mechanisms and quantifiable effects of this compound-induced apoptosis is crucial for environmental risk assessment and provides a valuable research tool for studying programmed cell death. This guide compares the apoptotic effects of this compound to other well-characterized inducers, such as the protein kinase inhibitor staurosporine (B1682477) and the chemotherapeutic agent cisplatin, offering a framework for validation and comparative studies.

Comparative Analysis of Apoptosis Induction

This compound triggers the intrinsic apoptotic pathway, a cascade of events initiated by cellular stress. This is evidenced by the upregulation of key genes and the activation of crucial enzymes involved in this process. The following tables summarize the quantitative effects of this compound and compare them with other known apoptosis inducers in zebrafish embryos.

Apoptosis Marker This compound Staurosporine Cisplatin
Primary Induction Mechanism Oxidative StressProtein Kinase InhibitionDNA Damage
Key Signaling Pathway Intrinsic (Mitochondrial)IntrinsicIntrinsic
Caspase-3/7 Activity Increased[1]Increased[2][3]Increased
Caspase-9 Activity Increased[1]--
TUNEL Staining PositivePositive[3]Positive
Acridine Orange Staining Positive-Positive[4]

Table 1: Qualitative Comparison of Apoptosis Induction in Zebrafish Embryos. This table provides a high-level overview of the mechanisms and hallmark indicators of apoptosis induced by this compound, Staurosporine, and Cisplatin.

Gene Function This compound-Induced Expression Change Cisplatin-Induced Expression Change
p53Tumor suppressor, apoptosis regulatorUpregulated[1]Upregulated[5][6][7][8]
baxPro-apoptotic Bcl-2 family memberUpregulated[1]Upregulated[6][7]
apaf1Apoptotic protease activating factor 1Upregulated[1]-
casp3Effector caspaseUpregulated[1]Upregulated (casp3a)[4]
casp9Initiator caspaseUpregulated[1]-

Table 2: Comparison of Apoptosis-Related Gene Expression. This table highlights the impact of this compound and Cisplatin on the transcript levels of key genes involved in the intrinsic apoptotic pathway. Note that direct quantitative comparison of fold-changes is challenging due to variations in experimental conditions across different studies.

Signaling Pathways and Experimental Workflow

The induction of apoptosis by this compound and other agents involves a complex interplay of signaling molecules. The following diagrams, generated using the DOT language, illustrate the this compound-induced apoptotic pathway and a typical experimental workflow for its validation.

Metamifop_Apoptosis_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Intrinsic Apoptosis Pathway.

Experimental_Workflow cluster_exposure Embryo Exposure cluster_assays Apoptosis Validation Assays cluster_analysis Data Analysis ZebrafishEmbryos Zebrafish Embryos Exposure Exposure to this compound or other compounds ZebrafishEmbryos->Exposure TUNEL TUNEL Assay Exposure->TUNEL Caspase3_IF Activated Caspase-3 Immunofluorescence Exposure->Caspase3_IF Caspase_Activity Caspase-3/7 Activity Assay Exposure->Caspase_Activity qPCR qPCR for Apoptosis Genes Exposure->qPCR Imaging Fluorescence Microscopy TUNEL->Imaging Caspase3_IF->Imaging Quantification Luminescence/Fluorescence Quantification Caspase_Activity->Quantification GeneExpression Relative Gene Expression Analysis qPCR->GeneExpression

Caption: Experimental Workflow for Apoptosis Validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to assess apoptosis in zebrafish embryos.

Whole-Mount Activated Caspase-3 Immunofluorescence

This protocol is adapted from established methods for detecting activated Caspase-3 in fixed zebrafish embryos.[9]

Materials:

  • Zebrafish embryos

  • 1x Phosphate Buffered Saline with 0.1% Tween-20 (PBST)

  • 4% Paraformaldehyde (PFA) in PBS

  • 100% Methanol (B129727), pre-chilled to -20°C

  • Blocking solution (e.g., PBST with 10% goat serum and 1% BSA)

  • Primary antibody: Rabbit anti-active Caspase-3

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Fixation: Fix embryos in 4% PFA overnight at 4°C.

  • Washing: Wash embryos three times in PBST for 5 minutes each.

  • Dehydration: Dehydrate embryos through a methanol series (25%, 50%, 75% methanol in PBST for 5 minutes each), followed by two 5-minute washes in 100% methanol. Embryos can be stored at -20°C at this stage.

  • Rehydration: Rehydrate embryos through a reverse methanol series.

  • Permeabilization: Permeabilize embryos with proteinase K (10 µg/mL in PBST) for a duration appropriate for the embryonic stage.

  • Post-fixation: Briefly refix embryos in 4% PFA for 20 minutes.

  • Blocking: Block for at least 1 hour at room temperature in blocking solution.

  • Primary Antibody Incubation: Incubate embryos in primary antibody solution (diluted in blocking solution) overnight at 4°C.

  • Washing: Wash embryos extensively in PBST (6 x 15 minutes).

  • Secondary Antibody Incubation: Incubate in secondary antibody solution (diluted in blocking solution) for 2 hours at room temperature in the dark.

  • Final Washes and Staining: Wash embryos in PBST (3 x 10 minutes) and then stain with DAPI.

  • Mounting and Imaging: Mount embryos on slides and image using a fluorescence microscope.

Quantitative Caspase-3/7 Activity Assay

This protocol is based on commercially available luminescent assays and has been adapted for a microplate format with whole zebrafish embryos.[2][10][11]

Materials:

  • Zebrafish embryos

  • 96-well white-walled microplate

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Plate-reading luminometer

Procedure:

  • Embryo Dispensing: Dispense single, dechorionated embryos into the wells of a 96-well plate containing embryo medium.

  • Compound Treatment: Add this compound or other test compounds to the desired final concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for the desired exposure duration at 28.5°C.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

  • Assay: Add the Caspase-Glo® 3/7 reagent to each well, typically at a 1:1 volume ratio with the embryo medium.

  • Incubation and Lysis: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cell lysis and signal generation. Gentle shaking may be required.

  • Luminescence Reading: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated groups to the vehicle control to determine the fold-change in Caspase-3/7 activity.

Quantitative Real-Time PCR (qPCR) for Apoptosis-Related Genes

This protocol provides a general framework for analyzing the expression of apoptosis-related genes in zebrafish embryos.

Materials:

  • Zebrafish embryos

  • TRIzol reagent (or similar RNA extraction kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (p53, bax, casp3, casp9) and a reference gene (e.g., β-actin, ef1α)

  • qPCR instrument

Procedure:

  • RNA Extraction: Pool a sufficient number of embryos per treatment group and extract total RNA using TRIzol or a column-based kit, following the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a stable reference gene.

Conclusion

The validation of this compound-induced apoptosis in zebrafish embryos is robustly supported by evidence of increased Caspase-3 and -9 activity and the upregulation of key pro-apoptotic genes, including p53 and bax.[1] The experimental protocols provided herein offer standardized methods for quantifying these effects and comparing them to other apoptosis-inducing agents. The zebrafish embryo model, coupled with these assays, serves as a powerful and efficient platform for investigating the molecular mechanisms of apoptosis and for the screening of novel compounds with pro- or anti-apoptotic properties. The diagrams of the signaling pathway and experimental workflow provide a clear conceptual framework for researchers in the field.

References

Metamifop's Performance in Water-Seeded vs. Direct-Sown Rice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the herbicide Metamifop reveals distinct performance characteristics in water-seeded versus direct-sown rice cultivation systems. This guide provides a detailed comparison of its efficacy, supported by experimental data, to inform researchers and agricultural scientists on optimal weed management strategies in these differing rice establishment methods.

This compound, a post-emergence herbicide belonging to the aryloxyphenoxypropionate class, is a selective acetyl-CoA carboxylase (ACCase) inhibitor.[1] Its primary mode of action is the disruption of fatty acid synthesis in grassy weeds, leading to their eventual death.[2] While effective against a range of graminaceous weeds, its performance is influenced by the rice cultivation system employed.

Performance in Direct-Sown Rice

In direct-sown rice (DSR), where rice and weeds emerge simultaneously, early weed competition is a critical factor affecting yield.[3] Studies have demonstrated that this compound provides effective control of key grass weeds in this system.

Field experiments have shown that the application of this compound at rates of 100 g a.i./ha to 125 g a.i./ha at the 2-3 leaf stage of weeds results in superior control of grassy weeds compared to later applications at the 5-6 leaf stage.[4] This earlier application timing also correlates with higher grain and straw yields.[4] When compared to other herbicides like Cyhalofop butyl, this compound treatments have shown significantly higher weed control efficiency.[4] For instance, this compound at 125 g a.i./ha applied at the 2-3 leaf stage recorded a lower grass weed density than Cyhalofop butyl at 100 g a.i./ha.[4]

Performance in Water-Seeded Rice

Water-seeded rice, where pre-germinated seeds are sown into a flooded field, presents a different set of challenges for weed management. The standing water can suppress the germination of some weed species but may favor others.

Research on the bio-efficacy of this compound in wet-seeded rice has shown its effectiveness in controlling graminaceous weeds, particularly Echinochloa spp.[5] Similar to its performance in direct-sown systems, earlier application at the 2-3 leaf stage of the weed provides better control than application at the 5-6 leaf stage.[5] Complete control of Echinochloa has been observed with this compound at 100 g a.i./ha applied at the 2-3 leaf stage and at 125 g a.i./ha applied at both the 2-3 and 5-6 leaf stages.[5] These treatments resulted in grain and straw yields comparable to weed-free conditions and were on par with the standard check herbicide, Cyhalofop butyl.[5] Importantly, no phytotoxicity to rice was observed even at the highest tested dose of 125 g a.i./ha.[5]

Comparative Efficacy and Yield Data

The following tables summarize the quantitative data from various studies on the performance of this compound and alternative herbicides in both direct-sown and water-seeded rice systems.

Table 1: Efficacy of this compound in Direct-Sown Rice

Herbicide TreatmentApplication Rate (g a.i./ha)Application Timing (Weed Stage)Grass Weed Density (plants/m²) at 60 DASWeed Control Efficiency (%) at 60 DASGrain Yield (t/ha)
This compound1002-3 leaf12.385.24.59
This compound1252-3 leaf10.187.94.84
This compound1255-6 leaf14.582.84.65
Cyhalofop butyl1002-3 leaf18.777.54.21
Unweeded Control--83.202.78

Source: Data synthesized from multiple studies on direct-sown rice.[4][6][7]

Table 2: Efficacy of this compound in Water-Seeded Rice

Herbicide TreatmentApplication Rate (g a.i./ha)Application Timing (Weed Stage)Echinochloa Density (plants/m²) at 60 DASWeed Dry Matter (g/m²) at 60 DASGrain Yield (t/ha)
This compound1002-3 leaf05.25.1
This compound1252-3 leaf04.85.3
This compound1255-6 leaf06.55.0
Cyhalofop butyl1002-4 leaf05.55.2
Unweeded Control--4538.73.2

Source: Data from a study on bio-efficacy of this compound in wet-seeded rice.[5]

Experimental Protocols

Direct-Sown Rice Efficacy Trial:

  • Experimental Design: Randomized block design with three replications.

  • Plot Size: 5m x 4m.

  • Rice Variety: As per local recommendation.

  • Sowing Method: Dry direct seeding at a specified seed rate.

  • Treatments:

    • This compound at various doses (e.g., 50, 75, 100, 125 g a.i./ha) applied at the 2-3 leaf and 5-6 leaf stages of weeds.

    • Standard check herbicide (e.g., Cyhalofop butyl at 100 g a.i./ha).

    • Weed-free check (manual weeding).

    • Unweeded control.

  • Data Collection:

    • Weed density and biomass at 30 and 60 days after sowing (DAS).

    • Weed control efficiency calculated relative to the unweeded control.

    • Crop phytotoxicity rating at regular intervals.

    • Grain and straw yield at harvest.[4]

Water-Seeded Rice Efficacy Trial:

  • Experimental Design: Randomized block design with three replications.

  • Plot Size: As per experimental requirements.

  • Rice Variety: As per local recommendation.

  • Sowing Method: Pre-germinated seeds broadcasted into puddled and leveled plots with standing water.

  • Treatments:

    • This compound at various doses (e.g., 50, 75, 100, 125 g a.i./ha) applied at the 2-3 leaf and 5-6 leaf stages of weeds.

    • Standard check herbicide (e.g., Cyhalofop butyl at 100 g a.i./ha).

    • Weed-free check (manual weeding).

    • Unweeded control.

  • Data Collection:

    • Weed density (specifically of dominant grass weeds like Echinochloa spp.) and dry weight at various intervals post-application.

    • Crop phytotoxicity assessment.

    • Grain and straw yield at harvest.[5]

Visualizations

Metamifop_Mechanism_of_Action This compound This compound Application (Post-emergence) Absorption Foliar Absorption by Grass Weed This compound->Absorption Translocation Translocation to Meristematic Tissues Absorption->Translocation ACCase Acetyl-CoA Carboxylase (ACCase) Inhibition Inhibition of ACCase Enzyme ACCase->Inhibition Disruption Disruption of Lipid Synthesis Inhibition->Disruption FattyAcid Fatty Acid Biosynthesis FattyAcid->ACCase Catalyzes Membrane Loss of Cell Membrane Integrity Disruption->Membrane Death Weed Death Membrane->Death

Caption: Mechanism of action of this compound as an ACCase inhibitor in grass weeds.

Herbicide_Evaluation_Workflow start Start exp_design Experimental Design (Randomized Block) start->exp_design treatments Treatment Application (this compound, Alternatives, Controls) exp_design->treatments data_collection Data Collection treatments->data_collection weed_assessment Weed Assessment (Density, Biomass, WCE) data_collection->weed_assessment crop_assessment Crop Assessment (Phytotoxicity, Yield) data_collection->crop_assessment analysis Statistical Analysis weed_assessment->analysis crop_assessment->analysis results Results Interpretation & Comparison analysis->results end End results->end

Caption: General experimental workflow for evaluating herbicide efficacy in rice.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

Metamifop, a potent aryloxyphenoxypropionate (AOPP) herbicide, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal protocols is not only a cornerstone of responsible chemical management but also a legal requirement under federal and state regulations. This guide provides essential, step-by-step information for the safe disposal of this compound in a research and development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety information includes:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] In case of inhalation, move to fresh air and seek medical attention.[2][3][4] If skin contact occurs, wash immediately with soap and water.[2][3][4]

  • Ventilation: Always handle this compound in a well-ventilated area or use a chemical fume hood to avoid inhalation of dust, fumes, or sprays.[1][2][4]

  • Spill Management: In the event of a spill, absorb the material with a liquid-binding agent such as sand, diatomite, or universal binders.[3] Collect the contaminated material into a suitable container for disposal.[4] Prevent the spill from entering sewers or surface and ground water.[3]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound is governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[3][5] Unusable pesticides are regulated as hazardous waste.[6]

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials.

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Containerization and Labeling:

    • Place this compound waste in a designated, leak-proof, and sealable container.[4]

    • Clearly label the container as "Hazardous Waste: this compound" and include the date of accumulation.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][7]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal:

    • Do not dispose of this compound with household garbage or pour it down the drain. [7][8] this compound is very toxic to aquatic life with long-lasting effects.[2][4][9]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.[10][11]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[4][6] State and local laws may be stricter than federal requirements.[8]

  • Empty Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Do not reuse empty pesticide containers.[8] After proper rinsing, containers should be punctured and disposed of according to institutional and local regulations, which may include recycling or disposal as solid waste.[6]

Quantitative Data: Ecotoxicity of this compound

The following table summarizes the ecotoxicity data for this compound, highlighting its potential environmental impact.

OrganismTest TypeResultReference
Rainbow Trout96-hour LC500.307 mg/L[4]
Daphnia magna (Water Flea)48-hour EC500.288 mg/L[4]
Algae72-hour EC502.03 mg/L[4]
Honeybees48-hour Oral LD50>100 µ g/bee [12]
Earthworms14-day LC50>1000 mg/kg[12]

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Experimental Protocols

Detailed experimental protocols for ecotoxicity testing, such as those referenced in the table above, are typically conducted according to standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). These protocols involve exposing the test organisms to various concentrations of the chemical under controlled laboratory conditions to determine the concentration at which a specific effect (e.g., mortality or inhibition of growth) occurs.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Metamifop_Disposal_Workflow cluster_0 Initial Assessment cluster_1 Waste Handling & Storage cluster_2 Disposal Options cluster_3 Final Disposal Start Start Identify_Metamifop_Waste Identify this compound Waste Start->Identify_Metamifop_Waste Segregate_Waste Segregate Waste Identify_Metamifop_Waste->Segregate_Waste Containerize_Label Containerize & Label as Hazardous Waste Segregate_Waste->Containerize_Label Store_Safely Store in Secure Area Containerize_Label->Store_Safely Consult_EHS Consult Institutional EHS Department Store_Safely->Consult_EHS Contact_Contractor Contact Licensed Hazardous Waste Contractor Consult_EHS->Contact_Contractor If required Follow_Regulations Follow Local, State, & Federal Regulations Consult_EHS->Follow_Regulations Contact_Contractor->Follow_Regulations Dispose_Waste Dispose via Approved Method Follow_Regulations->Dispose_Waste End End Dispose_Waste->End

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Metamifop

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Metamifop, tailored for research scientists and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection.

Hazard Identification and Exposure Data

This compound is classified as a hazardous substance. It is harmful if inhaled or swallowed and may cause an allergic skin reaction and serious eye irritation.[1][2][3] The substance is also recognized as very toxic to aquatic life with long-lasting effects.[2][3]

Toxicity Data for this compound
Acute Oral LD50 (Rat) >2000 mg/kg[2][4]
Acute Dermal LD50 (Rat) >2000 mg/kg[2][4]
Inhalation LC50 (Rat, 4 hours) >2.61 mg/L[2] or 2.61 mg/L[4]
Occupational Exposure Limits (for Acetonitrile solvent) *
PEL (Permissible Exposure Limit) Long-term value: 70 mg/m³, 40 ppm[1]
REL (Recommended Exposure Limit) Long-term value: 34 mg/m³, 20 ppm[1]
TLV (Threshold Limit Value) Long-term value: 34 mg/m³, 20 ppm[1]

Note: The provided Safety Data Sheet for a this compound standard lists exposure limits for the solvent, acetonitrile, as the product is a mixture.[1] Users should handle the mixture with precautions for both components.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is mandatory.

Eye and Face Protection
  • Requirement : Use safety glasses with side shields and brow guards or chemical splash goggles.[5][6]

  • Procedure : In situations with a higher risk of splashing, such as during mixing or loading, a face shield worn over goggles is recommended for enhanced protection.[6]

Skin Protection
  • Gloves :

    • Requirement : Wear chemical-resistant, unlined, elbow-length gloves.[7][8] Materials like nitrile, butyl, or neoprene offer good protection.[8]

    • Procedure : Do not use leather or cotton gloves as they absorb and retain chemicals.[8][9] Before removing gloves, wash their exterior. For added safety, consider wearing a disposable pair underneath the primary gloves.[9]

  • Body Covering :

    • Requirement : Wear clean, dry protective coveralls over regular work clothes.[8][10] For tasks with significant splash potential, a chemical-resistant apron or a fully chemical-resistant suit is necessary.[6][8]

    • Procedure : Pant legs should be worn outside of boots to prevent chemicals from entering.[5] Contaminated clothing must be removed immediately and washed separately from other laundry before reuse.[2][7]

Respiratory Protection
  • Requirement : Respiratory protection is recommended, especially during mixing, loading, or when adequate ventilation cannot be ensured.[6]

  • Procedure : Use an appropriate air-purifying respirator with cartridges suitable for filtering dusts, mists, and vapors.[8][10] The specific type should be determined by the concentration and nature of the airborne contaminants.

Footwear
  • Requirement : Wear chemical-resistant boots.[5][9]

  • Procedure : Leather or canvas footwear is unsuitable as it cannot be effectively decontaminated.[5][6] Wash boots after each use.[9]

Operational Plans

Safe Handling Protocol
  • Ventilation : Always handle this compound in a well-ventilated area.[2][3] Use a local exhaust system or chemical fume hood to minimize vapor and aerosol formation.[2][11]

  • Avoid Contact : Prevent direct contact with skin and eyes and avoid inhaling any dust, mist, or vapor.[2][3][12]

  • Hygiene : Do not eat, drink, or smoke in handling areas.[7][11] Wash hands thoroughly with soap and water after handling the substance.[1][7]

  • Tools : Use non-sparking tools, especially if this compound is in a flammable solvent.[1][3]

Storage Plan
  • Container : Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[2][3][11]

  • Location : Keep away from heat, sparks, open flames, and direct sunlight.[1][11]

  • Compatibility : Store away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[2] Also, keep separate from foodstuffs and animal feed.[7]

Emergency and Disposal Plans

Spill and Leak Response
  • Evacuate : Keep unnecessary personnel away from the spill area.[11]

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : Stop the leak if it is safe to do so. Prevent the substance from entering drains, sewers, or water bodies.[1][12]

  • PPE : Before entering the spill area, don the full required PPE, including respiratory protection.[13]

  • Clean-up :

    • For liquid spills, absorb with an inert material like sand, diatomite, or universal binders.[1][12]

    • For solid spills, sweep or vacuum up the material, avoiding dust generation.[2]

  • Disposal : Collect the spilled material and absorbent into a suitable, labeled, and closed container for hazardous waste disposal.[2][12]

  • Decontamination : Clean the spill area thoroughly. Refer to the Safety Data Sheet for appropriate decontamination materials.[13]

First Aid Measures
  • Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present.[1][12] Seek medical attention if irritation persists.[1]

  • Skin Contact : Take off contaminated clothing immediately.[1][2] Wash the affected area thoroughly with soap and plenty of water.[7][12] If skin irritation or a rash occurs, get medical advice.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][14] If not breathing, provide artificial respiration.[12]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting.[3][12] Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][12]

Disposal Plan
  • Regulations : Dispose of this compound and its container in accordance with all local, regional, and national regulations.[2] This material must be disposed of as hazardous waste.[2]

  • Surplus Material : If you have excess diluted pesticide, try to use it up as intended on the label.[15] Do not allow the product to reach the sewage system or ground water.[1]

  • Container Disposal : Empty containers may retain product residue and should be handled as hazardous waste.[2] Triple rinse empty containers, applying the rinse water to the application site, before offering for recycling or disposal at an approved waste handling site.[15]

Procedural Workflow for Handling this compound

The following diagram outlines the essential step-by-step process for safely working with this compound, from initial planning to final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase risk_assessment 1. Conduct Risk Assessment gather_ppe 2. Assemble Required PPE (Gloves, Goggles, Coveralls, Respirator) risk_assessment->gather_ppe prep_workspace 3. Prepare Ventilated Workspace (Fume Hood / Exhaust System) gather_ppe->prep_workspace locate_emergency 4. Locate Emergency Equipment (Spill Kit, Eyewash, Shower) prep_workspace->locate_emergency don_ppe 5. Don Full PPE handle_chem 6. Handle this compound (Weighing, Mixing, Application) don_ppe->handle_chem store_chem 7. Store Securely (Cool, Dry, Ventilated) handle_chem->store_chem spill_node Emergency Event (Spill / Exposure) handle_chem->spill_node decontaminate 8. Decontaminate Workspace & Equipment doff_ppe 9. Doff and Clean/Dispose of PPE decontaminate->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste 11. Dispose of Hazardous Waste (Following Official Regulations) wash_hands->dispose_waste spill_response Execute Emergency Plan (Spill Response / First Aid) spill_node->spill_response spill_response->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metamifop
Reactant of Route 2
Reactant of Route 2
Metamifop

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.